molecular formula C10H14N5O8P B10773721 5'-Guanylic acid CAS No. 29593-02-0

5'-Guanylic acid

Numéro de catalogue: B10773721
Numéro CAS: 29593-02-0
Poids moléculaire: 363.22 g/mol
Clé InChI: RQFCJASXJCIDSX-UUOKFMHZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Guanosine-5'-monophosphate (GMP) is a fundamental purine ribonucleotide that serves as a critical building block in RNA synthesis and a key metabolic intermediate. In biochemical research, GMP is indispensable for studying the mechanisms and kinetics of enzymes such as guanylate kinase, which phosphorylates GMP to GDP, and for investigating the de novo and salvage pathways of nucleotide biosynthesis. Its role extends into signal transduction research, where it acts as a precursor for important second messengers, including cyclic GMP (cGMP). Researchers utilize high-purity GMP to explore purinergic signaling, where nucleotides act as extracellular signaling molecules, influencing processes from neurotransmission to immune response. Furthermore, GMP is a vital component in cell culture media formulations and in vitro transcription systems to produce RNA molecules for functional studies, vaccine development, and therapeutic applications. This product is offered in a highly pure form to ensure reliability and reproducibility in these sensitive experimental contexts, providing scientists with a essential tool for advancing molecular biology, enzymology, and cell signaling research.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
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InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
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InChI Key

RQFCJASXJCIDSX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N
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Molecular Formula

C10H14N5O8P
Record name GUANYLIC ACID
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Related CAS

25191-14-4
Record name Poly(G)
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DSSTOX Substance ID

DTXSID9044295
Record name 5'-Guanylic acid
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Molecular Weight

363.22 g/mol
Source PubChem
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Physical Description

Odourless, colourless or white crystals or white crystalline powder, Solid
Record name GUANYLIC ACID
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Record name Guanosine monophosphate
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Solubility

Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL
Record name GUANYLIC ACID
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CAS No.

85-32-5, 29593-02-0
Record name Guanosine monophosphate
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Record name 5'-Guanylic acid
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Record name Guanosine-5'-Monophosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of 5'-Guanylic Acid in RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a ribonucleotide monomer essential for life.[1][2] As a fundamental component of Ribonucleic Acid (RNA), it plays an indispensable role in the transcription of the genetic code.[1][2] Beyond its structural role, GMP is the metabolic precursor to guanosine triphosphate (GTP), a molecule central to RNA synthesis, energy transfer, and cellular signaling.[2] This technical guide provides an in-depth exploration of the biochemical journey from GMP to its functional roles in RNA synthesis, detailing the enzymatic pathways, core transcriptional functions, relevant experimental protocols, and implications for therapeutic intervention.

The Guanylate Synthesis Pathway: From GMP to GTP

The utility of GMP in RNA synthesis is realized after its conversion to the high-energy triphosphate form, GTP. This conversion is a two-step phosphorylation cascade catalyzed by specific kinases.

Step 1: GMP to GDP The first phosphorylation is catalyzed by Guanylate Kinase (GK), which transfers a phosphate (B84403) group from ATP to GMP, yielding Guanosine Diphosphate (B83284) (GDP) and ADP.[3][4] This reaction is critical for recycling GMP and is essential for producing the nucleotide building blocks for RNA and DNA.[5][6]

Step 2: GDP to GTP The final phosphorylation is carried out by Nucleoside Diphosphate Kinase (NDPK). This enzyme facilitates the transfer of a phosphate group from a donor nucleoside triphosphate, typically ATP, to GDP, resulting in the formation of GTP. NDPKs are generally non-specific regarding the base of the diphosphate acceptor.

This sequential phosphorylation pathway ensures a regulated supply of GTP for cellular processes, including transcription.

Guanylate_Synthesis_Pathway cluster_enzymes Enzymatic Conversions GMP This compound (GMP) GK Guanylate Kinase (GK) GMP->GK GDP Guanosine Diphosphate (GDP) NDPK Nucleoside Diphosphate Kinase (NDPK) GDP->NDPK GTP Guanosine Triphosphate (GTP) ATP1 ATP ATP1->GK ADP1 ADP ATP2 ATP ATP2->NDPK ADP2 ADP GK->GDP GK->ADP1 NDPK->GTP NDPK->ADP2

Caption: The enzymatic pathway for the phosphorylation of GMP to GTP.
Quantitative Enzymatic Data

The efficiency of this pathway is dictated by the kinetic properties of the involved enzymes. Understanding these parameters is crucial for modeling metabolic flux and for designing targeted therapeutics.

EnzymeSubstrateKm (mM)kcat (s⁻¹)Source
Yeast Guanylate KinaseGMP0.091394 (forward)[7]
Yeast Guanylate KinaseMgATP0.20394 (forward)[7]
Yeast Guanylate KinaseGDP0.09790 (reverse)[7]
Yeast Guanylate KinaseMgADP0.01790 (reverse)[7]

Table 1: Steady-state kinetic parameters for Yeast Guanylate Kinase. Data demonstrates the enzyme's high affinity for its substrates and efficient turnover.

Core Functions of GTP in RNA Synthesis

GTP is a cornerstone of transcription, serving two primary roles: as a substrate for chain elongation and as a frequent initiating nucleotide.

Substrate for Transcript Elongation

During the elongation phase of transcription, RNA polymerase moves along the DNA template and incorporates ribonucleoside triphosphates (ATP, CTP, UTP, and GTP) sequentially into the growing RNA strand.[8] GTP is specifically incorporated opposite cytosine (C) residues in the DNA template strand, forming a canonical Watson-Crick base pair.[9] The hydrolysis of the high-energy pyrophosphate bond of GTP provides the energy to drive the formation of the phosphodiester bond that extends the RNA chain.

The Initiating Nucleotide

In many prokaryotic and eukaryotic genes, transcription does not begin with just any nucleotide. Often, the first nucleotide to be incorporated is a purine (B94841), either ATP or GTP. When GTP serves as the initiating nucleotide, it is positioned at the +1 transcription start site. Unlike nucleotides incorporated during elongation, the initiating GTP retains all three of its phosphate groups (α, β, and γ) at the 5' end of the newly synthesized RNA molecule. This triphosphate cap is a key feature, particularly in eukaryotes, where it serves as the foundation for the 5' cap structure after further enzymatic modification.

GTP_Roles_in_Transcription cluster_initiation Transcription Initiation cluster_elongation Transcription Elongation GTP_init GTP RNAP_Promoter RNA Polymerase at Promoter (+1 site) GTP_init->RNAP_Promoter Binds as first nucleotide GTP_elong GTP Nascent_RNA_init pppG-RNA... RNAP_Promoter->Nascent_RNA_init Initiates synthesis Growing_RNA 5'-...NpNp-OH GTP_elong->Growing_RNA Incorporation by RNA Polymerase DNA_Template ---C--- (DNA Template) DNA_Template->Growing_RNA Incorporation by RNA Polymerase Elongated_RNA 5'-...NpNpG-OH Growing_RNA->Elongated_RNA PPi PPi Growing_RNA->PPi Release

Caption: Dual roles of GTP in transcription: initiation and elongation.

Experimental Protocols for Studying RNA Synthesis

The roles of GMP and GTP in transcription have been elucidated through various biochemical and molecular biology techniques. The in vitro transcription assay is a foundational method for this purpose.

Protocol: Standard In Vitro Transcription (IVT) Assay

This protocol provides a framework for synthesizing RNA from a DNA template in a controlled cell-free environment. It allows researchers to manipulate the concentrations of individual components, such as GTP, to study their effects on transcription.

Objective: To synthesize an RNA transcript from a linear DNA template containing a specific promoter (e.g., T7, SP6).

Materials:

  • Linearized plasmid DNA or PCR product with a promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleotide Solution Mix (ATP, CTP, UTP, GTP at 10 mM each)

  • RNase Inhibitor (e.g., 40 U/µl)

  • RNA Polymerase (e.g., T7 or SP6 RNA Polymerase, 20 U/µl)

  • (Optional) α-³²P labeled UTP for radiolabeling

  • RNA Gel Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue)

Methodology:

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the specified order.[10]

    • Nuclease-free H₂O: to a final volume of 20 µl

    • 10x Transcription Buffer: 2 µl

    • rNTP Mix (10 mM each): 2 µl

    • DNA Template (1 µg): X µl

    • RNase Inhibitor: 1 µl

    • RNA Polymerase: 2 µl

  • Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 1 to 2 hours.[10][11] For shorter transcripts, the incubation time may be extended.[11]

  • Reaction Quenching: Stop the reaction by adding 2 µl of 0.5 M EDTA or by adding RNA gel loading buffer.

  • Analysis: Analyze the synthesized RNA by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis to determine the size and yield of the transcript.[10]

IVT_Workflow start Start: Prepare Reagents assemble Assemble Reaction Mix at RT (Buffer, NTPs, DNA, RNase Inhibitor) start->assemble add_pol Add RNA Polymerase (Last) assemble->add_pol incubate Incubate at 37°C (1-2 hours) add_pol->incubate stop Stop Reaction (EDTA or Loading Buffer) incubate->stop analyze Analyze RNA Product (Denaturing PAGE / Agarose Gel) stop->analyze end End: Quantify Transcript analyze->end

Caption: General experimental workflow for an in vitro transcription assay.

Implications for Drug Development

The guanylate synthesis pathway is a critical metabolic route, particularly for rapidly proliferating cells like lymphocytes and cancer cells, which rely heavily on the de novo synthesis of purines.[12][13] This dependency makes the enzymes in this pathway attractive targets for therapeutic intervention.

Mycophenolic Acid (MPA): An IMPDH Inhibitor Mycophenolic acid is a potent, non-competitive, and reversible inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH).[12][13][14] IMPDH catalyzes the rate-limiting step in the de novo synthesis of GMP from IMP.[14][15]

  • Mechanism: By blocking IMPDH, MPA depletes the intracellular pools of GMP, and consequently GDP and GTP.[14][15]

  • Selectivity: T and B lymphocytes are highly dependent on the de novo pathway for purine synthesis, whereas other cell types can use salvage pathways.[12][13] This makes lymphocytes particularly sensitive to the cytostatic effects of MPA.[12]

  • Therapeutic Use: MPA is widely used as an immunosuppressant to prevent organ transplant rejection.[12][15] Its mechanism highlights the potential for developing novel antiviral and antineoplastic agents by targeting guanylate biosynthesis.[5][6]

Conclusion

This compound is not merely a structural component of RNA but the crucial starting point for a metabolic pathway that fuels the entire process of transcription. Its conversion to GTP provides both the monomeric units for RNA chain elongation and the specific initiating nucleotide for a vast number of genes. The enzymes that mediate this conversion, particularly Guanylate Kinase and the upstream IMPDH, represent validated and promising targets for the development of drugs aimed at controlling cell proliferation in immunology and oncology. A thorough understanding of these fundamental biochemical processes is therefore essential for researchers and clinicians working at the forefront of molecular medicine and drug discovery.

References

An In-depth Technical Guide to the Biochemical Properties of 5'-Guanylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of 5'-Guanylic acid (5'-GMP), a pivotal nucleotide in cellular metabolism, signaling, and nucleic acid synthesis. This document delves into its physicochemical characteristics, its role in key biological pathways, and detailed experimental methodologies for its study.

Physicochemical Properties of this compound

This compound, also known as guanosine (B1672433) monophosphate (GMP), is a ribonucleotide composed of a guanine (B1146940) nucleobase, a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 85-32-5[3][4][5][6]
Molecular Formula C₁₀H₁₄N₅O₈P[3][5][6]
Molecular Weight 363.22 g/mol [3][5][6]
Melting Point 220 - 223 °C (decomposes)[7]
pKa Values 0.7, 2.4, 6.1, 9.4[8]
Solubility in Water 60 mg/mL (at 25°C)[3]
UV Absorbance Maximum (λmax) 256 nm (in 0.01 N HCl)[9]

Biological Interactions and Kinetic Data

5'-GMP is a substrate and regulator for numerous enzymes. The following table summarizes key quantitative data regarding its interactions.

Enzyme/ProcessParameterValueConditionsReference(s)
GMP Synthetase Km for XMP8.8 - 166 µMVaries by species[10]
cGMP-specific Phosphodiesterase (PDE5) Km for cGMP~2 µM[11]
cGMP-specific Phosphodiesterase (from Dictyostelium discoideum) kon for cGMP (activator site)1.4 x 10⁵ M⁻¹s⁻¹[10][12]
cGMP-specific Phosphodiesterase (from Dictyostelium discoideum) koff for cGMP (activator site)0.03 s⁻¹[10][12]
PDE5A1 Ki for Sildenafil~1 nMCompetitive inhibitor[11]

Signaling Pathways Involving this compound and its Derivatives

5'-GMP is a central molecule in several critical signaling and metabolic pathways.

De Novo Biosynthesis of Guanosine Monophosphate (GMP)

The de novo synthesis pathway builds purine (B94841) nucleotides from simpler precursor molecules. The pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which is then converted to GMP in a two-step process.

de_novo_gmp_synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase NAD+ -> NADH + H+ GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase ATP -> AMP + PPi Glutamine -> Glutamate

De novo synthesis pathway of GMP from IMP.
Cyclic GMP (cGMP) Signaling Pathway

5'-GMP is the precursor to the second messenger cyclic guanosine monophosphate (cGMP). cGMP is synthesized from GTP by guanylate cyclases and plays a crucial role in various physiological processes, including smooth muscle relaxation, phototransduction, and platelet aggregation.[13] Its levels are regulated by phosphodiesterases (PDEs) which hydrolyze cGMP to GMP.

cGMP_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NPs Natriuretic Peptides (ANP, BNP) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC Binds and Activates cGMP cGMP pGC->cGMP Synthesizes from sGC->cGMP Synthesizes from GTP GTP GTP->pGC GTP->sGC PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDEs->GMP Cellular_Response Cellular Response (e.g., muscle relaxation) PKG->Cellular_Response Phosphorylates targets leading to

Overview of the cGMP signaling pathway.
G-Protein Coupled Receptor (GPCR) Signaling Cycle

Guanine nucleotides, particularly GTP and GDP, are central to the function of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that mediate a vast array of physiological responses.[4][5][6][14] The cycle of G-protein activation and inactivation is a fundamental mechanism of signal transduction.

gpcr_cycle cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change GPCR_active->GPCR_inactive Ligand dissociates G_protein_inactive G-Protein (αβγ) GDP-bound GPCR_active->G_protein_inactive Activates G_protein_active G-Protein (α-GTP + βγ) G_protein_inactive->G_protein_active GDP exchanged for GTP G_protein_active->G_protein_inactive GTP hydrolysis (GTPase activity) Effector Effector Protein G_protein_active->Effector α-GTP and βγ subunits modulate Cellular_Response Downstream Signaling Effector->Cellular_Response Initiates Ligand Ligand Ligand->GPCR_inactive Binds

The G-protein cycle in GPCR signaling.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of 5'-GMP from a mixture of nucleotides.

Objective: To determine the concentration of 5'-GMP in a sample.

Principle: Ion-paired reversed-phase HPLC separates nucleotides based on their charge and hydrophobicity. The retention time of 5'-GMP is compared to a known standard for identification, and the peak area is used for quantification.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size)

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: 50 mM Phosphate buffer, pH 7.0

  • 5'-GMP standard solution of known concentration

  • Sample containing 5'-GMP

  • 0.1% HCl for quenching enzymatic reactions (if applicable)

Procedure:

  • Sample Preparation:

    • If the sample is from an enzymatic reaction, quench the reaction by adding 0.1% HCl.

    • Centrifuge the sample to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of Mobile Phase A (Acetonitrile) and Mobile Phase B (50 mM Phosphate buffer, pH 7.0). A typical gradient might start with a low percentage of acetonitrile and increase over time to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Injection Volume: 10-20 µL.

  • Standard Curve:

    • Prepare a series of 5'-GMP standard solutions of known concentrations.

    • Inject each standard and record the peak area.

    • Plot a standard curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the prepared sample.

    • Identify the 5'-GMP peak by comparing its retention time to that of the standard.

    • Determine the concentration of 5'-GMP in the sample by interpolating its peak area on the standard curve.

Workflow Diagram:

hplc_workflow Sample_Prep Sample Preparation (Quenching, Centrifugation, Filtration) HPLC_Analysis HPLC Analysis (Injection, Separation, Detection at 260 nm) Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Identify peak by retention time, quantify using standard curve) HPLC_Analysis->Data_Analysis Standard_Curve Standard Curve Generation (Inject standards, plot peak area vs. concentration) Standard_Curve->Data_Analysis Result Concentration of 5'-GMP Data_Analysis->Result

Workflow for HPLC quantification of 5'-GMP.
Enzymatic Synthesis of this compound

This protocol outlines the enzymatic conversion of Xanthosine Monophosphate (XMP) to 5'-GMP.

Objective: To synthesize 5'-GMP from XMP using GMP synthetase.

Principle: GMP synthetase catalyzes the amination of XMP to GMP, utilizing ATP as an energy source and glutamine as the amino group donor.[15][16]

Materials:

  • Xanthosine Monophosphate (XMP)

  • GMP Synthetase

  • ATP

  • Glutamine

  • MgCl₂ (as a cofactor for the enzyme)

  • Tris-HCl buffer (pH 8.0)

  • Incubator or water bath

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

      • XMP (e.g., 1 mM)

      • ATP (e.g., 2 mM)

      • Glutamine (e.g., 5 mM)

      • MgCl₂ (e.g., 10 mM)

  • Enzyme Addition:

    • Add a suitable amount of GMP synthetase to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C for enzymes from mesophilic organisms) for a defined period (e.g., 1-2 hours).

  • Reaction Termination:

    • Stop the reaction by heating the mixture (e.g., at 95°C for 5 minutes) to denature the enzyme, or by adding a quenching agent like 0.1% HCl.

  • Analysis:

    • Analyze the reaction mixture using HPLC (as described in Protocol 4.1) to confirm the formation of GMP and to quantify the yield.

Workflow Diagram:

gmp_synthesis_workflow Reaction_Setup Prepare Reaction Mixture (Buffer, XMP, ATP, Glutamine, MgCl₂) Enzyme_Addition Add GMP Synthetase Reaction_Setup->Enzyme_Addition Incubation Incubate at Optimal Temperature Enzyme_Addition->Incubation Reaction_Termination Terminate Reaction (Heat or Quenching) Incubation->Reaction_Termination Analysis Analyze Product by HPLC Reaction_Termination->Analysis Result Synthesized 5'-GMP Analysis->Result

Workflow for the enzymatic synthesis of 5'-GMP.
Spectrophotometric Quantification of Guanosine Monophosphate

This protocol provides a basic method for estimating the concentration of GMP in a relatively pure solution.

Objective: To determine the concentration of 5'-GMP using UV spectrophotometry.

Principle: The guanine base in 5'-GMP has a characteristic UV absorbance maximum at approximately 256 nm in acidic conditions. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • 0.01 N Hydrochloric acid (HCl)

  • 5'-GMP standard solution

  • Sample solution containing 5'-GMP

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of 5'-GMP standard and dissolve it in 0.01 N HCl to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

  • Sample Preparation:

    • Dissolve the sample containing 5'-GMP in 0.01 N HCl. Dilute as necessary to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measurement:

    • Set the spectrophotometer to measure absorbance at 256 nm.

    • Use 0.01 N HCl as the blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Calculation:

    • Using a Standard Curve: Plot the absorbance of the standards against their known concentrations. Determine the concentration of the sample by interpolating its absorbance on the standard curve.

    • Using the Molar Extinction Coefficient: If the molar extinction coefficient (ε) of 5'-GMP at 256 nm in 0.01 N HCl is known (approximately 12,400 L·mol⁻¹·cm⁻¹), the concentration can be calculated directly using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).

Logical Relationship Diagram:

spectrophotometry_logic Beer_Lambert Beer-Lambert Law (A = εcl) Concentration Concentration (c) of 5'-GMP Beer_Lambert->Concentration Absorbance Measured Absorbance (A) at 256 nm Absorbance->Beer_Lambert Extinction_Coeff Molar Extinction Coefficient (ε) Extinction_Coeff->Beer_Lambert Path_Length Cuvette Path Length (l) Path_Length->Beer_Lambert

Logical relationship for spectrophotometric quantification.

Conclusion

This compound is a multifaceted molecule that serves as a fundamental building block for nucleic acids and as a critical component in cellular signaling and energy metabolism. A thorough understanding of its biochemical properties, including its interactions with key enzymes and its role in complex signaling cascades, is essential for researchers in biochemistry, cell biology, and drug development. The experimental protocols provided in this guide offer a starting point for the quantitative analysis and synthesis of this important nucleotide, facilitating further research into its diverse biological functions.

References

The Pivotal Role of 5'-Guanylic Acid in Cellular Energetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While adenosine (B11128) triphosphate (ATP) is widely recognized as the primary energy currency of the cell, guanosine (B1672433) triphosphate (GTP), derived from 5'-Guanylic acid (GMP), plays a distinct and equally critical role in cellular energy transfer. This technical guide provides an in-depth exploration of the core functions of guanine (B1146940) nucleotides in cellular energetics, with a focus on their involvement in key metabolic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital aspect of cell biology.

From GMP to GTP: The Guanine Nucleotide Synthesis Pathway

The intracellular pool of GTP is maintained through a tightly regulated synthesis pathway starting from GMP. This process involves the sequential phosphorylation of GMP to guanosine diphosphate (B83284) (GDP) and subsequently to GTP. These reactions are catalyzed by specific enzymes, each with distinct kinetic properties.

Key Enzymes in GTP Synthesis
  • GMP Synthetase (GMPS): This enzyme catalyzes the conversion of xanthosine (B1684192) monophosphate (XMP) to GMP. Human GMPS exhibits sigmoidal kinetics with respect to XMP, indicating cooperative binding.[1][2] The reaction also requires ATP and glutamine.[2][3]

  • Guanylate Kinase (GUK): GUK catalyzes the phosphorylation of GMP to GDP, utilizing ATP as the phosphate (B84403) donor.

  • Nucleoside Diphosphate Kinase (NDPK): NDPK facilitates the final step, transferring a phosphate group from ATP to GDP to form GTP.[4][5] This enzyme is not specific to guanine nucleotides and can act on other nucleoside diphosphates as well.[4]

Quantitative Analysis of the GTP Synthesis Pathway

Understanding the kinetics of the enzymes involved in the GMP to GTP conversion is crucial for appreciating the regulation of cellular GTP pools. The following table summarizes key kinetic parameters for the human enzymes.

EnzymeSubstrate(s)K_m / K_0.5_ (μM)k_cat_ (s⁻¹)Hill Coefficient (n_H_)Notes
GMP Synthetase XMPVaries (sigmoidal)-1.48 ± 0.07Exhibits positive cooperativity for XMP.[1]
ATPMichaelis-Menten--Follows standard Michaelis-Menten kinetics.[2]
GlutamineMichaelis-Menten--Follows standard Michaelis-Menten kinetics.[2]
Guanylate Kinase GMP20.758.5--
Nucleoside Diphosphate Kinase GDP, ATP---Catalyzes the reversible reaction: GDP + ATP ⇌ GTP + ADP.[4][5]

K_m_ (Michaelis constant) is the substrate concentration at half-maximal velocity. K_0.5_ is the substrate concentration at half-maximal velocity for allosteric enzymes. k_cat_ is the turnover number. Data for human enzymes where available.

Intracellular Concentrations of Guanine Nucleotides

The intracellular concentrations of GMP, GDP, and GTP are dynamically regulated and can vary between different cell types and metabolic states. These concentrations are a key determinant of the direction and rate of many cellular processes.

NucleotideConcentration Range (Mammalian Cells)Notes
GTP 0.1 - 1.0 mMCytoplasmic concentrations can be in the millimolar range.[6]
GDP -Generally lower than GTP.
GMP -Typically present at lower concentrations than GDP and GTP.

Concentrations can vary significantly based on cell type, proliferation rate, and metabolic conditions.

The Role of GTP in Cellular Energy Transfer: Key Signaling Pathways

GTP is a crucial energy source for a variety of fundamental cellular processes, most notably in protein synthesis and signal transduction. The hydrolysis of GTP to GDP provides the energy to drive these reactions.

Protein Synthesis (Translation)

GTP is indispensable for the initiation, elongation, and termination phases of protein synthesis on the ribosome.

  • Initiation: The binding of the initiator tRNA to the small ribosomal subunit is facilitated by initiation factors that utilize GTP hydrolysis.

  • Elongation: The delivery of aminoacyl-tRNAs to the ribosome by elongation factors (like EF-Tu in prokaryotes and eEF1A in eukaryotes) is a GTP-dependent process. The subsequent translocation of the ribosome along the mRNA is also powered by the hydrolysis of GTP by another elongation factor (EF-G in prokaryotes and eEF2 in eukaryotes).

  • Termination: The release of the completed polypeptide chain from the ribosome is aided by release factors that require GTP hydrolysis.

G_Protein_Signaling cluster_membrane Plasma Membrane Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) - GDP bound (inactive) GPCR->G_Protein 2. Activation G_alpha_GTP Gα-GTP (active) G_Protein->G_alpha_GTP 3. GDP exchanged for GTP G_beta_gamma Gβγ G_alpha_GTP->G_Protein 7. GTP hydrolysis (inactivation) Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector 4. Gα dissociates and activates effector G_beta_gamma->Effector Gβγ can also modulate effectors Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production of second messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Downstream signaling HPLC_Workflow Start Cell Culture Wash Wash with ice-cold PBS Start->Wash Lyse Cell Lysis & Nucleotide Extraction Wash->Lyse Centrifuge Centrifugation Lyse->Centrifuge Neutralize Neutralization of Supernatant Centrifuge->Neutralize Collect Supernatant HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis & Quantification HPLC->Data GTPase_Assay_Workflow Start Prepare Reaction Mix (GTPase, GTP, Buffer) Incubate Incubate at Optimal Temperature Start->Incubate Stop Stop Reaction & Add Malachite Green Reagent Incubate->Stop Measure Measure Absorbance (620-650 nm) Stop->Measure Analyze Calculate GTPase Activity (using Phosphate Standard Curve) Measure->Analyze

References

De Novo Synthesis of Guanylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2, 2025

Executive Summary

The de novo synthesis of guanylic acid, or guanosine (B1672433) monophosphate (GMP), is a fundamental metabolic pathway essential for the biosynthesis of guanine (B1146940) nucleotides, which are critical for DNA and RNA synthesis, cellular energy transduction, and signaling processes. This pathway represents a key target for therapeutic intervention in various diseases, including cancer and viral infections, as well as for immunosuppression. This technical guide provides an in-depth exploration of the core enzymatic steps leading to GMP synthesis, focusing on the enzymes Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) and Guanosine Monophosphate Synthetase (GMPS). We present a comprehensive overview of the reaction mechanisms, regulation, and quantitative kinetic data. Furthermore, this guide includes detailed experimental protocols for the characterization of this pathway and its components, alongside visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The De Novo Purine (B94841) Biosynthesis Pathway: From PRPP to the Branch Point Intermediate, IMP

The synthesis of purine nucleotides begins with 5-phosphoribosyl-α-pyrophosphate (PRPP) and proceeds through a series of ten enzymatic steps to yield inosine monophosphate (IMP).[1][2] This initial phase of the pathway is a complex and energy-intensive process, consuming multiple ATP molecules to assemble the purine ring from precursors such as glycine, glutamine, aspartate, and one-carbon units from the folate pool.[3][4] In vertebrates, some of these enzymatic activities are carried out by multifunctional proteins.[5] IMP serves as a crucial branch point in purine metabolism, leading to the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP).[2][6] The regulation of this pathway is tightly controlled, primarily through feedback inhibition by the end products, AMP and GMP, on the initial enzymes of the pathway, ensuring a balanced production of purine nucleotides.[3]

The Guanylate Branch: Synthesis of GMP from IMP

The conversion of IMP to GMP is a two-step process that constitutes the guanylate branch of the de novo purine synthesis pathway.[6] This branch is critical for maintaining the intracellular pool of guanine nucleotides.

Step 1: The Rate-Limiting Oxidation of IMP by IMP Dehydrogenase (IMPDH)

The first and rate-limiting step in the synthesis of GMP is the NAD⁺-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).[7] This reaction is catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH).

Reaction: IMP + NAD⁺ + H₂O → XMP + NADH + H⁺

IMPDH is a cytosolic enzyme that exists as a tetramer.[7] The catalytic mechanism involves the formation of a covalent intermediate between a conserved cysteine residue in the active site and the C2 position of the purine ring of IMP.[7] This is followed by a hydride transfer from the C2 position to NAD⁺, generating NADH and a covalent E-XMP* intermediate.[7] Subsequently, the E-XMP* intermediate is hydrolyzed to release XMP.[7]

Step 2: The Amination of XMP by GMP Synthetase (GMPS)

The final step in GMP synthesis is the ATP-dependent amination of XMP at the C2 position to form GMP.[8] This reaction is catalyzed by GMP Synthetase (GMPS), a glutamine amidotransferase.[8]

Reaction: XMP + Glutamine + ATP + H₂O → GMP + Glutamate + AMP + PPᵢ

GMPS is a bifunctional enzyme with two distinct catalytic domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to provide ammonia (B1221849), and a synthetase (or ATP pyrophosphatase) domain that activates XMP by adenylation.[8][9] The ammonia generated in the glutaminase domain is then channeled to the synthetase active site, where it attacks the adenylated XMP intermediate to form GMP.[8] The binding of substrates to the synthetase domain allosterically activates the glutaminase domain, ensuring a coordinated and efficient catalytic process.[3]

Quantitative Data on Key Enzymes

The kinetic parameters of IMPDH and GMPS are crucial for understanding their catalytic efficiency and for the development of specific inhibitors. The following tables summarize key quantitative data for these enzymes from various organisms.

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference(s)
Homo sapiens (Type II)IMP10 - 501.5 - 3.03.0 - 30 x 10⁴[1]
NAD⁺50 - 200--[1]
Escherichia coliIMP132.92.2 x 10⁵[10]
NAD⁺67--[10]
Helicobacter pyloriIMP1601.16.9 x 10³[10]
NAD⁺700--[10]
Bacillus anthracisIMP1202.21.8 x 10⁴
NAD⁺150--
Staphylococcus aureusIMP1301.91.5 x 10⁴
NAD⁺250--
Table 1: Kinetic Parameters of IMP Dehydrogenase (IMPDH)
OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference(s)
Escherichia coliXMP5 - 100.8 - 1.20.8 - 2.4 x 10⁵
ATP100 - 200--
Glutamine200 - 500--
Methanocaldococcus jannaschiiXMP---[3]
ATP---[3]
Glutamine7002.43.4 x 10³[3]
NH₄Cl69,0002.536[3]
Table 2: Kinetic Parameters of GMP Synthetase (GMPS)

Experimental Protocols

IMP Dehydrogenase (IMPDH) Activity Assay

This spectrophotometric assay continuously monitors the production of NADH at 340 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT.

  • Substrate Stock Solutions: 10 mM IMP in water, 10 mM NAD⁺ in water.

  • Purified IMPDH enzyme.

  • 96-well UV-transparent microplate.

  • Microplate reader with temperature control.

Procedure:

  • Prepare the reaction mixture in the microplate wells by adding Assay Buffer, IMP solution (final concentration, e.g., 200 µM), and purified IMPDH enzyme.

  • Incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate.

  • Initiate the reaction by adding NAD⁺ solution (final concentration, e.g., 500 µM).

  • Immediately begin monitoring the increase in absorbance at 340 nm (ε for NADH = 6220 M⁻¹cm⁻¹) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters, vary the concentration of one substrate while keeping the other saturated. Fit the initial velocity data to the Michaelis-Menten equation.

GMP Synthetase (GMPS) Activity Assay

This is a continuous spectrophotometric assay that monitors the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 20 mM MgCl₂, 100 mM KCl, 1 mM DTT.

  • Substrate Stock Solutions: 10 mM XMP, 100 mM ATP, 100 mM L-glutamine.

  • Purified GMPS enzyme.

  • Quartz cuvettes or UV-transparent microplate.

  • Spectrophotometer or microplate reader with UV capabilities and temperature control.

Procedure:

  • Prepare the reaction mixture in a cuvette or microplate well containing Assay Buffer, ATP (e.g., 2 mM), L-glutamine (e.g., 10 mM), and purified GMPS enzyme.

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding XMP (e.g., 150 µM).

  • Monitor the decrease in absorbance at 290 nm (Δε ≈ -1500 M⁻¹cm⁻¹) over time.

  • Calculate the initial velocity from the linear phase of the reaction.

  • For kinetic analysis, vary the concentration of one substrate while maintaining others at saturating levels.

Quantification of Intracellular Purine Nucleotides by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of intracellular purine nucleotides.

Materials:

  • Cell culture medium.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Extraction Solvent: 80% methanol (B129727) in water, pre-chilled to -80°C.

  • Internal standards (e.g., ¹³C, ¹⁵N-labeled nucleotides).

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Procedure:

  • Cell Culture and Harvesting: Culture cells to the desired confluency. Rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.

  • Metabolite Extraction: Immediately add ice-cold Extraction Solvent to the cell monolayer. Scrape the cells and collect the cell lysate. For suspension cells, pellet the cells and resuspend in the Extraction Solvent.

  • Sample Preparation: Spike the lysate with internal standards. Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution and Analysis: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol in water). Analyze the samples by LC-MS/MS using an appropriate chromatographic method (e.g., HILIC or ion-pairing chromatography) and mass spectrometric conditions (e.g., multiple reaction monitoring - MRM) for the detection and quantification of GMP, IMP, and other related nucleotides.

  • Data Analysis: Quantify the nucleotides by comparing the peak areas of the endogenous metabolites to those of the internal standards and a standard curve.

Visualizations

De Novo Guanylic Acid Synthesis Pathway

De_Novo_GMP_Synthesis cluster_pathway De Novo Purine Synthesis (10 steps) cluster_gmp_branch Guanylate Branch PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Enzymes XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH NAD⁺ → NADH GMP Guanylic Acid (GMP) XMP->GMP GMPS Glutamine + ATP → Glutamate + AMP + PPi

Caption: The de novo synthesis pathway of guanylic acid (GMP) from PRPP.

Experimental Workflow for IMPDH Inhibition Assay

IMPDH_Inhibition_Workflow start Start prepare_reagents Prepare Assay Buffer, Substrates (IMP, NAD⁺), and IMPDH Enzyme start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of Test Compound start->prepare_inhibitor add_components Add Enzyme, Buffer, and Inhibitor to Microplate prepare_reagents->add_components prepare_inhibitor->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_reaction Initiate Reaction with NAD⁺ pre_incubate->initiate_reaction measure_absorbance Monitor NADH Production (Absorbance at 340 nm) initiate_reaction->measure_absorbance data_analysis Calculate Initial Velocities and Determine IC₅₀ measure_absorbance->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing IMPDH inhibition.

Logical Relationship in Purine Biosynthesis Regulation

Purine_Regulation PRPP_synthesis PRPP Synthesis De_Novo_Pathway De Novo Purine Synthesis (PRPP → IMP) PRPP_synthesis->De_Novo_Pathway IMP_branch IMP De_Novo_Pathway->IMP_branch AMP_synthesis AMP Synthesis IMP_branch->AMP_synthesis GMP_synthesis GMP Synthesis IMP_branch->GMP_synthesis AMP AMP AMP_synthesis->AMP GMP GMP GMP_synthesis->GMP AMP->De_Novo_Pathway Feedback Inhibition GMP->De_Novo_Pathway Feedback Inhibition GMP->GMP_synthesis Feedback Inhibition

Caption: Feedback regulation of the de novo purine biosynthesis pathway.

References

Introduction to the Salvage Pathway of GMP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the salvage pathway for 5'-Guanylic acid (GMP) synthesis, designed for researchers, scientists, and drug development professionals. This document details the core biochemical processes, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the key pathways.

The salvage pathway is a crucial metabolic route for the synthesis of nucleotides from the degradation products of DNA and RNA. This pathway is energetically more favorable than the de novo synthesis route, which starts from simpler precursor molecules. For guanine (B1146940) nucleotides, the salvage pathway recycles guanine and its nucleoside, guanosine (B1672433), to form this compound (GMP). This process is vital for cellular homeostasis, particularly in tissues with high rates of cell turnover or limited de novo synthesis capacity. The key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of guanine to GMP.

Core Biochemical Reactions

The salvage pathway for GMP synthesis involves two primary routes:

  • Direct conversion of guanine to GMP: This is the main pathway, catalyzed by HGPRT. The reaction involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine.

    • Reaction: Guanine + PRPP → GMP + PPi

  • Conversion of guanosine to GMP: This is a two-step process. First, guanosine is phosphorylated to GMP by a nucleoside kinase. Alternatively, guanosine can be cleaved by a purine (B94841) nucleoside phosphorylase (PNP) to guanine, which then enters the main salvage pathway.

    • Reaction 1 (Kinase): Guanosine + ATP → GMP + ADP

    • Reaction 2 (Phosphorylase): Guanosine + Pi ⇌ Guanine + Ribose-1-phosphate

Enzymology and Regulation

The key enzyme, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , is a member of the phosphoribosyltransferase family. It is a cytoplasmic enzyme that exists as a tetramer of identical subunits. The activity of HGPRT is subject to feedback inhibition by its end products, GMP and inosine (B1671953) monophosphate (IMP), which compete with PRPP for binding to the enzyme.

Purine Nucleoside Phosphorylase (PNP) is another important enzyme in the salvage pathway, primarily involved in the catabolism of purine nucleosides. However, its reversible action allows it to contribute to the salvage of guanine from guanosine.

Quantitative Data

The following table summarizes key quantitative data for the enzymes involved in the GMP salvage pathway.

EnzymeSubstrateKm (µM)Vmax (nmol/mg/h)Source
Human HGPRT Guanine1.6 - 8.365 - 90
PRPP4.5 - 25
Hypoxanthine12 - 4580 - 100
Human PNP Guanosine10 - 30
Inosine30 - 100

Note: Km and Vmax values can vary depending on the experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

HGPRT Enzyme Assay

This protocol describes a radiometric assay for measuring HGPRT activity.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • MgCl2 (5 mM)

  • PRPP (1 mM)

  • [8-14C]Guanine (specific activity 50-60 mCi/mmol)

  • Enzyme preparation (cell lysate or purified enzyme)

  • DEAE-cellulose filter paper discs

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.

  • Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding [8-14C]Guanine.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a small volume of cold EDTA (0.1 M).

  • Spot an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc.

  • Wash the discs three times with cold water to remove unreacted [8-14C]Guanine.

  • Dry the discs and measure the radioactivity of the bound [8-14C]GMP using a scintillation counter.

  • Calculate the enzyme activity based on the amount of GMP formed per unit time per amount of enzyme.

Metabolic Labeling with [13C]-Guanine

This protocol outlines a method for tracing the incorporation of guanine into the nucleotide pool using stable isotope labeling.

Materials:

  • Cell culture medium

  • [U-13C5]Guanine

  • Cultured cells

  • Methanol/water extraction buffer (80:20)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Replace the standard medium with a medium containing [U-13C5]Guanine.

  • Incubate the cells for various time points.

  • Wash the cells with cold PBS and quench metabolism by adding cold methanol/water extraction buffer.

  • Scrape the cells and collect the extract.

  • Centrifuge the extract to remove cell debris.

  • Analyze the supernatant by LC-MS to determine the abundance of 13C-labeled GMP and other guanine nucleotides.

Visualizations

GMP_Salvage_Pathway cluster_main Direct Salvage cluster_alternative Alternative Route Guanine Guanine GMP This compound (GMP) Guanine->GMP HGPRT PRPP PRPP PRPP->GMP PPi PPi GMP->PPi Guanosine Guanosine Guanosine->Guanine PNP Guanosine->GMP Nucleoside Kinase ATP ATP ADP ADP ATP->ADP Pi Pi R1P Ribose-1-P Pi->R1P

Caption: The salvage pathway for this compound (GMP) synthesis.

Experimental_Workflow start Start: Cell Culture labeling Metabolic Labeling with [13C]-Guanine start->labeling extraction Metabolite Extraction (Methanol/Water) labeling->extraction analysis LC-MS Analysis extraction->analysis data Data Processing and Quantification analysis->data result Result: Labeled GMP levels data->result

Caption: Workflow for metabolic labeling to study GMP salvage.

5'-Guanylic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5'-Guanylic acid (5'-GMP), a pivotal nucleotide with significant roles in cellular metabolism, signaling, and as a key component of RNA. This document details its natural origins, distribution across various organisms, and the biosynthetic pathways that govern its formation. Furthermore, it offers a comprehensive overview of the experimental protocols for its extraction, quantification, and the industrial processes for its production.

Natural Sources and Distribution of this compound

This compound, also known as guanosine (B1672433) monophosphate (GMP), is a naturally occurring purine (B94841) nucleotide that is integral to all living organisms as a fundamental component of ribonucleic acid (RNA)[1][2]. While present in the cells of all life forms, its concentration varies significantly, with certain sources being particularly rich in this compound. These sources are of considerable interest to the food and pharmaceutical industries.

Key Natural Sources:

  • Mushrooms: Dried shiitake mushrooms (Lentinula edodes) are one of the most concentrated natural sources of 5'-GMP. The drying process significantly increases its content through the enzymatic breakdown of RNA[3][4][5]. The concentration of 5'-GMP in the cap (pileus) of dried shiitake mushrooms can be substantially higher than in the stem (stipe)[6].

  • Yeast and Yeast Extract: Yeast, particularly Saccharomyces cerevisiae, is a rich source of RNA, and consequently, yeast extract is a significant commercial source of 5'-GMP[7][8][9][10][11][12]. The 5'-GMP is produced through the enzymatic hydrolysis of yeast RNA[8].

  • Fish: Certain types of fish, especially when dried or fermented, are notable sources of 5'-nucleotides. Dried sardines and bonito flakes are traditionally recognized for their umami flavor, which is partly attributable to their 5'-guanylate and 5'-inosinate content[2][4][7][8].

  • Meats and Other Animal Products: While generally containing lower concentrations than the sources mentioned above, various meats and animal tissues contain 5'-GMP as part of their cellular makeup.

Quantitative Distribution of this compound

The concentration of this compound can vary widely depending on the species, processing methods, and the specific part of the organism being analyzed. The following table summarizes available quantitative data.

Natural SourceSample TypeConcentration of this compound (mg/100g dry weight)Reference
Shiitake Mushroom (Lentinula edodes)Pileus (Cap)10.1 - 151.8[6]
Shiitake Mushroom (Lentinula edodes)Stipe (Stem)4.4 - 60.2[6]
Shiitake Mushroom (Lentinula edodes)Whole (Hot Air Dried)142.02 ± 7.27[13]
Yeast Extract (Saccharomyces cerevisiae)Commercial Product0.93% (w/w)[14]

Note: Quantitative data for a wide range of dried fish and commercial yeast extracts is not consistently reported in a standardized format. The values can be influenced by the specific species, processing techniques, and analytical methods used.

Biosynthesis of this compound

The production of 5'-GMP in organisms occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway builds the purine ring from simple precursor molecules. This multi-step enzymatic process begins with ribose-5-phosphate (B1218738) and culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a branch point for the synthesis of both AMP and GMP.

The conversion of IMP to GMP involves two key enzymatic steps:

  • IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).

  • GMP Synthetase: This enzyme catalyzes the amination of XMP to GMP, utilizing glutamine as the nitrogen donor and requiring ATP for energy.

de_novo_synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase (Glutamine, ATP) salvage_pathway Guanine Guanine GMP Guanosine Monophosphate (GMP) Guanine->GMP PRPP PRPP PRPP->GMP HGPRT PPi PPi GMP->PPi cGMP_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol pGC Particulate Guanylate Cyclase (pGC) cGMP cGMP pGC->cGMP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG PDEs Phosphodiesterases (PDEs) cGMP->PDEs sGC Soluble Guanylate Cyclase (sGC) sGC->cGMP NO Nitric Oxide (NO) NO->sGC Physiological_Responses Physiological Responses (e.g., muscle relaxation) PKG->Physiological_Responses GMP 5'-GMP PDEs->GMP Natriuretic_Peptides Natriuretic Peptides Natriuretic_Peptides->pGC hplc_workflow Start Dried Food Sample Grinding Grinding to Powder Start->Grinding Extraction Extraction with Cold Acid Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Neutralization Neutralization with KOH Supernatant->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Filtration Filtration (0.45 µm) Centrifugation2->Filtration HPLC HPLC Analysis (C18 column, UV detection) Filtration->HPLC Quantification Quantification against Standard Curve HPLC->Quantification enzymatic_production_workflow Start Yeast RNA Dissolution Dissolve RNA in Reaction Buffer Start->Dissolution Hydrolysis Enzymatic Hydrolysis with Nuclease P1 / 5'-PDE Dissolution->Hydrolysis Monitoring Monitor with HPLC Hydrolysis->Monitoring Monitoring->Hydrolysis Continue Incubation Termination Terminate Reaction (Heat Inactivation) Monitoring->Termination Product Mixture of 5'-Mononucleotides Termination->Product

References

5'-Guanylic Acid: A Cornerstone of RNA Synthesis and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a purine (B94841) ribonucleotide that serves as a fundamental building block for ribonucleic acid (RNA).[1] Its critical role extends beyond being a monomeric unit for transcription; it is a pivotal molecule in numerous cellular processes, including energy metabolism, signal transduction, and the biosynthesis of essential guanine (B1146940) nucleotides.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its application and analysis, and visualizations of its involvement in key biological pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its behavior in solution, its incorporation into RNA, and its interaction with cellular machinery.

PropertyValueReference
Chemical Formula C₁₀H₁₄N₅O₈P[3]
Molar Mass 363.22 g/mol [4]
Appearance White crystalline powder[5]
Melting Point 220 - 223°C[3]
Boiling Point 890.17 °C (estimated at 760.00 mm Hg)[5]
pKa Values 0.7, 2.4, 6.1, 9.4[4]
UV Absorbance Max (λmax) 256 nm (at pH 2), 260 nm (at pH 12)[6]
Molar Absorptivity (ε) 12,400 M⁻¹cm⁻¹ (at 256 nm, pH 2), 12,100 M⁻¹cm⁻¹ (at 260 nm, pH 12)[6]
Solubility in Water 60 mg/mL (at 25°C)[2]
Solubility in Other Solvents Slightly soluble in water; practically insoluble in ethanol (B145695). Soluble in DMSO (with heating and sonication).[7][8]

This compound as a Building Block of RNA

This compound is one of the four essential ribonucleotides required for the synthesis of RNA. During transcription, RNA polymerase enzymes incorporate guanosine triphosphate (GTP), the activated form of GMP, into the growing RNA chain, forming phosphodiester bonds. The sequence of these nucleotides dictates the genetic information encoded within the RNA molecule.

Logical Relationship in Nucleotide Biosynthesis

This compound is synthesized de novo from inosine (B1671953) monophosphate (IMP), which serves as a common precursor for both GMP and adenosine (B11128) monophosphate (AMP).[9] This bifurcation ensures a balanced supply of purine nucleotides for cellular needs. The synthesis of GMP from IMP is a two-step process that is tightly regulated by feedback mechanisms.[10] Notably, the conversion of IMP to GMP requires energy in the form of ATP, while the synthesis of AMP from IMP requires GTP, creating a reciprocal regulation that helps maintain the balance between adenine (B156593) and guanine nucleotide pools.[9]

cluster_gmp GMP Synthesis cluster_amp AMP Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (Inhibited by GMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase (Inhibited by AMP, Requires GTP) GMP This compound (GMP) XMP->GMP GMP Synthase (Requires ATP) GDP Guanosine Diphosphate (GDP) GMP->GDP Guanylate Kinase GTP Guanosine Triphosphate (GTP) GDP->GTP Nucleoside Diphosphate Kinase RNA RNA GTP->RNA RNA Polymerase AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP ADP Adenosine Diphosphate (ADP) AMP->ADP ATP Adenosine Triphosphate (ATP) ADP->ATP

Figure 1: De novo synthesis pathway of purine nucleotides from IMP.

Experimental Protocols

In Vitro Transcription Using T7 RNA Polymerase

This protocol describes a standard method for in vitro transcription to synthesize RNA from a DNA template using T7 RNA polymerase. The concentration of GTP (derived from GMP) can be varied to study its effect on transcription yield and fidelity.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleotide Triphosphate (NTP) mix (ATP, CTP, UTP, each at 10 mM)

  • Guanosine Triphosphate (GTP) solution (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform

Procedure:

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. The standard nucleotide concentration is typically 1-2 mM, but can be adjusted.[]

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • NTP mix (ATP, CTP, UTP): 2 µL of each

    • GTP solution (10 mM): X µL (to achieve desired final concentration)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 1 µL

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours. For short transcripts (<0.5 kb), incubation can be extended to 16 hours.[12]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[12]

  • RNA Purification: Purify the synthesized RNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

  • Quantification and Analysis: Determine the concentration and purity of the RNA using a spectrophotometer (measuring absorbance at 260 nm and 280 nm). The A260/A280 ratio should be approximately 2.0 for pure RNA. Analyze the integrity of the RNA transcript by gel electrophoresis.

A Assemble In Vitro Transcription Reaction B Incubate at 37°C (2-16 hours) A->B C DNase I Treatment (Template Removal) B->C D RNA Purification (Kit or Phenol:Chloroform) C->D E Quantify and Analyze RNA (Spectrophotometry, Gel Electrophoresis) D->E

Figure 2: Experimental workflow for in vitro RNA synthesis.
Enzymatic Assay for Guanylate Kinase

This assay measures the activity of guanylate kinase, the enzyme that phosphorylates GMP to GDP, by coupling the reaction to the oxidation of NADH.[13][14]

Materials:

  • Guanylate Kinase enzyme solution

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • GMP solution

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, GMP, ATP, PEP, NADH, PK, and LDH.

  • Initiate Reaction: Start the reaction by adding the guanylate kinase enzyme solution to the cuvette.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the guanylate kinase activity.

  • Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).[13] One unit of guanylate kinase activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of GMP to GDP per minute under the specified conditions.[13]

Role in Cellular Signaling

Beyond its role in RNA synthesis, this compound and its derivatives are crucial components of intracellular signaling pathways.

The cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a key second messenger synthesized from GTP by the enzyme guanylate cyclase.[15] cGMP is involved in a wide range of physiological processes, including smooth muscle relaxation, phototransduction, and platelet aggregation.[15] The signaling cascade is initiated by stimuli such as nitric oxide (NO) or natriuretic peptides, which activate soluble or particulate guanylate cyclase, respectively.[16] Activated guanylate cyclase converts GTP to cGMP, which then activates downstream effectors like protein kinase G (PKG).[16] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.[15]

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response Phosphorylates targets GMP 5'-GMP

Figure 3: The nitric oxide (NO)-cGMP signaling pathway.
GTP and G-Protein Coupled Receptor (GPCR) Signaling

Guanosine triphosphate (GTP), the triphosphate form of GMP, is a critical energy source and a key player in signal transduction mediated by G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that detect a wide array of extracellular signals.[17] Upon ligand binding, the GPCR undergoes a conformational change and acts as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein.[18] This promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer.[19] Both the GTP-bound Gα subunit and the free Gβγ dimer can then modulate the activity of downstream effector proteins, propagating the signal within the cell.[19] The signaling is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, allowing for the re-association of the heterotrimer.[18]

Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein_inactive Inactive G-Protein (Gα-GDP-Gβγ) GPCR->G_protein_inactive Activates G_protein_active Active G-Protein (Gα-GTP + Gβγ) G_protein_inactive->G_protein_active GDP exchanged for GTP G_protein_active->G_protein_inactive GTP hydrolysis Effector Effector Protein G_protein_active->Effector Modulates activity Cellular_Response Cellular Response Effector->Cellular_Response GTP GTP GDP GDP

Figure 4: G-protein coupled receptor (GPCR) signaling cycle.

Conclusion

This compound is an indispensable molecule in molecular biology and cellular physiology. Its fundamental role as a precursor for RNA synthesis is complemented by the critical involvement of its derivatives, GTP and cGMP, in a vast array of signaling pathways that govern cellular function. A comprehensive understanding of the properties, metabolism, and biological functions of this compound is paramount for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, as it provides a foundation for advancements in therapeutics and diagnostics.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5'-Guanylic Acid in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal purine (B94841) nucleotide essential for numerous biological processes. As a monomeric unit of RNA, it is fundamental to gene expression and protein synthesis.[1][2] Beyond this structural role, GMP and its derivatives are integral to cellular energy metabolism, signal transduction (e.g., as the precursor to the second messenger cyclic GMP, cGMP), and the regulation of various enzymatic pathways.[1][3] Accurate quantification of 5'-GMP in tissue samples is crucial for understanding the metabolic state of cells, investigating the mechanism of action of drugs targeting nucleotide metabolism, and identifying biomarkers for various pathological conditions.

This document provides a comprehensive guide to the primary methodologies for quantifying 5'-GMP in tissue samples, complete with detailed protocols and expected quantitative data.

Methods for Quantification

The quantification of 5'-GMP in complex biological matrices like tissue homogenates requires sensitive and specific analytical techniques. The most robust and widely used methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and specialized Enzymatic Assays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for nucleotide quantification. It offers exceptional sensitivity and specificity by separating the analyte chromatographically and identifying it based on its unique mass-to-charge ratio and fragmentation pattern.[4] This method is ideal for detecting low-abundance nucleotides and can simultaneously measure multiple related compounds in a single run.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an ultraviolet (UV) detector is a reliable and more accessible method for GMP quantification. GMP has a characteristic UV absorbance maximum at approximately 255 nm. While less sensitive than LC-MS/MS, modern HPLC systems provide sufficient resolution and sensitivity for many research applications, especially when GMP levels are not exceedingly low.

  • Enzymatic Assays: These assays utilize enzymes that specifically act on or produce GMP. The reaction can be coupled to a fluorescent or colorimetric readout. While often available in convenient kit formats, they can be susceptible to interference from other components in the tissue extract and may not offer the same level of specificity as chromatographic methods.

Data Presentation: 5'-GMP Concentrations in Mammalian Tissues

The following table summarizes the physiological concentrations of 5'-GMP reported in various rat tissues. These values serve as a useful benchmark for experimental results. Concentrations can vary based on the metabolic state, species, and specific tissue type.

TissueSpeciesConcentration (µM or nmol/g wet weight)Reference
LiverRat116 ± 12
BrainRat49 ± 3
HeartRat42 ± 5
KidneyRat71 ± 7
Skeletal MuscleRat21 ± 2
SpleenRat85 ± 11
LungRat55 ± 6

Table compiled from data presented in Traut, T. W. (1994). Physiological concentrations of purines and pyrimidines. Molecular and Cellular Biochemistry, 140(1), 1-22.

Experimental Protocols

Protocol 1: General Tissue Sample Preparation

This protocol outlines the critical initial steps for extracting nucleotides from tissue samples, suitable for subsequent analysis by LC-MS/MS or HPLC.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or mechanical homogenizer

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Extraction Buffer: 60% Methanol (B129727), pre-chilled to -20°C

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Tissue Collection: Excise the tissue of interest as rapidly as possible to minimize post-mortem metabolic changes. Immediately flash-freeze the sample in liquid nitrogen. Store at -80°C until extraction.

  • Homogenization: Weigh the frozen tissue (typically 50-100 mg). In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder. Alternatively, use a mechanical homogenizer with a pre-chilled probe.

  • Extraction: Transfer the powdered tissue to a pre-weighed microcentrifuge tube. Add 1 mL of ice-cold 60% methanol per 100 mg of tissue. Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubation: Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation and nucleotide extraction.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted nucleotides, and transfer it to a new, clean tube. Avoid disturbing the pellet.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. The dried pellet contains the nucleotide extract.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your chosen analytical method (e.g., 5% acetonitrile (B52724) in water for LC-MS/MS). Vortex, then centrifuge at high speed for 10 minutes to pellet any insoluble debris. The resulting supernatant is ready for injection.

Protocol 2: Quantification by LC-MS/MS

Instrumentation and Columns:

  • A tandem mass spectrometer coupled to a high-performance liquid chromatography system.

  • A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for nucleotide separation.

Reagents:

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in water, pH adjusted to 9.5 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • 5'-GMP standard for calibration curve.

Procedure:

  • Sample Preparation: Prepare tissue extracts as described in Protocol 1.

  • Calibration Curve: Prepare a series of 5'-GMP standards in the reconstitution solvent, ranging from low nM to high µM concentrations, to create a calibration curve.

  • LC Conditions:

    • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: Gradient to 50% B

      • 10-12 min: Gradient to 95% B (column wash)

      • 12-15 min: Return to 2% B (re-equilibration)

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific transition for 5'-GMP.

      • Precursor Ion (Q1): m/z 362.1

      • Product Ion (Q3): m/z 150.0 (guanine fragment) or m/z 79.0 (phosphate fragment).

    • Optimize collision energy and other source parameters according to the specific instrument used.

  • Data Analysis: Quantify the 5'-GMP concentration in the samples by comparing the peak area of the analyte to the standard curve. Normalize the result to the initial tissue weight.

Protocol 3: Quantification by HPLC-UV

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector.

  • A reversed-phase C18 column.

Reagents:

  • Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 6.0.

  • Mobile Phase B: Methanol.

  • 5'-GMP standard for calibration curve.

Procedure:

  • Sample Preparation: Prepare tissue extracts as described in Protocol 1.

  • Calibration Curve: Prepare a series of 5'-GMP standards in the reconstitution solvent.

  • HPLC Conditions:

    • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 255 nm.

    • Gradient: Isocratic elution with 97% Mobile Phase A and 3% Mobile Phase B is often sufficient. For complex samples, a shallow gradient may be required.

  • Data Analysis: Identify the GMP peak based on its retention time compared to the standard. Quantify the concentration using the peak area and the calibration curve. Normalize the result to the initial tissue weight.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing TISSUE 1. Tissue Collection (Flash Freeze) HOMOGENIZE 2. Homogenization (Liquid N2) TISSUE->HOMOGENIZE EXTRACT 3. Extraction (e.g., 60% Methanol) HOMOGENIZE->EXTRACT CENTRIFUGE 4. Centrifugation (Pellet Debris) EXTRACT->CENTRIFUGE DRY 5. Drying (Vacuum Concentrator) CENTRIFUGE->DRY RECONSTITUTE 6. Reconstitution DRY->RECONSTITUTE LCMS LC-MS/MS RECONSTITUTE->LCMS Method A HPLC HPLC-UV RECONSTITUTE->HPLC Method B INTEGRATE Peak Integration LCMS->INTEGRATE HPLC->INTEGRATE QUANTIFY Quantification (vs. Standard Curve) INTEGRATE->QUANTIFY NORMALIZE Normalization (to Tissue Weight) QUANTIFY->NORMALIZE

Caption: Workflow for 5'-GMP quantification in tissue.

GMP in Purine Metabolism

G GTP GTP (Guanosine Triphosphate) GDP GDP (Guanosine Diphosphate) GTP->GDP Hydrolysis RNA RNA Synthesis GTP->RNA Transcription cGMP cGMP (Cyclic GMP) GTP->cGMP Guanylyl Cyclase GMP 5'-GMP (Guanosine Monophosphate) GMP->GDP Guanylate Kinase Guanosine Guanosine (Salvage Pathway) GMP->Guanosine 5'-Nucleotidase GDP->GTP NDP Kinase GDP->GMP Hydrolysis Guanosine->GMP Guanosine Kinase

Caption: Role of 5'-GMP in purine nucleotide metabolism.

References

Application Notes and Protocols for HPLC Analysis of 5'-Guanylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-Guanylic acid (5'-GMP), a purine (B94841) nucleotide, plays a crucial role in various biological processes and is widely used as a flavor enhancer in the food industry. Accurate and reliable quantification of 5'-GMP is essential for quality control in food production, research into cellular metabolism, and in the development of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of 5'-GMP, offering high resolution, sensitivity, and reproducibility.

This document provides detailed application notes and protocols for the analysis of this compound using HPLC, with a focus on reversed-phase and ion-pair chromatography methods.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the quantitative data from various HPLC methods for the analysis of this compound, allowing for easy comparison of their key parameters and performance characteristics.

ParameterMethod 1: Ion-Pair RP-HPLCMethod 2: Reversed-Phase HPLCMethod 3: Ion-Pair RP-HPLC for Food Matrix
Stationary Phase C18 column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm)[1]C18 column (e.g., Discovery C18, 250 x 4.6 mm, 5 µm)[2]C18 column (e.g., Sunfire C18, 250 x 4.6 mm, 5 µm)[3][4]
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297), 2 mM Tetrabutylammonium (B224687) Phosphate (B84403) (TBAP), pH 5.0[1]150 mM Phosphate Buffer, pH 6.0[2]10 mM Potassium Dihydrogen Phosphate[3][4]
Mobile Phase B 10 mM Ammonium Phosphate, 2 mM TBAP, 25% Acetonitrile (B52724), pH 7.0[1]Methanol[2]5 mM Sodium Heptanesulfonate[3][4]
Elution Mode Gradient[1]Isocratic (97:3 v/v Mobile Phase A:B)[2]Isocratic[3][4]
Flow Rate 1.0 mL/min[1]0.5 mL/min[2]0.8 mL/min[3][4]
Detection Wavelength 254 nm[1][5]260 nm[2]250 nm[3][4]
LOD Not SpecifiedNot Specified2.32 mg/kg[6]
LOQ Not SpecifiedNot SpecifiedNot Specified
**Linearity (R²) **Not SpecifiedNot Specified> 0.999[3][6]
Recovery Not SpecifiedNot Specified91.5 - 103.9 %[3][6]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for General Applications

This protocol is suitable for the general analysis of 5'-GMP and other purines in various sample matrices.[1]

1. Materials and Reagents:

  • This compound standard (≥99.0% purity)

  • Ammonium acetate

  • Tetrabutylammonium phosphate (TBAP)

  • Ammonium phosphate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Equipment:

  • HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm).

  • Analytical balance

  • pH meter

3. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous): Prepare a solution containing 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate in HPLC-grade water. Adjust the pH to 5.0 with an appropriate acid or base. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): Prepare a solution containing 10 mM ammonium phosphate and 2 mM tetrabutylammonium phosphate in a mixture of 25% acetonitrile and 75% HPLC-grade water. Adjust the pH to 7.0. Filter through a 0.45 µm membrane.

4. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-25 min: Linear gradient to 75% B

    • 25-35 min: Hold at 75% B

    • 35-40 min: Linear gradient to 100% B

    • 40-55 min: Hold at 100% B

    • 55-60 min: Linear gradient to 100% A

    • 60-75 min: Re-equilibration at 100% A

5. Sample Preparation:

  • Dissolve the sample in Mobile Phase A to a suitable concentration.

  • For complex matrices, perform a sample clean-up step such as protein precipitation with perchloric acid or solid-phase extraction (SPE).[7][8]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

6. Standard Preparation:

  • Prepare a stock solution of 5'-GMP in Mobile Phase A.

  • Perform serial dilutions to create a series of calibration standards.

Protocol 2: Isocratic Reversed-Phase HPLC for Enzymatic Assays

This protocol is optimized for monitoring the enzymatic conversion of 5'-GMP in kinetic studies.[2]

1. Materials and Reagents:

  • This compound standard (≥99.0% purity)

  • Potassium phosphate monobasic

  • Potassium phosphate dibasic

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 0.1% (v/v) Hydrochloric acid (for quenching)

  • 0.45 µm syringe filters

2. Equipment:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., Discovery C18, 250 x 4.6 mm, 5 µm).

  • Analytical balance

  • pH meter

3. Preparation of Mobile Phase:

  • Prepare a 150 mM phosphate buffer by dissolving the appropriate amounts of potassium phosphate monobasic and dibasic in HPLC-grade water to achieve a pH of 6.0.

  • The mobile phase consists of a mixture of 150 mM phosphate buffer (pH 6.0) and methanol in a 97:3 (v/v) ratio.

  • Degas the mobile phase before use.

4. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: 260 nm

  • Injection Volume: 10 µL

  • Run Time: 12 minutes (isocratic)

5. Sample Preparation (Enzymatic Reaction):

  • Perform the enzymatic reaction in a suitable buffer (e.g., 50 mM TRIS pH 7, with 50 mM KCl, 2 mM MgCl₂, and 0.1 mg/mL BSA).[2]

  • Quench the reaction at specific time points by adding 10 µL of 0.1% (v/v) HCl to a 50 µL reaction volume.[2]

  • Centrifuge the quenched reaction mixture to pellet any precipitate.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

6. Standard Preparation:

  • Prepare stock solutions of 5'-GMP and other relevant nucleotides (e.g., ATP, ADP, GDP) in the reaction buffer.

  • Prepare a standard mixture for calibration and to determine retention times.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Dissolution/ Extraction Sample->Dissolution Standard Standard Dilution Serial Dilution Standard->Dilution Cleanup Cleanup (SPE/Filtration) Dissolution->Cleanup Injector Autosampler Cleanup->Injector Dilution->Injector MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis by HPLC.

HPLC_Method_Components cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_instrument Instrumentation center 5'-GMP Analysis by HPLC C18 C18 Column center->C18 Buffer Buffer (Phosphate/Acetate) center->Buffer Organic Organic Modifier (Acetonitrile/Methanol) center->Organic IonPair Ion-Pair Reagent (Optional) center->IonPair Pump Pump (Isocratic/Gradient) center->Pump Detector Detector (UV/PDA) center->Detector C18->center Buffer->center Organic->center IonPair->center Pump->center Detector->center

Caption: Key components of an HPLC method for this compound analysis.

References

Application Notes and Protocols for Enzymatic Assays of 5'-Guanylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic quantification of 5'-Guanylic acid (5'-GMP), a crucial nucleotide involved in various metabolic pathways. The following sections describe three common assay formats: a luminescence-based assay, a fluorescence-based assay, and a spectrophotometric NADH-coupled assay. Each protocol is designed to be a comprehensive guide for laboratory use.

Introduction to 5'-GMP Quantification

5'-Guanosine monophosphate (GMP) is a pivotal molecule in cellular metabolism, serving as a precursor for the synthesis of guanosine (B1672433) triphosphate (GTP), a primary energy source and a building block for RNA. Accurate measurement of GMP levels is essential for studying metabolic disorders, drug efficacy, and various enzymatic activities. Enzymatic assays offer high specificity and sensitivity for GMP quantification in diverse biological samples. These methods typically rely on the enzymatic conversion of GMP to a detectable signal.

Comparative Summary of Enzymatic Assays for 5'-GMP

The choice of assay for quantifying 5'-GMP depends on the required sensitivity, throughput, and available laboratory equipment. Below is a summary of the key quantitative parameters for the described enzymatic assays.

ParameterLuminescence-Based AssayFluorescence-Based AssayNADH-Coupled Spectrophotometric Assay
Principle ATP produced from GMP conversion is measured using a luciferase-luciferin reaction.A fluorescent probe is used to detect a product of the GMP enzymatic cascade.The consumption of NADH, proportional to GMP concentration, is measured by the decrease in absorbance at 340 nm.
Limit of Detection (LOD) High sensitivity, typically in the low nanomolar range (e.g., ~5-10 nM).High sensitivity, with detection limits often in the nanomolar range (e.g., ~50 nM).Moderate sensitivity, generally in the low micromolar range (e.g., ~1-5 µM).
Limit of Quantification (LOQ) Typically in the nanomolar range (e.g., ~10-20 nM).Generally in the nanomolar to low micromolar range (e.g., ~100 nM - 1 µM).Commonly in the micromolar range (e.g., ~5-10 µM).
Dynamic Range Wide dynamic range, often spanning several orders of magnitude (e.g., 10 nM - 10 µM).Broad dynamic range (e.g., 100 nM - 20 µM).A more limited linear range (e.g., 5 µM - 200 µM).
Throughput High-throughput compatible (96- and 384-well plates).High-throughput compatible (96- and 384-well plates).Moderate throughput, suitable for 96-well plate format.
Interference Less susceptible to interference from colored or fluorescent compounds.Potential interference from fluorescent compounds in the sample.Potential interference from compounds that absorb at 340 nm.

Assay Protocols

Luminescence-Based 5'-GMP Assay

This assay is a highly sensitive method that couples the conversion of GMP to ATP, which is then quantified using a luciferase-based system.

Signaling Pathway

GMP 5'-GMP GDP GDP GMP->GDP ATP -> ADP ATP_in ATP ATP_in->GDP GK Guanylate Kinase GK->GMP ATP_out ATP GDP->ATP_out PEP -> Pyruvate ADP ADP PK Pyruvate Kinase PK->GDP PEP Phosphoenolpyruvate PEP->ATP_out Pyruvate Pyruvate Light Light (Luminescence) ATP_out->Light Luciferase Luciferase Luciferase->ATP_out Luciferin Luciferin + O2 Luciferin->Light cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Sample_Prep Sample/Standard Preparation Add_Sample Add Sample/Standard to Plate Sample_Prep->Add_Sample Reagent_Prep Reagent Preparation Add_Enzyme_Mix Add Enzyme Mix Reagent_Prep->Add_Enzyme_Mix Add_Sample->Add_Enzyme_Mix Incubate Incubate Add_Enzyme_Mix->Incubate Add_Probe Add Fluorescent Probe Incubate->Add_Probe Measure_Fluorescence Measure Fluorescence Add_Probe->Measure_Fluorescence GMP 5'-GMP GDP GDP GMP->GDP ATP -> ADP ATP_in ATP ATP_in->GDP GK Guanylate Kinase GK->GMP ADP ADP Pyruvate Pyruvate ADP->Pyruvate PEP -> Pyruvate PK Pyruvate Kinase PK->ADP PEP Phosphoenolpyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate NADH -> NAD+ LDH Lactate Dehydrogenase LDH->Pyruvate NADH NADH NADH->Lactate NAD NAD+

Application Notes and Protocols for Utilizing 5'-Guanylic Acid in In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of 5'-Guanylic acid (Guanosine Monophosphate, GMP) in in vitro transcription (IVT). The protocols detail methods for initiating transcription with a guanosine (B1672433) nucleotide and for the incorporation of a 5' cap structure, a critical modification for the functionality of synthetic mRNA in applications such as vaccines, therapeutics, and gene editing.

Introduction to this compound in In Vitro Transcription

This compound, in the form of its triphosphate derivative (GTP), is a fundamental building block for the synthesis of RNA. In the context of in vitro transcription, the strategic placement of a guanosine residue at the 5' terminus of an RNA transcript is crucial for both efficient transcription initiation by certain bacteriophage RNA polymerases and for the subsequent enzymatic or co-transcriptional addition of a 5' cap structure. The 5' cap, a modified guanosine nucleotide, is essential for the stability, transport, and translation of mRNA in eukaryotic cells.[1][2][3]

This document outlines two primary approaches for generating RNA with a 5'-guanosine moiety: direct initiation of transcription with guanosine and the addition of a 5' cap structure, which inherently involves a guanosine analog.

Section 1: Transcription Initiation with a 5'-Guanosine

A common and efficient method to ensure an RNA transcript begins with a 5'-guanosine monophosphate is to design the DNA template to start with a guanine (B1146940) nucleotide at the +1 position, immediately following the RNA polymerase promoter. Bacteriophage RNA polymerases, such as T7, T3, and SP6, exhibit a strong preference for initiating transcription with a guanosine.[4][5] T7 RNA polymerase, in particular, shows a strong preference for a G at the +1 position and a GGG sequence at positions +1 to +3 can enhance transcriptional output.

Experimental Protocol: High-Yield In Vitro Transcription Initiating with Guanosine

This protocol is designed for the high-yield synthesis of an RNA molecule with a 5'-triphosphate guanosine end, which can then be used directly for certain applications or be a substrate for enzymatic capping.

1. DNA Template Preparation:

  • Design a linear DNA template (either a linearized plasmid or a PCR product) containing a T7 promoter sequence (5'-TAATACGACTCACTATAG -3'), where the bold 'G' represents the +1 transcription start site.

  • Ensure the desired RNA sequence immediately follows this start site.

  • Purify the linearized DNA template to remove any contaminants that could inhibit transcription.

2. In Vitro Transcription Reaction Setup:

Assemble the following reaction components at room temperature in the order listed. Keep the T7 RNA Polymerase Mix on ice.

Component20 µL ReactionFinal Concentration
Nuclease-Free WaterUp to 20 µL
10X Transcription Buffer2 µL1X
100 mM ATP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM UTP2 µL10 mM
100 mM GTP2 µL10 mM
Linear DNA Template (0.5-1 µg)X µL25-50 ng/µL
T7 RNA Polymerase Mix2 µL

3. Incubation:

  • Mix the components thoroughly by gentle pipetting.

  • Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times (up to 16 hours) can sometimes increase yield for certain templates.

4. DNA Template Removal:

  • Following incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes.

5. RNA Purification:

  • Purify the synthesized RNA using a column-based purification kit or via lithium chloride precipitation to remove enzymes, unincorporated nucleotides, and salts.

Diagram: In Vitro Transcription Workflow

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC Template_Design Design DNA Template (+1G after T7 Promoter) Linearization Linearize Plasmid or PCR Amplification Template_Design->Linearization Purification_DNA Purify DNA Template Linearization->Purification_DNA IVT_Reaction Assemble IVT Reaction: - T7 RNA Polymerase - NTPs (including GTP) - Purified DNA Template Purification_DNA->IVT_Reaction Incubation Incubate at 37°C IVT_Reaction->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment RNA_Purification Purify RNA (Column or Precipitation) DNase_Treatment->RNA_Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) RNA_Purification->QC Final_Product Final_Product QC->Final_Product 5'-pppG-RNA

Caption: Workflow for generating RNA with a 5'-triphosphate guanosine.

Section 2: 5' Capping of In Vitro Transcribed RNA

For applications requiring protein expression in eukaryotic systems, a 5' cap is essential. This is a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. There are two primary methods for capping IVT-synthesized RNA: co-transcriptional capping and post-transcriptional (enzymatic) capping.

Co-transcriptional Capping using Cap Analogs

In this method, a cap analog, such as m7GpppG or an anti-reverse cap analog (ARCA), is included in the IVT reaction. The cap analog competes with GTP for incorporation at the 5' end of the transcript.

Advantages:

  • Single-step reaction for transcription and capping.

Disadvantages:

  • Lower overall RNA yield due to the reduced concentration of GTP.

  • Capping efficiency is typically around 70-80% and is dependent on the cap analog to GTP ratio.

  • Standard cap analogs can be incorporated in the reverse orientation, rendering the mRNA untranslatable. ARCA is modified to prevent this.

1. DNA Template Preparation:

  • Prepare a linearized DNA template with a T7 promoter as described in Section 1.

2. In Vitro Transcription Reaction Setup with ARCA:

Assemble the following reaction components at room temperature. A 4:1 ratio of ARCA to GTP is commonly used to achieve approximately 80% capping efficiency.

Component20 µL ReactionFinal Concentration
Nuclease-Free WaterUp to 20 µL
10X Transcription Buffer2 µL1X
100 mM ATP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM UTP2 µL10 mM
10 mM GTP0.4 µL0.2 mM
20 mM ARCA0.8 µL0.8 mM
Linear DNA Template (0.5-1 µg)X µL25-50 ng/µL
T7 RNA Polymerase Mix2 µL

3. Incubation, DNase Treatment, and RNA Purification:

  • Follow steps 3-5 as outlined in the protocol for High-Yield In Vitro Transcription Initiating with Guanosine.

Post-transcriptional (Enzymatic) Capping

This method involves a two-step process: first, high-yield synthesis of RNA with a 5'-triphosphate, followed by an enzymatic reaction to add the cap structure using Vaccinia Capping Enzyme (VCE). VCE possesses three enzymatic activities: RNA triphosphatase, guanylyltransferase, and guanine-N7-methyltransferase.

Advantages:

  • Higher overall yield of capped RNA as the transcription reaction is not limited by low GTP concentrations.

  • Nearly 100% capping efficiency.

  • All caps (B75204) are added in the correct orientation.

Disadvantages:

  • Requires an additional enzymatic step and subsequent purification.

This protocol is for capping up to 20 µg of RNA synthesized using the protocol in Section 1.

1. Capping Reaction Setup:

ComponentAmountFinal Concentration
Purified 5'-ppp-RNA (up to 20 µg)X µL
Nuclease-Free WaterUp to 17 µL
10X Capping Buffer2 µL1X
10 mM GTP1 µL0.5 mM
2 mM S-adenosylmethionine (SAM)1 µL0.1 mM
Vaccinia Capping Enzyme1 µL

2. Incubation:

  • Mix gently and incubate at 37°C for 30-60 minutes.

3. RNA Purification:

  • Purify the capped RNA using a column-based purification kit or lithium chloride precipitation to remove the capping enzyme and reaction byproducts.

Diagram: Capping Strategies Workflow

Caption: Comparison of co-transcriptional and post-transcriptional capping workflows.

Section 3: Quantitative Data and Optimization

The yield and quality of in vitro transcribed RNA are influenced by several factors. The following tables summarize key quantitative parameters for optimizing your IVT and capping reactions.

Table 1: Comparison of Capping Methods
FeatureCo-transcriptional Capping (ARCA)Post-transcriptional Capping (Enzymatic)
Capping Efficiency ~70-80%~100%
RNA Yield Lower, due to reduced GTP concentrationHigher, IVT reaction is optimized for yield
Workflow Single step for transcription and cappingTwo-step process with an additional purification
Cap Orientation Correct orientation with ARCACorrect orientation
Table 2: Optimization of In Vitro Transcription Reaction Components
ComponentTypical Concentration RangeEffect on Yield and Quality
NTPs (each) 1-10 mMHigher concentrations (up to 10 mM) can increase yield, but excessive levels may be inhibitory.
GTP (for standard IVT) 1-10 mMShould be equimolar to other NTPs for optimal yield.
Cap Analog:GTP Ratio (Co-transcriptional) 4:1 to 10:1Higher ratio increases capping efficiency but decreases overall RNA yield.
Magnesium Ions (Mg²⁺) 6-75 mMCritical for polymerase activity. The optimal concentration is dependent on the total NTP concentration. Excess Mg²⁺ can lead to RNA degradation and dsRNA formation.
DNA Template 20-100 ng/µLIncreasing template concentration can increase the rate of RNA synthesis but not necessarily the final yield at plateau.

Conclusion

The strategic use of 5'-guanosine in in vitro transcription is fundamental for producing high-quality RNA for a variety of research and therapeutic applications. By selecting the appropriate method for transcription initiation and 5' capping based on the desired yield, purity, and experimental goals, researchers can effectively synthesize functional RNA molecules. For applications where the highest possible yield of capped RNA is required, a high-yield IVT reaction followed by enzymatic capping is the recommended approach. For simpler workflows where a slightly lower yield is acceptable, co-transcriptional capping with an anti-reverse cap analog offers a convenient single-step solution. Careful optimization of reaction components, particularly the concentrations of nucleotides and magnesium ions, is critical for maximizing the efficiency of any in vitro transcription protocol.

References

Application Notes and Protocols: 5'-Guanylic Acid as a Substrate for Guanylate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal nucleotide in cellular metabolism. Guanylate kinase (GK), also referred to as GMP kinase or GUK1, is the enzyme responsible for the ATP-dependent phosphorylation of GMP to guanosine diphosphate (B83284) (GDP).[1][2][3] This reaction is a critical step in the de novo and salvage pathways of purine (B94841) synthesis, ultimately leading to the formation of guanosine triphosphate (GTP), an essential building block for DNA and RNA synthesis, a vital energy source for protein synthesis, and a key signaling molecule.[3][4]

Guanylate kinase is a highly conserved monomeric protein found in prokaryotes, lower eukaryotes, and vertebrates.[1][2] Human guanylate kinase (hGMPK) is the only known enzyme to catalyze this reaction, making it indispensable for cellular viability and proliferation.[4][5] Its crucial role in nucleotide metabolism has made it an attractive target for the development of antiviral and anticancer therapies.[4][5][6] These therapeutic strategies often involve nucleoside-analog prodrugs that are activated through phosphorylation by enzymes like hGMPK.[4]

This document provides detailed application notes on the use of this compound as a substrate for guanylate kinase, including experimental protocols and quantitative data to support research and drug development activities.

Cellular Signaling and Metabolic Significance

Guanylate kinase sits (B43327) at a crucial junction of nucleotide metabolism, channeling GMP from both the de novo synthesis and salvage pathways towards the production of GDP and subsequently GTP.[4] This function is vital for maintaining the cellular pool of guanine (B1146940) nucleotides required for a multitude of cellular processes.

Beyond its role in providing precursors for nucleic acid and protein synthesis, guanylate kinase activity indirectly influences cellular signaling. GTP is essential for the function of G-proteins, which are central to numerous signaling cascades. Membrane-associated guanylate kinases (MAGUKs) are a family of scaffolding proteins that play critical roles in organizing protein complexes at cellular junctions, thereby regulating cell adhesion, polarity, and signal transduction.[7][8] While the kinase domain in some MAGUKs is catalytically inactive, it often serves as a protein-binding module.

The central role of guanylate kinase in metabolism and its implications for cell proliferation have made it a significant target in oncology. Cancer cells often exhibit altered metabolism with elevated levels of GTP, highlighting the potential of targeting hGMPK to disrupt tumor growth.[3][4]

Quantitative Data: Kinetic Parameters of Guanylate Kinase

The catalytic efficiency of guanylate kinase with its substrate this compound is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These values can vary depending on the organism, isoform, and experimental conditions.

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human (hGMPK)GMP13 ± 216.8 ± 0.51.3 x 10⁶[4]
Human (hGMPK)ATP130 ± 2016.8 ± 0.51.3 x 10⁵[4]
E. coliGMP60--[1]
Saccharomyces cerevisiae (Yeast)GMP8--[1]

Note: The table summarizes representative kinetic data. Values can differ based on assay conditions such as pH, temperature, and ion concentrations. The provided reference for human guanylate kinase also contains data for various non-synonymous single-nucleotide variants (nsSNVs), which can modulate enzymatic activity.[4]

Experimental Protocols

Protocol 1: Coupled Enzyme Assay for Guanylate Kinase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of guanylate kinase. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

  • Guanylate Kinase (recombinant or purified)

  • This compound (GMP)

  • Adenosine 5'-triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂[9]

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare the Assay Mix: In a cuvette, prepare the following reaction mixture (final volume of 1 mL):

    • 800 µL Assay Buffer

    • 50 µL of 20 mM ATP

    • 50 µL of 20 mM GMP

    • 20 µL of 25 mM PEP

    • 20 µL of 10 mM NADH

    • 5 µL of PK (e.g., 200 units/mL)

    • 5 µL of LDH (e.g., 300 units/mL)

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.

  • Initiate the Reaction: Add a known amount of guanylate kinase (e.g., 10 µL of a 1 µg/mL solution, final concentration 10 ng/mL) to the cuvette.[9]

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 10 seconds for 5-10 minutes).

  • Calculate Enzyme Activity: The rate of the reaction is proportional to the rate of decrease in absorbance. The specific activity can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Fluorescence-Based Assay for High-Throughput Screening

This protocol is adapted for a high-throughput format, ideal for screening potential inhibitors of guanylate kinase. It measures the amount of ADP produced, which is then used in a coupled reaction to generate a fluorescent signal.

Materials:

  • Guanylate Kinase

  • This compound (GMP)

  • Adenosine 5'-triphosphate (ATP)

  • Commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) or a coupled enzyme system leading to a fluorescent product.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 3 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, 50 mM NaCl, 0.003% Brij-35[10]

  • 384-well plates (black, for fluorescence measurements)[10]

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare 10x solutions of GMP, ATP, and guanylate kinase in the assay buffer.[10]

  • Reaction Setup: In a 384-well plate, add the following to each well for a 30 µL reaction volume:

    • 12 µL of sterile deionized water

    • 3 µL of 10x Reaction Buffer

    • 3 µL of 10x GMP

    • 3 µL of 10x ATP

    • (Optional for inhibition studies: 3 µL of inhibitor at various concentrations)

  • Enzyme Addition: Add 3 µL of 10x guanylate kinase to initiate the reaction.[10]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[10]

  • Detection:

    • Add the reagents from the ADP detection kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and then measures the newly synthesized ATP via a luciferase reaction.

    • Alternatively, using a coupled enzyme system, add the necessary reagents to convert the ADP signal to a fluorescent output.[10]

  • Measure Fluorescence: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 485 nm and emission at 535 nm for some assays).[10]

  • Data Analysis: The fluorescence signal is proportional to the amount of ADP produced and thus to the guanylate kinase activity. For inhibitor screening, calculate the IC₅₀ values.

Visualizations

Signaling Pathway

cluster_0 Purine Metabolism cluster_1 Cellular Processes De Novo Synthesis De Novo Synthesis GMP GMP De Novo Synthesis->GMP Salvage Pathway Salvage Pathway Salvage Pathway->GMP Guanylate Kinase Guanylate Kinase GMP->Guanylate Kinase GDP GDP Guanylate Kinase->GDP ADP ADP Guanylate Kinase->ADP GTP GTP GDP->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis Protein Synthesis Protein Synthesis GTP->Protein Synthesis G-protein Signaling G-protein Signaling GTP->G-protein Signaling ATP ATP ATP->Guanylate Kinase Phosphate Donor

Caption: Role of Guanylate Kinase in Purine Metabolism and Cellular Processes.

Experimental Workflow: Coupled Enzyme Assay

cluster_workflow Coupled Spectrophotometric Assay Workflow cluster_reactions Reaction Cascade A Prepare Assay Mix (GMP, ATP, PEP, NADH, PK, LDH) B Equilibrate at 25°C (5 minutes) A->B C Initiate with Guanylate Kinase B->C D Monitor Absorbance at 340 nm C->D E Calculate Enzyme Activity D->E R1 GMP + ATP  ->  GDP + ADP (Guanylate Kinase) R2 ADP + PEP  ->  ATP + Pyruvate (Pyruvate Kinase) R3 Pyruvate + NADH  ->  Lactate + NAD+ (Lactate Dehydrogenase)

Caption: Workflow for a Coupled Spectrophotometric Guanylate Kinase Assay.

Conclusion

This compound is the essential substrate for guanylate kinase, a central enzyme in nucleotide metabolism. The study of this interaction is fundamental for understanding cellular proliferation and for the development of novel therapeutics. The protocols and data presented here provide a framework for researchers to investigate the activity of guanylate kinase and to screen for potential modulators of its function. The critical role of guanylate kinase in various diseases, including cancer and viral infections, underscores the importance of continued research in this area.

References

Application Notes and Protocols for the Isolation of 5'-Guanylic Acid from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation and quantification of 5'-Guanylic acid (5'-GMP) from cultured cells. The methodologies described are suitable for applications in basic research, drug discovery, and metabolic studies.

Introduction

This compound, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal purine (B94841) nucleotide. It serves as a fundamental building block for RNA and its triphosphate form, GTP, is a crucial energy source and signaling molecule.[1] GMP is central to cellular metabolism, participating in both de novo and salvage pathways for purine synthesis.[2] Furthermore, GMP is a key player in signal transduction, being the precursor for guanosine triphosphate (GTP) and the degradation product of the second messenger cyclic guanosine monophosphate (cGMP).[3][4] Accurate quantification of intracellular 5'-GMP levels is therefore critical for understanding cellular physiology, disease states, and the mechanism of action of therapeutic agents.

Signaling and Metabolic Pathways Involving this compound

5'-GMP occupies a central position in purine metabolism. It is synthesized de novo from simpler precursors or recycled through the purine salvage pathway. GMP can be phosphorylated to guanosine diphosphate (B83284) (GDP) and subsequently to guanosine triphosphate (GTP). GTP is a vital component for RNA synthesis and various signaling processes. A key signaling pathway involving guanine (B1146940) nucleotides is the nitric oxide (NO)/cGMP pathway, where soluble guanylate cyclase (sGC) is activated by NO to produce cGMP from GTP.[4] cGMP, in turn, modulates the activity of downstream effectors like protein kinases and ion channels.[3] The termination of this signal often involves the hydrolysis of cGMP back to 5'-GMP by phosphodiesterases (PDEs).[3]

GMP_Metabolic_Pathway DeNovo De Novo Synthesis IMP Inosine (B1671953) Monophosphate (IMP) DeNovo->IMP Multiple Steps GMP This compound (5'-GMP) IMP->GMP IMP Dehydrogenase GDP Guanosine Diphosphate (GDP) GMP->GDP Guanylate Kinase GTP Guanosine Triphosphate (GTP) GDP->GTP Nucleoside Diphosphate Kinase RNA RNA GTP->RNA RNA Polymerase cGMP Cyclic GMP (cGMP) GTP->cGMP sGC Salvage Salvage Pathway (from Guanine) Salvage->GMP HGPRT cGMP->GMP PDEs sGC Soluble Guanylate Cyclase (sGC) PDEs Phosphodiesterases (PDEs) NO Nitric Oxide (NO) NO->sGC Activates

Figure 1. Metabolic and Signaling Pathways of this compound.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of isolated nucleotides. While direct comparative data for 5'-GMP from cultured cells is limited, studies on related adenine (B156593) nucleotides provide valuable insights. The following table summarizes findings from a study comparing different extraction methods for adenine nucleotides from cultured endothelial cells, which can serve as a proxy for GMP extraction efficiency.[2] Additionally, recovery data from food matrices provides a general indication of method robustness.[5]

Extraction MethodAnalyteMatrixRecovery/YieldReference
80% Methanol (B129727) (heated to 70°C) ATPCultured Endothelial CellsHigher content than other methods[2]
Perchloric AcidATPCultured Endothelial CellsLower content than 80% Methanol[2]
Trichloroacetic AcidATPCultured Endothelial CellsLower content than 80% Methanol[2]
Boiling WaterATPCultured Endothelial CellsLower content than 80% Methanol[2]
Water Extraction 5'-GMPFood (Sausage, Instant Noodles)91.5 - 103.9% [5]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and quantification of 5'-GMP from cultured mammalian cells.

Experimental Workflow Overview

Experimental_Workflow start Start: Cultured Cells quenching 1. Quenching of Metabolism (e.g., Cold Methanol) start->quenching harvesting 2. Cell Harvesting (Scraping) quenching->harvesting extraction 3. Metabolite Extraction (e.g., Methanol or Perchloric Acid) harvesting->extraction centrifugation 4. Centrifugation (Pellet cellular debris) extraction->centrifugation supernatant 5. Supernatant Collection centrifugation->supernatant analysis 6. Quantification (HPLC-UV or LC-MS/MS) supernatant->analysis end End: 5'-GMP Concentration analysis->end

Figure 2. General workflow for 5'-GMP isolation and quantification.
Protocol 1: Extraction of 5'-GMP using Cold Methanol

This protocol is adapted from methods demonstrated to be effective for nucleotide extraction from cultured cells.[2]

Materials:

  • Cultured cells in multi-well plates

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol in HPLC-grade water, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Quenching and Washing:

    • Place the cell culture plate on dry ice to rapidly quench metabolic activity.

    • Aspirate the culture medium.

    • Gently wash the cell monolayer twice with ice-cold PBS, aspirating the PBS completely after each wash.

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate; adjust volume for other plate formats).

    • Incubate the plate on dry ice for 15 minutes.

    • Using a cell scraper, scrape the cells in the methanol solution.

  • Collection and Clarification:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • The supernatant can be directly analyzed by HPLC or LC-MS/MS or dried under a stream of nitrogen or using a vacuum concentrator and reconstituted in a suitable solvent for analysis.

Protocol 2: Extraction of 5'-GMP using Perchloric Acid

This is a classical method for the extraction of acid-soluble metabolites, including nucleotides.

Materials:

  • Cultured cells in multi-well plates

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.4 M Perchloric acid (PCA), ice-cold

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 2 M) for neutralization

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

  • pH indicator strips or a pH meter

Procedure:

  • Quenching and Harvesting:

    • Place the cell culture plate on ice.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 0.4 M PCA to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysis and Deproteinization:

    • Vortex the tube briefly and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization and Salt Precipitation:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Carefully add KOH solution dropwise while vortexing to neutralize the extract to a pH of 6.5-7.0. This will precipitate potassium perchlorate (B79767).

    • Incubate on ice for 10 minutes to ensure complete precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate salt.

  • Sample Preparation for Analysis:

    • Transfer the neutralized supernatant to a new tube for analysis by HPLC or LC-MS/MS.

Protocol 3: Quantification of 5'-GMP by HPLC-UV

This protocol provides a general framework for the quantification of 5'-GMP using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 10 mM potassium dihydrogen phosphate (B84403) buffer with 5 mM sodium heptanesulfonate, pH adjusted to a suitable value (e.g., 3.5-5.5) with phosphoric acid.

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A linear gradient from 100% Mobile Phase A to a mixture of A and B, optimized to separate 5'-GMP from other nucleotides.

  • Flow Rate: 0.8 - 1.0 mL/min

  • Detection Wavelength: 254 nm

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of 5'-GMP standard in water or mobile phase A.

    • Perform serial dilutions to create a series of standards with known concentrations (e.g., 0.5 to 100 µM).

  • Sample Analysis:

    • Inject a fixed volume (e.g., 20 µL) of the prepared cell extract and the standards onto the HPLC system.

  • Quantification:

    • Identify the 5'-GMP peak in the chromatogram based on the retention time of the standard.

    • Integrate the peak area of 5'-GMP in both the standards and the samples.

    • Construct a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 5'-GMP in the samples by interpolating their peak areas on the standard curve.

Protocol 4: Quantification of 5'-GMP by LC-MS/MS

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar C18 reverse-phase column and mobile phases as in the HPLC-UV method can be used. Formic acid is often used as a mobile phase additive for better ionization.

Mass Spectrometry Parameters:

  • Ionization Mode: Negative ESI is often suitable for nucleotides.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5'-GMP for high selectivity.

    • Precursor ion (Q1): [M-H]⁻ for 5'-GMP (m/z 362.1)

    • Product ions (Q3): Select characteristic fragment ions for quantification and confirmation.

  • Optimize instrument parameters such as capillary voltage, gas temperatures, and collision energy.

Procedure:

  • Standard Curve and Sample Analysis:

    • Prepare a standard curve and inject samples as described for the HPLC-UV method. An isotopically labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-GMP) is highly recommended for accurate quantification.

  • Quantification:

    • Quantify 5'-GMP based on the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the isolation and quantification of this compound from cellular samples. The choice between methanol and perchloric acid extraction will depend on the specific experimental goals and the compatibility with downstream analytical platforms. For sensitive and specific quantification, LC-MS/MS is the recommended technique. These methods will enable researchers to accurately measure intracellular 5'-GMP levels, providing valuable insights into cellular metabolism and signaling.

References

Synthesis of 5'-Guanylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The synthesis of 5'-Guanylic acid (GMP) derivatives is a cornerstone of research in cellular signaling, drug discovery, and molecular biology. These modified nucleotides serve as invaluable tools to probe the intricate mechanisms of cyclic guanosine (B1672433) monophosphate (cGMP) and other guanine (B1146940) nucleotide-mediated pathways. This document provides detailed protocols for the chemical and enzymatic synthesis of key 5'-GMP derivatives and explores their applications in studying relevant signaling cascades.

Guanosine 5'-monophosphate and its derivatives are central to a multitude of physiological processes, including cardiovascular homeostasis, neurotransmission, and innate immunity. The ability to synthesize analogs with tailored properties—such as enhanced stability, fluorescence, or specific protein binding—enables researchers to dissect these pathways with high precision. This guide offers methodologies for the preparation of cyclic di-GMP (c-di-GMP), a crucial bacterial second messenger and immune modulator, fluorescently labeled GTP analogs for real-time tracking of G-protein activity, and 8-substituted cGMP derivatives for structure-activity relationship studies.

I. Synthesis of this compound Derivatives

A. Chemical Synthesis of Cyclic di-GMP (c-di-GMP)

Cyclic di-GMP is a key signaling molecule in bacteria, controlling processes such as biofilm formation and virulence. It is also a potent activator of the innate immune STING (Stimulator of Interferon Genes) pathway in eukaryotes. The following protocol outlines a one-flask synthesis method.[1][2][3]

Experimental Protocol:

  • Preparation of H-phosphonate: Start with a commercially available N-isobutyryl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl guanosine phosphoramidite. This starting material is converted to the corresponding H-phosphonate and subsequently detritylated using trichloroacetic acid.[2]

  • Coupling Reaction: The resulting H-phosphonate is coupled with a second equivalent of the phosphoramidite, catalyzed by pyridinium (B92312) trichloroacetate (B1195264) generated in situ.[2]

  • Cyclization: The linear dinucleotide is then cyclized intramolecularly.

  • Deprotection: The protecting groups are removed in a one-flask procedure, and the final c-di-GMP product is isolated through crystallization.[3]

Step Key Reagents Typical Yield Reference
H-phosphonate formation & DetritylationN-ib-2'-O-TBS-5'-O-DMT guanosine phosphoramidite, Trichloroacetic acid-[2]
CouplingPyridinium trichloroacetate-[2]
Cyclization & Deprotection->1 g scale[1]
Overall Yield from Phosphoramidite-23%[2]
B. Enzymatic Synthesis of this compound Derivatives

Enzymatic methods offer high regio- and stereoselectivity under mild reaction conditions, often leading to higher yields in "one-pot" reactions compared to chemical synthesis.[4][5]

1. Synthesis of 5'-NMPs, 5'-NDPs, and 5'-NTPs:

  • 5'-NMPs: Can be synthesized from nucleobases or nucleosides. Purine (B94841) phosphoribosyl transferases (PRTs) catalyze the coupling of a nucleobase with 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) to form the 5'-NMP.[4] Alternatively, nucleoside kinases (NKs) can phosphorylate nucleosides to generate 5'-NMPs.[4]

  • 5'-NDPs: Most 5'-(d)NDPs are synthesized from 5'-(d)NMPs by NMP kinases (NMPKs) in a reversible reaction, using a 5'-(d)NTP as the phosphate (B84403) donor.[4]

  • 5'-NTPs: Can be generated from their corresponding 5'-NDPs using enzymes like pyruvate (B1213749) kinase (PK), acetate (B1210297) kinase (AcK), or creatine (B1669601) kinase (CK).[4]

2. One-Pot Enzymatic Synthesis of GDP-sugars:

This protocol describes the synthesis of Guanosine 5'-diphosphate (GDP)-sugars from monosaccharides.[6][7]

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the starting monosaccharide (e.g., mannose, glucose), Guanosine 5'-triphosphate (GTP), and MgCl2 in a suitable buffer (e.g., Tris-HCl).

  • Enzyme Addition: Add the following enzymes to the mixture:

    • An N-acetylhexosamine 1-kinase (e.g., from Bifidobacterium infantis) to catalyze the formation of the monosaccharide 1-phosphate.

    • A GDP-mannose pyrophosphorylase (e.g., from Pyrococcus furiosus) to catalyze the formation of the GDP-sugar.

    • An inorganic pyrophosphatase (e.g., from Escherichia coli) to drive the reaction towards product formation by hydrolyzing the pyrophosphate byproduct.[6]

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specified time (e.g., 24 hours).

  • Purification: The resulting GDP-sugar can be purified using column chromatography.

Enzyme Function Reference
N-acetylhexosamine 1-kinasePhosphorylation of monosaccharide[6]
GDP-mannose pyrophosphorylaseFormation of GDP-sugar[6]
Inorganic pyrophosphataseDrives reaction equilibrium[6]
C. Synthesis of Fluorescently Labeled GTP Analogs

Fluorescent GTP analogs are powerful tools for studying G-protein activation and nucleotide binding in real-time.[8][9][10][11] BODIPY and fluorescein (B123965) are commonly used fluorophores.

Experimental Protocol (Synthesis of BODIPY FL GTPγS):

  • Starting Material: Guanosine-5'-(γ-thio)triphosphate (GTPγS).

  • Labeling: The fluorophore (e.g., BODIPY FL) is attached to the γ-phosphate of GTPγS.[11]

  • Purification: The fluorescently labeled product is purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[8]

  • Characterization: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.[8]

Analog Fluorophore Application Reference
BODIPY FL GTPγSBODIPY FLReal-time G-protein nucleotide binding[10][11]
Fluorescein-GTPγSFluoresceinG-protein studies[8]
Tetramethylrhodamine-GTPγSTetramethylrhodamineG-protein studies[8]
D. Synthesis of 8-Substituted cGMP Analogs

Modification at the 8-position of the guanine ring of cGMP can significantly alter its binding affinity and activity towards its effectors, such as cGMP-dependent protein kinase (PKG).

Experimental Protocol (Synthesis of 8-Azidoguanosine 3',5'-cyclic monophosphate):

  • Starting Material: Guanosine 3',5'-cyclic monophosphate (cGMP).

  • Azidation: An azido (B1232118) group is introduced at the 8-position of the guanine base.

  • Photolabeling: This analog can be used as a photoaffinity label to covalently modify cGMP binding proteins upon photolysis.[12][13]

Derivative Modification Key Feature Reference
8-N3cGMP8-azidoPhotoaffinity label[12][13]
8-amino/methylamino/dimethylamino analogs8-amino substitutionsModified binding properties[14]

II. Signaling Pathways and Applications

A. The NO-sGC-cGMP Signaling Pathway

Nitric oxide (NO) is a key signaling molecule that activates soluble guanylate cyclase (sGC) to produce cGMP. This pathway is crucial for vasodilation, neurotransmission, and other physiological processes.[15][16][17]

Workflow for Studying the NO-sGC-cGMP Pathway:

NO_sGC_cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Downstream Downstream Cellular Effects PKG->Downstream Phosphorylates Targets GMP GMP PDEs->GMP Degrades

Caption: The NO-sGC-cGMP signaling cascade.

Application: Synthesized cGMP analogs can be used to activate or inhibit Protein Kinase G (PKG) to study its downstream effects. For instance, phosphorothioate-modified cGMP analogs can act as PKG inhibitors.[18] A cGMP-dependent protein kinase assay kit can be used to measure the activity of purified PKG in the presence of activators or inhibitors.[19][20]

B. The cGAS-STING Innate Immunity Pathway

Cytosolic DNA, a hallmark of viral or bacterial infection, is detected by cyclic GMP-AMP synthase (cGAS), which then produces 2'3'-cyclic GMP-AMP (cGAMP). cGAMP binds to and activates the STING protein, leading to the production of type I interferons and an antiviral response. Bacterial cyclic-di-GMP also activates STING.[21][22][23][24][25]

Workflow for Investigating STING Pathway Activation:

cGAS_STING_Pathway cluster_ligands STING Ligands dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING Binds & Activates c_di_GMP Bacterial c-di-GMP c_di_GMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 Phosphorylated IRF3 IRF3->p_IRF3 IFN Type I Interferons p_IRF3->IFN Induces Expression

References

Applications of 5'-Guanylic Acid in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal nucleotide involved in a myriad of physiological processes, including signal transduction, energy metabolism, and the regulation of gene expression.[1][2][3] Its central role in cellular function has made it and its derivatives, particularly the second messenger cyclic guanosine monophosphate (cGMP), attractive targets for therapeutic intervention across a spectrum of diseases. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in leveraging the therapeutic potential of this compound and its signaling pathways.

The modulation of the cGMP signaling cascade, in particular, has emerged as a promising strategy in drug discovery. cGMP is synthesized from guanosine triphosphate (GTP) by guanylate cyclases (GC) and is subsequently degraded by phosphodiesterases (PDEs).[4][5] Dysregulation of this pathway is implicated in cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, molecules that can modulate the activity of GC and PDE are of significant therapeutic interest.

This document will explore the application of this compound and its analogs in three key therapeutic areas: oncology, neuroprotection, and antiviral therapy. It will provide quantitative data on the efficacy of relevant compounds, detailed experimental protocols for their evaluation, and diagrams to illustrate key signaling pathways and workflows.

I. Modulation of the cGMP Signaling Pathway in Oncology

Activation of the cGMP signaling pathway has demonstrated anti-neoplastic effects in various cancer types. Increased intracellular cGMP levels can induce apoptosis and inhibit cancer cell proliferation, making this pathway a promising target for novel cancer therapies.

Data Presentation

Table 1: Anticancer Activity of cGMP Signaling Modulators

Compound/AgentMechanism of ActionCancer Cell Line(s)IC50/EC50Reference(s)
Cyclic GMP (cGMP)Activates Protein Kinase G (PKG)Human breast cancer, prostate adenocarcinoma, small-cell and squamous lung cells30% decrease in cell number at 1 µM; 84% decrease at 1 mM (breast cancer)
BAY 41-2272Soluble Guanylate Cyclase (sGC) StimulatorHead and Neck Squamous Cell Carcinoma (HNSCC) cell lines (e.g., CAL27)Reduces cell viability and induces apoptosis
TadalafilPDE5 InhibitorHNSCC cell lines (e.g., CAL27)Reduces cell viability and induces apoptosis
Sildenafil (B151)PDE5 InhibitorNot specified in the provided textKi = 1 nM for PDE5 inhibition
YC-1Soluble Guanylate Cyclase (sGC) StimulatorNot specified in the provided textEC50 for purified sGC: ~20 µM
Cinaciguat (BAY 58-2667)Soluble Guanylate Cyclase (sGC) ActivatorNot specified in the provided textEC50 for heme-free/oxidized sGC: ~10 nM

Signaling Pathway

cGMP_Signaling_in_Cancer cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NO->sGC cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDE5->5_GMP Hydrolyzes Apoptosis Apoptosis PKG->Apoptosis Cell_Proliferation_Inhibition Inhibition of Cell Proliferation PKG->Cell_Proliferation_Inhibition sGC_Stimulators sGC Stimulators (e.g., BAY 41-2272, YC-1) sGC_Stimulators->sGC Stimulates PDE5_Inhibitors PDE5 Inhibitors (e.g., Tadalafil, Sildenafil) PDE5_Inhibitors->PDE5 Inhibits

Caption: The cGMP signaling pathway in cancer cells.

Experimental Protocols

Protocol 1: In Vitro Assessment of Anticancer Activity of a 5'-GMP Analog

This protocol outlines a method to evaluate the cytotoxic and anti-proliferative effects of a 5'-GMP analog on a cancer cell line.

1. Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
  • 5'-GMP analog test compound
  • Vehicle control (e.g., DMSO or sterile PBS)
  • Positive control (e.g., a known cytotoxic drug like doxorubicin)
  • 96-well cell culture plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • DMSO (for formazan (B1609692) solubilization)
  • Microplate reader

2. Procedure:

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Seed_Cells" [label="Seed Cancer Cells\nin 96-well Plate"]; "Incubate_24h" [label="Incubate 24h"]; "Treat_Cells" [label="Treat with 5'-GMP Analog,\nVehicle, or Positive Control"]; "Incubate_48_72h" [label="Incubate 48-72h"]; "MTT_Assay" [label="Perform MTT Assay"]; "Measure_Absorbance" [label="Measure Absorbance at 570 nm"]; "Analyze_Data" [label="Calculate % Viability\nand IC50"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Seed_Cells"; "Seed_Cells" -> "Incubate_24h"; "Incubate_24h" -> "Treat_Cells"; "Treat_Cells" -> "Incubate_48_72h"; "Incubate_48_72h" -> "MTT_Assay"; "MTT_Assay" -> "Measure_Absorbance"; "Measure_Absorbance" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

Caption: Workflow for in vitro anticancer activity assessment.

II. Neuroprotective Applications of Guanosine and its Derivatives

Guanosine, a guanine-based purine (B94841) nucleoside, has demonstrated significant neuroprotective effects in various experimental models of neurodegeneration. Its mechanisms of action include the modulation of glutamate (B1630785) uptake, reduction of oxidative stress, and activation of pro-survival signaling pathways.

Data Presentation

Table 2: Neuroprotective Activity of Guanosine and its Derivatives

Compound/AgentModel SystemEffectEC50/ConcentrationReference(s)
GuanosineSH-SY5Y cells (oxygen-glucose deprivation)Reduced apoptosis100 µM
GuanosineRat hippocampal slices (glutamate-induced toxicity)Neuroprotection100 µM
GuanosineRat model of ischemic stroke (MCAo)Decreased neurological deficits and tissue damage8 mg/kg, i.p.

Signaling Pathway

neuroprotection_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Guanosine Guanosine A1R Adenosine A1 Receptor Guanosine->A1R Activates A2AR Adenosine A2A Receptor Guanosine->A2AR Modulates Glutamate_Uptake ↑ Glutamate Uptake Guanosine->Glutamate_Uptake Oxidative_Stress ↓ Oxidative Stress Guanosine->Oxidative_Stress PI3K_Akt PI3K/Akt Pathway A1R->PI3K_Akt MAPK MAPK Pathway A1R->MAPK PKC PKC Pathway A1R->PKC Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection MAPK->Neuroprotection PKC->Neuroprotection Glutamate_Uptake->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Guanosine-mediated neuroprotective signaling.

Experimental Protocols

Protocol 2: In Vitro Assessment of Neuroprotective Effects of a Guanosine Derivative

This protocol describes a method to evaluate the neuroprotective potential of a guanosine derivative against glutamate-induced excitotoxicity in a neuronal cell line.

1. Materials:

  • Neuronal cell line (e.g., SH-SY5Y)
  • Complete cell culture medium
  • Guanosine derivative test compound
  • Vehicle control
  • Glutamate solution (to induce excitotoxicity)
  • 96-well cell culture plates
  • Lactate dehydrogenase (LDH) cytotoxicity assay kit
  • Microplate reader

2. Procedure:

3. Data Analysis:

  • Calculate the percentage of LDH release for each treatment group, which is proportional to cell death.
  • Determine the neuroprotective effect of the guanosine derivative by comparing the LDH release in the treated groups to the glutamate-only control.
  • Calculate the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotection).

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Seed_Cells" [label="Seed Neuronal Cells\nin 96-well Plate"]; "Incubate_24h" [label="Incubate 24h"]; "Pretreat_Cells" [label="Pre-treat with Guanosine Derivative\nor Vehicle"]; "Induce_Excitotoxicity" [label="Add Glutamate"]; "Incubate_24h_2" [label="Incubate 24h"]; "LDH_Assay" [label="Perform LDH Assay"]; "Measure_Absorbance" [label="Measure Absorbance"]; "Analyze_Data" [label="Calculate % Cytotoxicity\nand EC50"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Seed_Cells"; "Seed_Cells" -> "Incubate_24h"; "Incubate_24h" -> "Pretreat_Cells"; "Pretreat_Cells" -> "Induce_Excitotoxicity"; "Induce_Excitotoxicity" -> "Incubate_24h_2"; "Incubate_24h_2" -> "LDH_Assay"; "LDH_Assay" -> "Measure_Absorbance"; "Measure_Absorbance" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

Caption: Workflow for in vitro neuroprotection assessment.

III. This compound Analogs and Prodrugs in Antiviral Therapy

Nucleoside and nucleotide analogs are a cornerstone of antiviral chemotherapy. Analogs of this compound have been developed to target viral polymerases, thereby inhibiting viral replication. Prodrug strategies are often employed to improve the bioavailability and cellular uptake of these antiviral agents.

Data Presentation

Table 3: Antiviral Activity of this compound Analogs and Prodrugs

Compound/AgentMechanism of ActionTarget Virus(es)IC50/EC50Reference(s)
Acyclovir (Guanosine analog)Viral DNA Polymerase InhibitorHerpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV)Varies by virus and cell type
Ganciclovir (Guanosine analog)Viral DNA Polymerase InhibitorCytomegalovirus (CMV)Varies by virus and cell type
AT-527 (Guanosine nucleotide analog prodrug)Viral RNA Polymerase InhibitorSARS-CoV-2, Hepatitis C Virus (HCV)Potent in vitro activity against several coronaviruses
Ribavirin (Guanosine analog)Multiple mechanisms, including IMPDH inhibition and viral polymerase inhibitionBroad-spectrum RNA and DNA virusesVaries by virus and cell type

Prodrug Activation Pathway

antiviral_prodrug_activation cluster_extracellular Extracellular cluster_intracellular Intracellular (Infected Cell) Prodrug Oral Prodrug (e.g., Valacyclovir) Active_Drug Active Drug (e.g., Acyclovir) Prodrug->Active_Drug Hydrolysis Viral_Kinase Viral Thymidine Kinase (TK) Active_Drug->Viral_Kinase Substrate Monophosphate Monophosphate Viral_Kinase->Monophosphate Phosphorylates Cellular_Kinases Cellular Kinases Monophosphate->Cellular_Kinases Triphosphate Triphosphate Cellular_Kinases->Triphosphate Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate->Viral_Polymerase Inhibits Viral_Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Viral_Replication_Inhibition

Caption: General activation pathway of a guanosine analog prodrug.

Experimental Protocols

Protocol 3: In Vitro Antiviral Activity Assay

This protocol provides a general method for determining the in vitro antiviral activity of a this compound analog.

1. Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)
  • Virus stock with a known titer
  • Complete cell culture medium
  • This compound analog test compound
  • Vehicle control
  • Positive control (e.g., a known antiviral drug)
  • 96-well cell culture plates
  • Reagents for quantifying viral replication (e.g., plaque reduction assay, qPCR for viral genomes, or an ELISA for a viral antigen)

2. Procedure:

3. Data Analysis:

  • Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated virus control.
  • Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).
  • Determine the CC50 (50% cytotoxic concentration) of the compound in uninfected cells to calculate the selectivity index (SI = CC50/EC50).

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Seed_Host_Cells" [label="Seed Host Cells\nin 96-well Plate"]; "Incubate_Monolayer" [label="Incubate to Confluency"]; "Treat_and_Infect" [label="Treat with 5'-GMP Analog\nand Infect with Virus"]; "Incubate_Replication" [label="Incubate for Viral Replication"]; "Quantify_Virus" [label="Quantify Viral Replication\n(Plaque Assay, qPCR, or ELISA)"]; "Analyze_Data" [label="Calculate % Inhibition,\nEC50, and Selectivity Index"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Seed_Host_Cells"; "Seed_Host_Cells" -> "Incubate_Monolayer"; "Incubate_Monolayer" -> "Treat_and_Infect"; "Treat_and_Infect" -> "Incubate_Replication"; "Incubate_Replication" -> "Quantify_Virus"; "Quantify_Virus" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

Caption: Workflow for in vitro antiviral activity assessment.

Conclusion

This compound and its derivatives represent a rich source of chemical scaffolds for the development of novel therapeutics. The modulation of the cGMP signaling pathway holds significant promise for the treatment of cancer and neurodegenerative diseases, while guanosine analogs continue to be a vital component of our antiviral arsenal. The application notes and protocols provided herein offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this important class of molecules. Further research into the design of more specific and potent analogs and prodrugs will undoubtedly lead to the development of next-generation therapies for a wide range of human diseases.

References

Application Notes and Protocols for Microbial Fermentation of 5'-Guanylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of 5'-Guanylic acid (GMP) through microbial fermentation. The information is intended to guide researchers in developing and optimizing their GMP production processes.

Introduction to this compound and its Microbial Production

This compound (GMP), a nucleotide composed of guanine, ribose, and a phosphate (B84403) group, is a crucial molecule in various biological processes and has significant commercial applications, primarily as a flavor enhancer in the food industry.[1] Microbial fermentation is the primary method for the commercial production of GMP.[1] This process leverages the ability of certain microorganisms to synthesize and accumulate nucleotides. Key microorganisms employed in GMP production include wild-type or mutant strains of Corynebacterium glutamicum, Brevibacterium ammoniagenes, and Bacillus subtilis, as well as genetically engineered strains of Escherichia coli.[2][3]

The microbial synthesis of GMP follows the de novo purine (B94841) biosynthesis pathway, where simple precursors like ribose-5-phosphate, amino acids, and one-carbon units are utilized to construct the purine ring of inosine (B1671953) monophosphate (IMP). IMP then serves as a branching point for the synthesis of adenosine (B11128) monophosphate (AMP) and GMP. The conversion of IMP to GMP is a two-step enzymatic process.

Key Microorganisms and Strain Development

The selection of a suitable microbial strain is critical for efficient GMP production. Several bacterial species have been extensively studied and engineered for this purpose.

  • Corynebacterium glutamicum and Brevibacterium ammoniagenes : These Gram-positive bacteria are widely used for amino acid production and have been successfully adapted for nucleotide fermentation.[2][3] Mutants with specific nutritional requirements (auxotrophs) and resistance to certain analogs are often employed to enhance GMP accumulation.

  • Bacillus subtilis : Certain strains of this Gram-positive bacterium are known to excrete nucleotides. Mutagenesis and process optimization have been applied to improve GMP yields from B. subtilis.

  • Escherichia coli : As a well-characterized model organism, E. coli is a prime candidate for metabolic engineering. Genetic modifications to enhance the expression of key enzymes in the GMP biosynthesis pathway and to block competing pathways have led to significant improvements in GMP production.

Fermentation Process

The fermentation process involves cultivating the selected microorganism in a controlled environment to maximize GMP production. Key aspects of the fermentation process are outlined below.

Fermentation Media

The composition of the fermentation medium is a critical factor influencing cell growth and GMP yield. A typical medium consists of a carbon source, a nitrogen source, phosphate, and various minerals and growth factors.

Table 1: Comparison of Fermentation Media Components for GMP Production

ComponentMicroorganismConcentration RangeReference
Carbon Source
GlucoseCorynebacterium glutamicum50 - 150 g/L[1][4]
FructoseCorynebacterium glutamicum100 g/L
Nitrogen Source
UreaCorynebacterium glutamicum8 - 10 g/L[1][4]
Ammonium SulfateCorynebacterium glutamicum20 - 40 g/L
PeptoneBacillus subtilis10 - 20 g/L
Phosphate Source
KH₂PO₄/K₂HPO₄Brevibacterium ammoniagenes10 - 20 g/L
Growth Factors
BiotinCorynebacterium glutamicum10 - 30 µg/L
ThiamineCorynebacterium glutamicum1 - 5 mg/L
Fermentation Conditions

Optimal physical and chemical parameters must be maintained during fermentation to ensure high productivity.

Table 2: Typical Fermentation Conditions for GMP Production

ParameterRangeRationale
Temperature 28 - 37 °COptimal for enzymatic activity and microbial growth.
pH 6.0 - 7.5Maintained to ensure optimal enzyme function and cell viability.
Agitation 200 - 800 rpmEnsures proper mixing of nutrients and oxygen.
Aeration 0.5 - 1.5 vvmProvides sufficient dissolved oxygen for aerobic respiration.
Fermentation Time 48 - 96 hoursDuration required to achieve maximum product concentration.

Downstream Processing

After fermentation, GMP needs to be recovered and purified from the complex fermentation broth. The downstream processing typically involves several stages.

Cell Separation

The first step is to separate the microbial cells from the culture broth containing the extracellular GMP.

  • Centrifugation : A common method for separating cells from the liquid phase.

  • Microfiltration : Can also be used for clarification of the fermentation broth.[5]

Purification

Several purification techniques are employed to isolate GMP from other components in the broth.

  • Activated Carbon Adsorption : Historically used for decolorization and removal of impurities.

  • Ion-Exchange Chromatography (IEC) : A highly effective method for purifying charged molecules like GMP. Anion exchange chromatography is typically used, where GMP binds to a positively charged resin and is then eluted with a salt gradient or by changing the pH.[6][7]

Concentration and Crystallization

The purified GMP solution is concentrated, and the product is crystallized.

  • Evaporation : Used to remove water and concentrate the GMP solution.

  • Crystallization : GMP is typically crystallized as its disodium (B8443419) salt (disodium guanylate) by adding a suitable anti-solvent like ethanol (B145695) or by controlled cooling.

Experimental Protocols

Protocol 1: Fermentation of Corynebacterium glutamicum for GMP Production
  • Inoculum Preparation :

    • Aseptically transfer a single colony of Corynebacterium glutamicum from a fresh agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium.

    • Incubate at 30°C with shaking at 200 rpm for 18-24 hours until the optical density at 600 nm (OD₆₀₀) reaches 4.0-5.0.

  • Fermentation :

    • Prepare the fermentation medium (see Table 1 for a representative composition) and sterilize it by autoclaving.

    • Inoculate the sterile fermentation medium in a 5 L fermenter with the seed culture (5% v/v).

    • Maintain the fermentation conditions as specified in Table 2. Control the pH using automated addition of ammonia (B1221849) or sodium hydroxide.

    • Monitor cell growth (OD₆₀₀) and GMP concentration periodically.

    • Harvest the fermentation broth after approximately 72-96 hours when the GMP concentration reaches its maximum.

Protocol 2: Downstream Processing and Purification of GMP
  • Cell Removal :

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the cells.

    • Collect the supernatant containing the extracellular GMP.

  • Ion-Exchange Chromatography :

    • Equilibrate a strong anion exchange column (e.g., Q-Sepharose) with a low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Load the supernatant onto the equilibrated column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound GMP using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

    • Collect fractions and analyze for GMP concentration. Pool the GMP-containing fractions.

  • Concentration and Desalting :

    • Concentrate the pooled fractions using a rotary evaporator or tangential flow filtration.

    • Desalt the concentrated solution using diafiltration or size-exclusion chromatography.

  • Crystallization :

    • Adjust the pH of the concentrated and desalted GMP solution to approximately 7.5 with NaOH.

    • Slowly add ethanol (2-3 volumes) to the solution while stirring to induce crystallization of disodium guanylate.

    • Allow the crystallization to proceed at 4°C for several hours.

    • Collect the crystals by filtration and wash with cold ethanol.

    • Dry the crystals under vacuum.

Protocol 3: Quantitative Analysis of GMP by HPLC
  • Sample Preparation :

    • Centrifuge a sample of the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A buffer solution such as 50 mM potassium phosphate monobasic, adjusted to a specific pH.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

    • Injection Volume : 20 µL.

  • Quantification :

    • Prepare a series of GMP standards of known concentrations.

    • Inject the standards to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared samples and determine the GMP concentration by comparing the peak area to the standard curve.

Visualizations

GMP Biosynthesis Pathway

GMP_Biosynthesis_Pathway cluster_de_novo De Novo Purine Biosynthesis cluster_gmp_synthesis GMP Branch cluster_amp_synthesis AMP Branch PRPP Ribose-5-phosphate IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase & Lyase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GMP_Production_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Quality Control Inoculum Inoculum Preparation Fermenter Fermentation Inoculum->Fermenter Harvest Harvesting Fermenter->Harvest Centrifugation Cell Separation (Centrifugation) Harvest->Centrifugation Purification Purification (Ion-Exchange Chromatography) Centrifugation->Purification Concentration Concentration Purification->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying QC Quantitative Analysis (HPLC) Drying->QC

References

Application Notes and Protocols for Tracing Purine Metabolism with 15N-Labeled 5'-Guanylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic flux. The use of 15N-labeled compounds, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of nitrogen atoms through cellular processes. 15N-labeled 5'-Guanylic acid (GMP) and its precursors are invaluable tracers for studying de novo purine (B94841) biosynthesis, a fundamental metabolic pathway with implications in cancer, metabolic disorders, and drug development.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing 15N-labeled precursors to synthesize 15N-labeled this compound in situ for metabolic tracing studies. The focus is on tracking the incorporation of 15N into guanylic acid and other purine nucleotides to measure the rate of de novo synthesis.

Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of de novo purine biosynthesis in response to genetic modifications, drug treatment, or changes in the cellular environment.[2][3]

  • Drug Discovery and Development: Assessing the efficacy of novel therapeutics that target enzymes in the purine synthesis pathway.

  • Disease Research: Investigating alterations in purine metabolism associated with various diseases, including cancer and inborn errors of metabolism.[3]

  • Understanding Cellular Proliferation: Studying the increased demand for nucleotide synthesis during cell division.

Signaling Pathway: De Novo Purine Biosynthesis

The de novo synthesis of purine nucleotides is a highly conserved pathway that builds the purine ring from various small molecules. The pathway begins with 5-phospho-α-D-ribose 1-diphosphate (PRPP) and culminates in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[2] The diagram below illustrates the key steps leading to the synthesis of GMP, highlighting the incorporation of nitrogen atoms from precursors like glycine (B1666218) and glutamine.

de_novo_purine_synthesis cluster_precursors Precursors PRPP PRPP IMP IMP PRPP->IMP 10 steps XMP XMP IMP->XMP IMPDH AMP AMP IMP->AMP ADSS/ADSL GMP GMP XMP->GMP GMPS Glycine [15N]Glycine Glycine->IMP Glutamine Glutamine Glutamine->IMP Glutamine->GMP NH3 Aspartate Aspartate Aspartate->IMP

Caption: De novo purine biosynthesis pathway leading to GMP.

Experimental Protocols

Protocol 1: 15N Labeling of Cultured Mammalian Cells using [15N]Glycine

This protocol describes the use of [15N]glycine as a tracer to monitor the de novo synthesis of GMP in adherent mammalian cells. Glycine contributes one nitrogen atom to the purine ring.

Materials:

  • Adherent mammalian cells (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Purine-depleted cell culture medium (DMEM without glycine, hypoxanthine, and thymidine)

  • Dialyzed fetal bovine serum (dFBS)

  • [15N]Glycine

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Methanol (B129727), ice-cold (80%)

  • Liquid nitrogen or dry ice/ethanol bath

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Pre-incubation (Optional, for purine-depleted conditions): To enhance the de novo synthesis pathway, aspirate the complete medium and replace it with purine-depleted medium supplemented with 10% dFBS. Incubate for 24 hours.

  • Labeling:

    • Prepare the labeling medium by supplementing the purine-depleted medium with [15N]glycine at a final concentration of 0.4 mM.

    • Aspirate the medium from the cells and wash once with PBS.

    • Add 1 mL of the labeling medium to each well.

    • Incubate for various time points (e.g., 0, 15, 30, 60, 90 minutes) to measure the rate of incorporation.

  • Metabolite Quenching and Extraction:

    • At each time point, aspirate the labeling medium and immediately wash the cells with 2 mL of ice-cold PBS.

    • Aspirate the PBS and place the plate on a bed of dry ice.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Incubate on dry ice for 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol outlines the general procedure for analyzing 15N-labeled nucleotides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid

  • C18 reverse-phase LC column

  • Triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 50-100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Separate the nucleotides using a gradient of increasing acetonitrile concentration. A typical gradient might be:

      • 0-5 min: 5% acetonitrile

      • 5-15 min: 5-95% acetonitrile

      • 15-20 min: 95% acetonitrile

      • 20-25 min: 95-5% acetonitrile

      • 25-30 min: 5% acetonitrile

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive or negative ion mode.

    • Monitor the mass-to-charge ratio (m/z) of both unlabeled (M+0) and 15N-labeled (M+1, M+2, etc.) GMP and other purine nucleotides.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for each isotopologue.

Data Presentation

The quantitative data from a typical 15N-labeling experiment can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Incorporation of [15N]Glycine into Purine Nucleotides in HeLa Cells

Time (minutes)% 15N-IMP (Purine-Normal)% 15N-IMP (Purine-Depleted)% 15N-AMP (Purine-Depleted)% 15N-GMP (Purine-Depleted)
00000
30~5%~15%~10%~8%
60~10%~25%~20%~15%
90~15%~35%~30%~22%

Data are illustrative and based on trends reported in the literature.

Table 2: Initial Rate of De Novo Purine Synthesis

ConditionInitial Rate of IMP Synthesis (%/hr)Initial Rate of AMP Synthesis (%/hr)Initial Rate of GMP Synthesis (%/hr)
Purine-Normal~10N/AN/A
Purine-Depleted~15 (+50%)~17 (+~70%)~12 (+~20%)

Data adapted from Zhao et al., 2015.

Visualization of Experimental Workflow

The general workflow for a stable isotope tracing experiment is depicted below.

experimental_workflow A 1. Cell Culture (e.g., HeLa cells) B 2. Isotope Labeling (e.g., with [15N]Glycine) A->B C 3. Quenching & Extraction (e.g., 80% Methanol) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis (Isotopologue Distribution) D->E

Caption: General experimental workflow for stable isotope tracing.

Conclusion

The use of 15N-labeled precursors, such as [15N]glycine, provides a robust and quantitative method for investigating the dynamics of de novo this compound synthesis. The protocols and application notes presented here offer a framework for researchers to design and execute experiments aimed at understanding purine metabolism in various biological contexts. The combination of stable isotope labeling with modern mass spectrometry techniques is a powerful approach for advancing our knowledge in metabolic research and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 5'-Guanylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 5'-Guanylic acid (5'-GMP) in solution during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5'-GMP solution is showing signs of degradation. What are the primary factors that could be causing this?

A1: The stability of 5'-GMP in solution is primarily influenced by three main factors: pH, temperature, and the presence of metal ions.

  • pH: 5'-GMP is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values can significantly accelerate the degradation process.

  • Temperature: Higher temperatures increase the rate of hydrolytic degradation.

  • Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and magnesium (Mg²⁺), can catalyze the hydrolysis of the phosphate (B84403) ester bond in 5'-GMP.

Q2: What are the visible signs of 5'-GMP degradation?

A2: While early-stage degradation may not be visible, significant degradation can sometimes lead to a slight change in the color or clarity of the solution. However, the most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify 5'-GMP and its degradation products.

Q3: What is the optimal pH for storing a 5'-GMP solution?

A3: Based on kinetic studies, 5'-GMP exhibits the greatest stability in neutral to slightly alkaline conditions. For instance, at 100°C, the half-life of 5'-GMP is significantly longer at pH 9.0 compared to acidic or neutral pH.[1]

Q4: I need to work with 5'-GMP at an acidic pH. How can I minimize degradation?

A4: If your experimental conditions require an acidic pH, it is crucial to minimize the exposure time and maintain the lowest possible temperature. Consider preparing the acidic 5'-GMP solution immediately before use.

Q5: Are there any additives or excipients that can improve the stability of my 5'-GMP solution?

A5: Yes, certain excipients can enhance the stability of nucleotides like 5'-GMP in solution.

  • Polyols: Sugars and polyols such as glycerol, sorbitol, and trehalose (B1683222) can stabilize biological molecules by promoting a more structured water environment around the molecule.

  • Amino Acids: Certain amino acids, like glycine, can act as stabilizers for proteins and other biomolecules in solution.[2]

  • Chelating Agents: If metal ion contamination is a concern, adding a chelating agent like EDTA can sequester these ions and prevent catalytic hydrolysis.

Q6: How should I store my 5'-GMP solutions for short-term and long-term use?

A6: For short-term storage, refrigerate the solution at 2-8°C. For long-term storage, it is recommended to freeze the solution at -20°C or below. Aliquoting the solution before freezing can help avoid repeated freeze-thaw cycles, which can also contribute to degradation.

Data on 5'-GMP Stability

The following tables summarize quantitative data on the stability of 5'-GMP under various conditions.

Table 1: Effect of pH and Temperature on the Half-Life (t½) of 5'-GMP in Aqueous Solution

Temperature (°C)pHHalf-Life (hours)
1004.06.4
1007.08.2
1009.038.5

Source: Data extrapolated from a kinetic study on the thermal degradation of 5'-GMP.[1]

Table 2: General Effect of Stabilizers on Nucleotide Stability

Stabilizer ClassExampleProposed Mechanism of Stabilization
PolyolsGlycerolEnhances water structure around the nucleotide, leading to preferential hydration and stabilization of the native conformation.
Amino AcidsGlycineCan act as a general colloidal stabilizer, preventing aggregation and interacting favorably with the nucleotide surface.[2]
Chelating AgentsEDTASequesters divalent metal ions that can catalyze the hydrolysis of the phosphate ester bond.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for 5'-GMP Analysis

This protocol outlines a method to quantify 5'-GMP and its primary degradation product, guanosine (B1672433), to assess the stability of a solution.

1. Materials and Reagents:

  • This compound (5'-GMP) reference standard

  • Guanosine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: 50 mM KH₂PO₄ buffer (pH adjusted to 5.0 with orthophosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Preparation of Solutions:

  • Mobile Phase: Dissolve the appropriate amount of KH₂PO₄ in deionized water to make a 50 mM solution. Adjust the pH to 5.0 using orthophosphoric acid. Filter and degas the mobile phase before use.

  • Standard Solutions: Prepare stock solutions of 5'-GMP and guanosine in the mobile phase. From these, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the 5'-GMP experimental samples with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve for both 5'-GMP and guanosine.

  • Inject the prepared samples.

  • Identify and quantify the peaks for 5'-GMP and guanosine in the sample chromatograms based on their retention times compared to the standards.

  • The percentage of degradation can be calculated by comparing the peak area of 5'-GMP in the sample to the initial (time zero) sample or by quantifying the amount of guanosine formed.

Protocol 2: Forced Degradation Study for 5'-GMP

This protocol is designed to intentionally degrade 5'-GMP under various stress conditions to understand its degradation pathways and to validate the stability-indicating nature of an analytical method.[3][4][5][6][7][8][9][10]

1. General Procedure:

  • Prepare a stock solution of 5'-GMP in deionized water (e.g., 1 mg/mL).

  • For each stress condition, mix the 5'-GMP stock solution with the stressor in a suitable container.

  • At specified time points, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (such as Protocol 1).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the 5'-GMP solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the 5'-GMP solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 30, 60, 120 minutes).

  • Oxidative Degradation: Mix the 5'-GMP solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Incubate the 5'-GMP solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Photolytic Degradation: Expose the 5'-GMP solution to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Monitor the degradation of 5'-GMP and the formation of degradation products over time.

  • Aim for 5-20% degradation of the parent compound to ensure that the secondary degradation products are not the primary species being observed.[5]

Visualizing Degradation Pathways and Experimental Workflows

Degradation pathways of this compound (5'-GMP).

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_evaluation Evaluation A Prepare 5'-GMP solution and potential formulations C Expose samples to stress conditions: pH, Temp, Light, Oxidizing agents A->C B Prepare analytical standards (5'-GMP, Guanosine) F Analyze by Stability-Indicating HPLC-UV Method B->F D Sample at time points C->D E Neutralize and dilute samples D->E E->F G Quantify 5'-GMP and degradation products F->G H Determine degradation kinetics (Rate constants, Half-life) G->H J Assess effectiveness of stabilizers G->J I Identify degradation pathways H->I

Workflow for 5'-GMP stability assessment.

Troubleshooting_Logic Start 5'-GMP Degradation Observed Q_pH Is the solution pH extreme (<4 or >8)? Start->Q_pH A_pH_Yes Adjust pH to neutral/slightly alkaline. Use buffers if necessary. Q_pH->A_pH_Yes Yes Q_Temp Is the solution stored at elevated temperature? Q_pH->Q_Temp No A_pH_Yes->Q_Temp A_Temp_Yes Store at lower temperatures (refrigerate or freeze). Q_Temp->A_Temp_Yes Yes Q_Metal Is metal ion contamination possible? Q_Temp->Q_Metal No A_Temp_Yes->Q_Metal A_Metal_Yes Use high-purity water/reagents. Add a chelating agent (e.g., EDTA). Q_Metal->A_Metal_Yes Yes Q_Stabilizer Is the formulation unstabilized? Q_Metal->Q_Stabilizer No A_Metal_Yes->Q_Stabilizer A_Stabilizer_Yes Consider adding stabilizers: Polyols (Glycerol) or Amino Acids (Glycine). Q_Stabilizer->A_Stabilizer_Yes Yes End Stability Improved Q_Stabilizer->End No A_Stabilizer_Yes->End

Troubleshooting logic for 5'-GMP degradation.

References

Technical Support Center: Optimizing Enzymatic Reactions with 5'-Guanylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing enzymatic reactions involving 5'-Guanylic acid (5'-GMP).

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during experimental procedures involving 5'-GMP.

Q1: My enzyme activity is significantly lower than expected after adding 5'-GMP. What could be the cause?

A: There are several potential reasons for observing decreased enzyme activity:

  • Allosteric Inhibition: 5'-GMP can act as an allosteric inhibitor for certain enzymes. It binds to a regulatory site separate from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[1][2] This is a common feedback mechanism in metabolic pathways.

  • Product Inhibition: If 5'-GMP is a product of the reaction or a downstream metabolite in the pathway you are studying, its accumulation can inhibit the enzyme. For example, GMP synthetase, which produces GMP, can be regulated by the balance of purine (B94841) nucleotides.[3][4]

  • Substrate for a Competing Reaction: The 5'-GMP you add might be consumed by other enzymes present in a complex biological sample (e.g., cell lysate), reducing its availability for the intended target or producing other metabolites that interfere with the assay.

  • Incorrect Assay Conditions: The addition of 5'-GMP, an acidic molecule, may have altered the pH of your reaction buffer, moving it away from the enzyme's optimal pH. It is crucial to verify the final pH of the reaction mixture.

Q2: I am observing high variability and poor reproducibility in my results. What are the common sources of error?

A: Inconsistent results often stem from minor variations in experimental setup. Key factors to control include:

  • Reagent Stability: Ensure that your 5'-GMP stock solution is fresh and has been stored correctly. Nucleotide solutions can be susceptible to degradation, especially at non-optimal pH and temperatures.[5]

  • Buffer Composition: The choice of buffer, its pH, and ionic strength are critical for enzyme activity.[6] Small inconsistencies in buffer preparation can lead to significant variability.

  • Enzyme and Substrate Concentrations: Use precise and consistent concentrations of both enzyme and substrate. For screening inhibitors, substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity.[7][8]

  • Temperature Control: Enzyme kinetics are highly sensitive to temperature. Ensure all reagents are equilibrated to the reaction temperature and use a temperature-controlled incubation system.[9]

Q3: How do I determine the optimal concentration of 5'-GMP for my experiment?

A: The optimal concentration depends on whether you are using 5'-GMP as an activator or inhibitor. A dose-response experiment is the standard method:

  • Set Up a Range of Concentrations: Prepare a series of reactions with a wide range of 5'-GMP concentrations (e.g., from nanomolar to millimolar) while keeping the enzyme and primary substrate concentrations constant.

  • Measure Initial Velocity: Measure the initial reaction rate for each concentration. It is critical to measure the reaction in the linear phase, typically when less than 10% of the substrate has been consumed.[8]

  • Plot and Analyze: Plot the enzyme activity (initial velocity) against the logarithm of the 5'-GMP concentration.

    • For an inhibitor , this will generate a sigmoidal curve from which you can determine the IC50 value (the concentration at which inhibition is 50%).

    • For an activator , the curve will show increasing activity up to a saturation point, from which you can determine the EC50 value (the concentration for 50% of maximal activation).

Q4: My reaction rate is linear initially but then slows down or stops completely. What is happening?

A: This is a common observation in enzyme assays and can be due to several factors:[7]

  • Substrate Depletion: The most common reason is that the substrate concentration has decreased significantly, becoming the rate-limiting factor.

  • Product Inhibition: As the reaction progresses, the accumulation of product (which could be 5'-GMP itself) can inhibit the enzyme.

  • Enzyme Instability: The enzyme may be unstable under the specific assay conditions (pH, temperature) and lose activity over time.

  • Reagent Degradation: A critical component of the reaction, such as a cofactor, may be degrading during the incubation period.

Quantitative Data Summary

Optimizing an enzymatic assay requires careful consideration of multiple factors. The following tables provide a summary of key kinetic parameters and general optimization conditions.

Table 1: Example Kinetic Parameters for Enzymes in the GMP Synthesis Pathway

EnzymeOrganismSubstrate(s)K_mk_catNotes
GMP SynthetaseM. jannaschiiGlutamine0.7 mM2.4 s⁻¹Activity is dependent on allosteric activation and ammonia (B1221849) tunneling between subunits.[4]
GMP SynthetaseM. jannaschiiNH₄Cl69 mM2.5 s⁻¹Demonstrates the enzyme's preference for glutamine as the nitrogen source.[4]

Table 2: General Parameters for Assay Optimization

ParameterRecommended Range / ConditionRationale
Substrate Concentration 0.2x to 5x K_mTo accurately determine K_m and V_max. For inhibitor screening, use [S] ≤ K_m.[7][8]
Enzyme Concentration Should be << [Substrate]To ensure steady-state kinetics and a linear signal response over time.[10]
pH Enzyme's known optimum (typically 6.0-8.0)Enzyme activity is highly pH-dependent; buffer choice is critical.[6]
Temperature Enzyme's known optimumReaction rates are temperature-dependent; consistency is key.[9]
Incubation Time Within the linear range (<10% substrate use)To measure the true initial velocity and avoid artifacts from substrate depletion or product inhibition.[7]
Cofactors (e.g., Mg²⁺) Saturating concentrationsEnsure the cofactor is not a limiting factor in the reaction.

Experimental Protocols

Protocol 1: Determining the Effect of 5'-GMP on Enzyme Activity

Objective: To assess whether 5'-GMP acts as an inhibitor or activator of a target enzyme.

Materials:

  • Purified enzyme stock solution

  • Primary substrate stock solution

  • 5'-GMP stock solution (e.g., 100 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Detection reagent (specific to the assay, e.g., for measuring product formation)

  • 96-well microplate and plate reader

Methodology:

  • Prepare 5'-GMP Dilutions: Perform a serial dilution of the 5'-GMP stock solution in assay buffer to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Reaction Setup: In separate wells of the microplate, prepare the following reactions. It is recommended to run each condition in triplicate.

    • Negative Control (No Enzyme): Assay Buffer, Substrate, 5'-GMP (highest concentration).

    • Positive Control (No 5'-GMP): Assay Buffer, Substrate, Enzyme.

    • Test Conditions: Assay Buffer, Substrate, Enzyme, and each dilution of 5'-GMP.

  • Initiate Reaction: Add the enzyme to all wells (except the negative control) to start the reaction. The final volume in each well should be identical.

  • Incubate: Incubate the plate at the enzyme's optimal temperature for a predetermined time that falls within the linear range of the reaction.

  • Stop Reaction & Detect: Terminate the reaction (e.g., by adding a stop solution) and add the detection reagent according to the assay protocol. Measure the signal using a plate reader.

  • Analyze Data: Subtract the background signal (Negative Control) from all other readings. Normalize the data by setting the Positive Control activity to 100%. Plot the normalized activity versus the log of 5'-GMP concentration to determine its effect.

Protocol 2: Characterizing Kinetic Parameters (K_m/V_max) in the Presence of 5'-GMP

Objective: To determine how 5'-GMP affects the enzyme's affinity for its substrate (K_m) and its maximum reaction rate (V_max).

Methodology:

  • Determine 5'-GMP Concentration: From Protocol 1, select a fixed concentration of 5'-GMP that produces a significant effect (e.g., the IC50 or EC50 value).

  • Prepare Substrate Dilutions: Prepare a serial dilution of the primary substrate in assay buffer, covering a range from approximately 0.2x to 5x the known K_m value.[8]

  • Reaction Setup: Set up two sets of reactions in parallel:

    • Set A (Control): Wells containing each substrate dilution and the enzyme, without 5'-GMP.

    • Set B (Test): Wells containing each substrate dilution, the enzyme, and the fixed concentration of 5'-GMP.

  • Measure Initial Velocities: For both sets, initiate the reactions by adding the enzyme and measure the initial reaction rates at each substrate concentration.

  • Analyze Data:

    • For each set, plot the initial velocity versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent K_m and V_max values for both the control and the 5'-GMP-treated conditions.[7]

    • Compare the parameters:

      • An increase in K_m with no change in V_max suggests competitive inhibition.

      • A decrease in V_max with no change in K_m suggests non-competitive inhibition.

      • A decrease in both K_m and V_max suggests uncompetitive inhibition.

      • An increase in V_max or decrease in K_m would indicate activation.

Visual Guides and Workflows

The following diagrams illustrate logical workflows for troubleshooting and experimental design.

G start Reaction rate is non-linear or stops prematurely q1 Is reaction linear during the first 10-15% of substrate conversion? start->q1 sub_dep High Probability: Substrate Depletion q1->sub_dep No q2 Is 5'-GMP a product or downstream metabolite? q1->q2 Yes sol_sub Solution: 1. Decrease enzyme concentration. 2. Decrease incubation time. 3. Monitor reaction progress over time. sub_dep->sol_sub prod_inhib Possible Cause: Product Inhibition q2->prod_inhib Yes q3 Does enzyme lose activity in buffer over the incubation time (without substrate)? q2->q3 No sol_prod Solution: 1. Measure activity at earlier time points. 2. Use a product-scavenging system if available. prod_inhib->sol_prod instab Possible Cause: Enzyme Instability q3->instab Yes other Other Cause: Reagent degradation (e.g., cofactor) q3->other No sol_instab Solution: 1. Add stabilizing agents (e.g., glycerol, BSA). 2. Optimize pH and temperature. 3. Use a more stable enzyme variant. instab->sol_instab G start Goal: Determine Optimal 5'-GMP Concentration step1 Step 1: Perform Initial Screen Test a high (e.g., 1 mM) and a low (e.g., 1 µM) concentration of 5'-GMP. start->step1 q1 Is there a significant change in enzyme activity? step1->q1 step2 Step 2: Perform Dose-Response Assay Use a wide range of 5'-GMP concentrations (e.g., 8-12 points, log scale). q1->step2 Yes no_effect No significant effect observed. Consider if 5'-GMP is relevant for this enzyme under these conditions. q1->no_effect No step3 Step 3: Plot and Analyze Plot % Activity vs. [5'-GMP] (log scale). Fit data to a sigmoidal curve. step2->step3 step4 Step 4: Determine Key Parameters Calculate IC50 (for inhibition) or EC50 (for activation). step3->step4 end Result: Optimal concentration range for desired effect is identified. step4->end G cluster_0 Allosteric Inhibition cluster_1 Allosteric Activation Enzyme_I Enzyme (Active State) Enzyme_I_Bound Enzyme (Inactive State) Enzyme_I->Enzyme_I_Bound Conformational change Product_I No/Reduced Product Enzyme_I_Bound->Product_I GMP_I 5'-GMP (Inhibitor) GMP_I->Enzyme_I Binds to allosteric site Substrate_I Substrate Substrate_I->Enzyme_I_Bound Binding prevented Enzyme_A Enzyme (Inactive State) Enzyme_A_Bound Enzyme (Active State) Enzyme_A->Enzyme_A_Bound Conformational change Product_A Product Enzyme_A_Bound->Product_A GMP_A 5'-GMP (Activator) GMP_A->Enzyme_A Binds to allosteric site Substrate_A Substrate Substrate_A->Enzyme_A_Bound Binding enhanced

References

Technical Support Center: Purification of Synthetic 5'-Guanylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 5'-Guanylic acid (5'-GMP).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of synthetic 5'-GMP.

Ion-Exchange Chromatography (IEX)

Question: Why is my 5'-GMP not binding to the anion-exchange column?

Answer:

This is a common issue that can arise from several factors related to buffer conditions and the state of your 5'-GMP molecule.

  • Incorrect Buffer pH: 5'-GMP is an acidic molecule and will carry a net negative charge at a pH above its isoelectric point (pI). For efficient binding to an anion-exchange resin (which is positively charged), the pH of your binding and sample buffer must be appropriately high to ensure the 5'-GMP is deprotonated and negatively charged.[1] Verify that your buffer pH is at least 1-2 units above the pKa of the phosphate (B84403) group of 5'-GMP.

  • High Ionic Strength of the Binding Buffer: The binding of 5'-GMP to the ion-exchange resin is based on electrostatic interactions. If the salt concentration (ionic strength) of your binding buffer is too high, the salt ions will compete with the 5'-GMP for binding sites on the resin, preventing its retention.[2] Prepare your binding buffer with a low salt concentration (e.g., <10 mM).

  • Sample Overload: Exceeding the binding capacity of your column will cause the excess 5'-GMP to flow through without binding. Consult the manufacturer's specifications for the binding capacity of your specific anion-exchange resin.

  • Flow Rate is Too High: A high flow rate during sample application can reduce the interaction time between the 5'-GMP and the resin, leading to poor binding.[3] Decrease the flow rate to allow for sufficient binding kinetics.

Question: My 5'-GMP is eluting in a broad peak or with tailing during IEX.

Answer:

Broad peaks or peak tailing can indicate issues with the elution process or interactions with the column matrix.

  • Suboptimal Elution Gradient: A shallow or poorly optimized salt gradient can lead to gradual and incomplete elution, resulting in broad peaks. Conversely, a step elution that is not strong enough may leave some product on the column, causing tailing. Experiment with different gradient slopes or step concentrations to sharpen the elution peak.

  • Secondary Interactions: Non-specific hydrophobic interactions between 5'-GMP and the resin matrix can cause tailing.[4] Try adding a small amount of an organic modifier (e.g., methanol (B129727) or acetonitrile) to your mobile phase to disrupt these interactions.

  • Column Overloading: Overloading the column can lead to peak broadening. Try reducing the amount of sample loaded onto the column.

  • Degraded Column Performance: Over time, ion-exchange columns can lose their efficiency due to fouling or loss of functional groups. If you observe a consistent decline in performance, consider cleaning or replacing the column.

Crystallization

Question: I am having difficulty inducing crystallization of my 5'-GMP.

Answer:

Inducing crystallization can be a delicate process influenced by purity, supersaturation, and the presence of nucleation sites.

  • Insufficient Purity: Impurities can inhibit crystal formation. Ensure your starting material has been sufficiently purified by a preliminary method like ion-exchange chromatography to remove interfering substances.

  • Suboptimal Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by:

    • Cooling: Slowly decrease the temperature of the solution. The solubility of 5'-GMP decreases with temperature.[5]

    • Anti-solvent Addition: Gradually add a solvent in which 5'-GMP is poorly soluble (an anti-solvent), such as ethanol (B145695) or isopropanol, to a solution of 5'-GMP.

  • Lack of Nucleation Sites: Spontaneous nucleation can be slow. Consider the following techniques to induce nucleation:

    • Seeding: Introduce a small crystal of pure 5'-GMP to the supersaturated solution to act as a template for crystal growth.

    • Scratching: Gently scratch the inside of the glass vessel below the surface of the solution with a glass rod to create micro-abrasions that can serve as nucleation sites.

Question: The crystals of 5'-GMP I obtained are very small or have an undesirable morphology.

Answer:

Crystal size and morphology are influenced by the rate of crystallization and the presence of additives.

  • Rapid Crystallization: Fast crystal growth often leads to smaller, less pure crystals. Slowing down the rate of cooling or anti-solvent addition can promote the growth of larger, more well-defined crystals.

  • pH and Ionic Strength: The pH and ionic strength of the crystallization medium can influence the crystal habit. Experiment with slight adjustments to these parameters to find the optimal conditions for your desired crystal form.

Precipitation

Question: My 5'-GMP precipitate is difficult to filter and wash.

Answer:

The physical properties of the precipitate can be influenced by the precipitation conditions.

  • Fine Particles: Rapid precipitation can lead to the formation of very fine particles that can clog filters. Slowing down the addition of the precipitating agent or adjusting the temperature can encourage the formation of larger, more easily filterable particles.

  • Gummy or Oily Precipitate: This can occur if the product "oils out" before precipitating as a solid. This is more likely to happen with impure samples or at higher temperatures. Ensure the initial purity of your 5'-GMP solution is high and consider lowering the temperature during precipitation.

Frequently Asked Questions (FAQs)

What is the most common method for purifying synthetic this compound?

Ion-exchange chromatography, specifically anion-exchange chromatography, is a widely used and effective method for the purification of 5'-GMP due to the molecule's inherent negative charge at neutral to alkaline pH. This technique allows for excellent separation from unreacted starting materials and other charged impurities.

How can I assess the purity of my final 5'-GMP product?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reversed-phase C18 column is typically used with a phosphate buffer as the mobile phase. Purity is determined by comparing the peak area of 5'-GMP to the total peak area of all components in the chromatogram. Other methods for assessing purity can include melting point determination and spectroscopic techniques.

What are the key parameters to control during the purification of 5'-GMP?

The most critical parameters to control are:

  • pH: This is crucial for all three purification methods as it dictates the charge state and solubility of 5'-GMP.

  • Ionic Strength: Primarily important for ion-exchange chromatography, where it controls the binding and elution of the product.

  • Temperature: Affects solubility and is a key parameter in crystallization.

  • Solvent/Anti-solvent Ratio: Critical for achieving the desired level of supersaturation in crystallization and precipitation.

Can I use a combination of purification methods?

Yes, a multi-step purification approach is often the most effective way to achieve high-purity 5'-GMP. A common workflow involves an initial purification by ion-exchange chromatography to remove the bulk of impurities, followed by a crystallization step to achieve high purity and obtain the final product in a solid form.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Anion-Exchange Chromatography Separation based on net negative charge of 5'-GMP.>95%80-95%High resolution and capacity.Requires specialized equipment; solvent and buffer consumption.
Crystallization Formation of a solid crystalline lattice from a supersaturated solution.>99%70-90%Yields high-purity product in a stable solid form.Can be time-consuming; requires careful optimization of conditions.
Precipitation Rapid formation of a solid from a solution.Variable (often lower than crystallization)>90%Fast and simple; good for initial bulk purification.May co-precipitate impurities; precipitate can be difficult to handle.

Table 2: Typical HPLC Parameters for 5'-GMP Purity Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Purification of 5'-GMP by Anion-Exchange Chromatography
  • Resin Preparation: Swell and pack a strong anion-exchange resin (e.g., Q-Sepharose) into a chromatography column according to the manufacturer's instructions.

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of a low ionic strength binding buffer (e.g., 10 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate are the same as the binding buffer.

  • Sample Preparation: Dissolve the crude synthetic 5'-GMP in the binding buffer. Adjust the pH to 8.0 if necessary. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 1 mL/min for a 10 mL column) to ensure efficient binding.

  • Washing: Wash the column with 5-10 column volumes of the binding buffer to remove any unbound impurities.

  • Elution: Elute the bound 5'-GMP using a linear salt gradient (e.g., 0 to 1 M NaCl in the binding buffer over 20 column volumes). Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process and monitor the absorbance at 254 nm to identify the peak containing 5'-GMP.

  • Analysis: Analyze the collected fractions for purity using HPLC. Pool the high-purity fractions.

  • Desalting: If necessary, desalt the pooled fractions using dialysis or a desalting column.

Protocol 2: Crystallization of 5'-GMP
  • Solution Preparation: Prepare a concentrated solution of purified 5'-GMP in a suitable solvent (e.g., water) at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

  • pH Adjustment: Adjust the pH of the solution to a value where 5'-GMP has low solubility (e.g., pH 3-4).

  • Induce Supersaturation:

    • Cooling Method: Slowly cool the solution in a controlled manner (e.g., in a water bath with gradually decreasing temperature).

    • Anti-solvent Method: Slowly add a pre-chilled anti-solvent (e.g., ethanol) to the 5'-GMP solution with gentle stirring.

  • Crystal Growth: Allow the solution to stand undisturbed for several hours to days to allow for crystal growth.

  • Crystal Harvesting: Collect the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Synthetic This compound iex Anion-Exchange Chromatography synthesis->iex Primary Purification precipitation Precipitation (Optional First Step) synthesis->precipitation Initial Cleanup crystallization Crystallization iex->crystallization Polishing Step hplc Purity Analysis (HPLC) iex->hplc In-process Control crystallization->hplc Final Purity Check precipitation->iex final_product High-Purity This compound hplc->final_product

Caption: A typical experimental workflow for the purification of synthetic this compound.

troubleshooting_tree cluster_iex Ion-Exchange Chromatography Issues cluster_crystallization Crystallization Issues start Low Yield of Purified 5'-GMP iex_binding Poor Binding to Column? start->iex_binding check_ph Check Buffer pH (should be > pI) iex_binding->check_ph Yes iex_elution Broad or Tailing Elution Peak? iex_binding->iex_elution No check_salt Check Buffer Ionic Strength (should be low) check_ph->check_salt check_flow_rate Reduce Sample Loading Flow Rate check_salt->check_flow_rate optimize_gradient Optimize Elution Gradient iex_elution->optimize_gradient Yes no_crystals No Crystals Forming? iex_elution->no_crystals No add_modifier Add Organic Modifier to Mobile Phase optimize_gradient->add_modifier check_purity Ensure High Initial Purity no_crystals->check_purity Yes increase_supersaturation Increase Supersaturation (Cooling / Anti-solvent) check_purity->increase_supersaturation induce_nucleation Induce Nucleation (Seeding / Scratching) increase_supersaturation->induce_nucleation

References

minimizing interference in 5'-Guanylic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-Guanylic acid (5'-GMP) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound assays?

A1: Interference in 5'-GMP assays can arise from various sources within the sample matrix. The most common interferents include:

  • Proteins: Abundant proteins in biological samples like plasma, serum, and tissue homogenates can bind to 5'-GMP or assay reagents, leading to inaccurate measurements.

  • Other Nucleotides and Nucleosides: Structurally similar molecules, such as other guanosine (B1672433) phosphates (GDP, GTP) or even other nucleoside monophosphates (AMP, UMP, CMP), can exhibit cross-reactivity, particularly in immunoassays.

  • Salts and Buffers: High concentrations of salts from buffers or the sample itself can alter the ionic strength of the assay environment, affecting antibody-antigen interactions or chromatographic retention.

  • Detergents: Residual detergents used for cell lysis or sample extraction can denature antibodies or interfere with the assay signal.

  • Lipids: In samples like plasma or tissue extracts, lipids can cause matrix effects, leading to signal suppression or enhancement.

  • Residual Solvents: Organic solvents used during sample preparation, if not completely removed, can impact enzyme activity in ELISA or alter chromatographic separation in HPLC.[1]

Q2: How can I minimize protein interference in my 5'-GMP assay?

A2: Protein precipitation is a common and effective method to remove the majority of proteins from biological samples.[2] Common protein precipitation agents include:

  • Trichloroacetic Acid (TCA): Effective for precipitating proteins, but it is a strong acid and may require subsequent neutralization or removal steps to avoid interfering with the assay's pH.

  • Organic Solvents (e.g., Acetonitrile (B52724), Methanol, Acetone): These are widely used and can be effective. The choice of solvent and the ratio of solvent to sample are critical for optimal protein removal and 5'-GMP recovery.[3]

  • Ammonium (B1175870) Sulfate (B86663): "Salting out" with ammonium sulfate can be a gentler method of protein precipitation, which may be advantageous if the biological activity of other components needs to be preserved.

For a more thorough cleanup, especially for complex matrices or when high sensitivity is required, Solid-Phase Extraction (SPE) can be employed following protein precipitation. SPE can separate 5'-GMP from other interfering substances based on its chemical properties.[4]

Q3: My ELISA results show high background. What are the likely causes and how can I fix it?

A3: High background in a competitive ELISA for 5'-GMP can obscure the signal and reduce assay sensitivity. Common causes and solutions include:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background signal. Increase the number of wash cycles and ensure complete aspiration of the wash buffer.

  • Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibody or conjugate to the plate. Try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the blocking incubation time.

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample. Consider sample purification steps like SPE to remove cross-reacting species.

  • Contamination: Contamination of reagents or wells can lead to a high background. Use fresh reagents and sterile techniques.

  • Over-incubation: Extending incubation times beyond the recommended protocol can lead to increased non-specific binding. Adhere strictly to the incubation times specified in your protocol.

Q4: My HPLC analysis of 5'-GMP is showing poor peak shape and inconsistent retention times. What should I check?

A4: Poor chromatography in HPLC analysis of 5'-GMP can be due to several factors:

  • Sample Matrix Effects: Interfering substances from the sample matrix can co-elute with 5'-GMP, affecting peak shape. Ensure your sample preparation method, such as protein precipitation followed by SPE, is robust enough to remove these interferences.

  • Mobile Phase Issues: The pH and composition of the mobile phase are critical for consistent retention of the highly polar 5'-GMP molecule. Ensure the mobile phase is correctly prepared, degassed, and that the pH is stable. A mixture of potassium dihydrogen phosphate (B84403) and sodium heptanesulfonate can be an effective mobile phase.

  • Column Contamination: Buildup of contaminants from previous injections can lead to peak tailing and shifting retention times. Regularly flush the column with a strong solvent.

  • Inappropriate Column Chemistry: A C18 column is commonly used for 5'-GMP analysis. Ensure the column chemistry is appropriate for retaining a polar analyte like 5'-GMP.

  • Residual Solvents: Incomplete removal of organic solvents from the sample preparation can affect how the sample interacts with the mobile and stationary phases. Ensure complete evaporation of solvents before reconstituting the sample in the mobile phase.

Troubleshooting Guides

Guide 1: Troubleshooting High Background in 5'-GMP Competitive ELISA

This guide provides a systematic approach to identifying and resolving the root cause of high background in your 5'-GMP competitive ELISA.

high_background_troubleshooting start High Background Observed check_washing Review Washing Protocol start->check_washing washing_ok Washing Protocol Adequate? check_washing->washing_ok improve_washing Increase Wash Steps Ensure Complete Aspiration washing_ok->improve_washing No check_blocking Review Blocking Step washing_ok->check_blocking Yes end Problem Resolved improve_washing->end blocking_ok Blocking Effective? check_blocking->blocking_ok improve_blocking Increase Blocker Concentration Extend Incubation Time blocking_ok->improve_blocking No check_reagents Check Reagent Integrity blocking_ok->check_reagents Yes improve_blocking->end reagents_ok Reagents Fresh & Uncontaminated? check_reagents->reagents_ok use_fresh_reagents Prepare Fresh Reagents reagents_ok->use_fresh_reagents No check_incubation Verify Incubation Times reagents_ok->check_incubation Yes use_fresh_reagents->end incubation_ok Incubation Times Correct? check_incubation->incubation_ok correct_incubation Adhere to Protocol Times incubation_ok->correct_incubation No consider_cross_reactivity Investigate Cross-Reactivity incubation_ok->consider_cross_reactivity Yes correct_incubation->end purify_sample Implement Sample Purification (e.g., SPE) consider_cross_reactivity->purify_sample purify_sample->end

Troubleshooting workflow for high ELISA background.
Guide 2: Workflow for Sample Preparation and Interference Removal

This workflow outlines a general procedure for preparing biological samples for 5'-GMP analysis, incorporating steps to minimize common interferences.

sample_prep_workflow cluster_liquid For Liquid Samples cluster_solid For Solid Samples start Biological Sample (Plasma, Tissue, etc.) homogenization Homogenization (for tissue samples) start->homogenization protein_precipitation Protein Precipitation (e.g., Acetonitrile, TCA) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection spe Solid-Phase Extraction (SPE) (Optional, for high purity) supernatant_collection->spe evaporation Solvent Evaporation supernatant_collection->evaporation If SPE is skipped spe->evaporation reconstitution Reconstitution in Assay Buffer evaporation->reconstitution analysis 5'-GMP Assay (ELISA or HPLC) reconstitution->analysis

General sample preparation workflow for 5'-GMP analysis.

Data on Interference Removal Techniques

The following table summarizes the effectiveness of different protein precipitation methods. While specific data for 5'-GMP is limited, this data for general protein and metabolite recovery provides a useful reference.

Precipitation MethodTypical Protein Removal EfficiencyAnalyte RecoveryKey Considerations
Acetonitrile HighGood for polar analytesCan be less effective for very high protein concentrations.
Acetone Very HighGenerally good, can be superior for some proteins.May require colder temperatures for optimal precipitation.
Trichloroacetic Acid (TCA) Very HighGood, but can be variable.Requires careful pH adjustment post-precipitation.
Methanol/Chloroform HighExcellent for separating proteins from lipids.More complex procedure.

Note: The optimal method may vary depending on the specific sample matrix and the downstream analytical technique.

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples for HPLC Analysis

This protocol is adapted for the extraction of 5'-GMP from plasma samples prior to HPLC analysis.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard: Add an appropriate internal standard to the plasma sample to correct for extraction losses.

  • Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. For example, to 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.

  • Solvent Evaporation: Evaporate the acetonitrile from the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

Protocol 2: Extraction of 5'-GMP from Tissue Homogenates for ELISA

This protocol provides a method for extracting 5'-GMP from tissue samples for analysis by competitive ELISA.

  • Tissue Homogenization: Weigh the frozen tissue sample and homogenize it in 10 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40) using a mechanical homogenizer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant, which contains the tissue extract.

  • Protein Precipitation: Add 2 volumes of ice-cold 10% Trichloroacetic Acid (TCA) to the supernatant.

  • Incubation: Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • TCA Removal: Neutralize the TCA in the supernatant by adding an appropriate amount of a base (e.g., 1 M Tris base) until the pH is within the optimal range for the ELISA kit (typically pH 7.0-8.0). Alternatively, TCA can be removed by liquid-liquid extraction with water-saturated diethyl ether.

  • Dilution: Dilute the neutralized or ether-extracted sample in the ELISA assay buffer to bring the 5'-GMP concentration within the dynamic range of the standard curve.

  • ELISA Analysis: Proceed with the ELISA protocol as per the manufacturer's instructions.

References

storage and handling recommendations for 5'-Guanylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5'-Guanylic Acid

Welcome to the technical support center for this compound (5'-GMP). This guide provides essential information on the storage, handling, and troubleshooting for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to keep it in a freezer at or below -20°C.[1] Protect the container from light.

Q2: How should I store solutions of this compound?

A2: Aqueous solutions of this compound are susceptible to degradation. For short-term storage (up to a few days), solutions can be stored at 2-8°C. For long-term storage, it is crucial to aliquot the solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Solutions should also be protected from light.

Q3: What are the general handling precautions for this compound?

A3: When handling this compound, it is important to avoid contact with skin, eyes, and clothing.[3][4] Minimize dust formation when working with the solid form.[4] Always use in a well-ventilated area or with appropriate respiratory protection.[3][4] It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] After handling, wash your hands thoroughly.

Q4: Is this compound compatible with any common laboratory reagents?

A4: this compound is incompatible with strong oxidizing agents.[3][4] Contact with these substances should be avoided to prevent degradation.

Q5: What are the signs of degradation of this compound?

A5: Degradation of solid this compound may not be visually apparent. For solutions, signs of degradation can include a change in color (e.g., yellowing), a change in pH, or the appearance of precipitates. The most reliable way to assess degradation is through analytical methods such as HPLC, which can detect the presence of degradation products.

Troubleshooting Guide

Issue 1: Low or inconsistent readings in my assay using a 5'-GMP solution.

  • Possible Cause 1: Degradation of 5'-GMP.

    • Solution: Prepare fresh solutions of 5'-GMP from a solid stock that has been stored correctly. Avoid repeated freeze-thaw cycles of stock solutions by preparing and using aliquots. Verify the concentration of your solution using UV-Vis spectrophotometry (maximum absorbance around 255 nm).[3]

  • Possible Cause 2: Incorrect pH of the solution.

    • Solution: The stability of 5'-GMP is pH-dependent. Ensure your buffer system is appropriate and the final pH of your 5'-GMP solution is within the optimal range for your experiment. The pH of a 5% aqueous solution of the disodium (B8443419) salt is typically between 7.0 and 8.5.[5]

  • Possible Cause 3: Contamination of the solution.

    • Solution: Use sterile, RNase-free water and labware to prepare solutions to prevent enzymatic degradation. Filter-sterilize the solution if necessary.

Issue 2: Unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Presence of degradation products.

    • Solution: This indicates that your 5'-GMP may have degraded. Review your storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and confirm their retention times.

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Solution: Ensure that all solvents and reagents used for HPLC are of high purity. Prepare fresh mobile phase and sample solutions.

  • Possible Cause 3: Column or system issues.

    • Solution: Refer to standard HPLC troubleshooting guides. Check for column overload, leaks, or issues with the detector lamp.

Issue 3: The solid this compound appears discolored or clumpy.

  • Possible Cause 1: Moisture absorption.

    • Solution: this compound and its salts can be hygroscopic.[5] Clumping may indicate moisture absorption. While it may still be usable for some applications, for sensitive experiments, it is best to use a fresh, unopened container. Ensure the container is always tightly sealed after use.

  • Possible Cause 2: Degradation due to improper storage.

    • Solution: Discoloration can be a sign of degradation. If the product is discolored, it is recommended to discard it and obtain a fresh supply.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionDurationRecommendations
Solid Room Temperature (in a desiccator)Short-termKeep container tightly sealed and protected from light.
2-8°CMid-termKeep container tightly sealed and protected from light.
-20°CLong-termIdeal for long-term preservation of the solid compound.
Aqueous Solution 2-8°CShort-term (up to a few days)Protect from light; use sterile, RNase-free water.
-20°C or -80°CLong-termAliquot to avoid freeze-thaw cycles; protect from light.[2]

Table 2: General Parameters for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTypical DurationPotential Degradation
Acid Hydrolysis 0.1 M HCl24 - 48 hours at RT or elevated temp.Cleavage of the N-glycosidic bond, dephosphorylation.
Base Hydrolysis 0.1 M NaOH24 - 48 hours at RT or elevated temp.Potential opening of the purine (B94841) ring, dephosphorylation.
Oxidation 3% H₂O₂24 hours at RTModification of the guanine (B1146940) base.
Thermal Degradation 60°C48 hoursGeneral decomposition.
Photodegradation UV light (254 nm) and/or visible light24 - 48 hoursPhotochemical reactions on the guanine base.

Experimental Protocols

Protocol for Stability Testing of a this compound Solution using HPLC

This protocol outlines a general procedure for assessing the stability of a 5'-GMP solution under various conditions.

  • Preparation of 5'-GMP Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in RNase-free water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Application of Stress Conditions:

    • Temperature Stress: Aliquot the stock solution into several vials. Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • pH Stress: Adjust the pH of the stock solution to different values (e.g., pH 3, 7, and 9) using 0.1 M HCl or 0.1 M NaOH. Store these solutions at a constant temperature (e.g., 25°C).

    • Light Stress: Expose an aliquot of the stock solution to a calibrated light source (UV and/or visible light) while keeping a control sample in the dark.

  • Sample Collection:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each stress condition.

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a buffer of 10 mM potassium dihydrogen phosphate (B84403) and 5 mM sodium heptanesulfonate.[3]

    • Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Detection: Set the UV detector to 255 nm.[3]

    • Injection: Inject a fixed volume of each sample.

    • Analysis: Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main 5'-GMP peak.

  • Data Interpretation:

    • Calculate the percentage of 5'-GMP remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining 5'-GMP against time for each stress condition to determine the degradation kinetics.

Mandatory Visualization

Handling_Workflow Recommended Handling Workflow for this compound cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Start weigh Weigh Solid 5'-GMP in a fume hood or ventilated enclosure start->weigh Wear appropriate PPE dissolve Dissolve in RNase-free water (or appropriate buffer) weigh->dissolve filter Filter-sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C (protect from light) aliquot->store thaw Thaw one aliquot on ice store->thaw When needed use Use in experiment thaw->use discard Discard unused portion of the aliquot use->discard end End discard->end

Caption: Recommended handling workflow for preparing and using this compound solutions.

Degradation_Pathway Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation GMP This compound (5'-GMP) Guanine-Ribose-Phosphate Guanosine Guanosine Guanine-Ribose GMP->Guanosine Dephosphorylation Ribose5P Ribose-5-Phosphate GMP->Ribose5P Cleavage of N-glycosidic bond OxoG Oxidized Guanine Derivatives e.g., 8-oxo-Guanine GMP->OxoG Oxidative Stress Guanine Guanine Guanosine->Guanine Cleavage of N-glycosidic bond

Caption: Simplified potential degradation pathways of this compound under stress conditions.

Troubleshooting_Tree Troubleshooting Inconsistent Assay Results issue Inconsistent Assay Results q1 Is the 5'-GMP solution freshly prepared? issue->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the stock solution stored correctly (-20°C or -80°C, protected from light)? a1_yes->q2 sol1 Prepare a fresh solution from solid stock. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Were RNase-free practices followed? a2_yes->q3 sol2 Discard old stock and use a new one. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Check other experimental parameters (e.g., buffer pH, other reagents). a3_yes->sol4 sol3 Repeat experiment using RNase-free water and labware. a3_no->sol3

Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.

References

effect of pH and temperature on 5'-Guanylic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice regarding the stability of 5'-Guanylic acid (5'-GMP), with a specific focus on the effects of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5'-GMP)?

A1: this compound, also known as guanylate, is a purine (B94841) nucleotide. It is a fundamental monomer used in the synthesis of RNA.[1] 5'-GMP consists of a phosphate (B84403) group, the pentose (B10789219) sugar ribose, and the nucleobase guanine (B1146940).[1] In research and pharmaceutical development, its stability is crucial as its degradation can impact the outcomes of enzymatic reactions, the integrity of RNA-based products, and the efficacy of nucleotide-based therapeutics.

Q2: What are the primary factors that affect the stability of 5'-GMP in aqueous solutions?

A2: The primary environmental factors influencing 5'-GMP stability are pH and temperature.[2][3] The degradation kinetics are considerably affected by these two factors, with increased temperature and acidic pH conditions generally accelerating degradation.[2]

Q3: How does pH influence the stability of 5'-GMP?

A3: The pH of a solution significantly impacts the stability of 5'-GMP. Acidic conditions cause a greater degree of degradation compared to neutral or alkaline pH. The rate of hydrolysis increases at lower pH levels, particularly below pH 4.0. Conversely, 5'-GMP exhibits higher stability under neutral to alkaline conditions, with maximum stability observed around pH 9.0 in thermal studies.

Q4: What is the effect of temperature on 5'-GMP stability?

A4: Temperature is a critical factor in the stability of 5'-GMP, with higher temperatures increasing the rate of degradation. The degradation process follows first-order kinetics, and as a general rule, a 10°C rise in temperature can reduce the half-life of 5'-GMP by approximately one-third. Therefore, processing and storage at lower temperatures are recommended to maintain its integrity.

Q5: What is the main degradation pathway for 5'-GMP?

A5: The predominant degradation pathway for 5'-GMP under thermal stress is the hydrolysis of the phosphoric ester bond. This reaction cleaves the molecule into its constituent nucleoside (guanosine) and phosphoric acid. Further degradation can occur through the hydrolysis of the glycosidic bond in guanosine, leading to the release of the guanine base.

Q6: What are the recommended storage conditions for 5'-GMP solutions?

A6: While specific storage conditions can depend on the formulation, generally, to ensure long-term stability, 5'-GMP solutions should be stored at low temperatures. For solid forms, storage at room temperature is often acceptable. However, aqueous solutions are more susceptible to degradation and should be kept frozen or refrigerated, preferably at a neutral to slightly alkaline pH, to minimize hydrolysis.

Quantitative Stability Data

The thermal degradation of 5'-GMP follows first-order kinetics. The stability is highly dependent on the pH of the solution, as illustrated by the half-life data from thermal degradation studies.

TemperaturepHHalf-life (t½)
100°C4.06.4 hours
100°C7.08.2 hours
100°C9.038.5 hours
(Data sourced from kinetic studies of 5'-GMP in aqueous solutions.)

Troubleshooting Guide

Q: I am observing a rapid loss of 5'-GMP in my aqueous solution during a heating step. What could be the cause?

A: This is a common issue resulting from the combined effect of temperature and pH.

  • High Temperature: As shown in the data table, elevated temperatures significantly accelerate degradation.

  • Acidic pH: If your solution is acidic (pH < 7), the rate of hydrolysis is much faster. Acidic pH causes a greater degree of degradation than neutral or alkaline pH.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your solution. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH (7.0-9.0) if your experimental conditions permit.

    • Reduce Temperature: Lower the incubation temperature as much as possible. A 10°C reduction can significantly increase stability.

    • Minimize Heating Time: Reduce the duration of the heating step to the minimum required for your protocol.

    • Run a Control: Include a control sample of 5'-GMP in a buffer of known stability (e.g., pH 7-9) under the same conditions to confirm that the degradation is specific to your experimental solution.

Q: My experimental protocol requires a low pH. How can I minimize 5'-GMP degradation?

A: While challenging, you can take steps to mitigate degradation in acidic environments.

  • Explanation: Acid-catalyzed hydrolysis of the phosphate ester bond is the primary mechanism of degradation at low pH.

  • Mitigation Strategies:

    • Temperature Control: Conduct the experiment at the lowest possible temperature. Avoid any unnecessary heating.

    • Time Limitation: Keep the exposure time to the acidic environment as short as possible.

    • Component Addition Order: If possible, add the 5'-GMP to the acidic solution immediately before it is required for the reaction, rather than letting it incubate.

    • Quantify Degradation: Run a parallel experiment without your other reactants to quantify the rate of 5'-GMP degradation under your specific pH and temperature conditions. This will allow you to account for the loss in your final analysis.

Q: What is the best analytical method to monitor the stability of 5'-GMP and its degradation products?

A: The most suitable method is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.

  • Methodology: HPLC is highly sensitive, accurate, and versatile for stability testing. A reverse-phase HPLC method, often with an ion-pairing agent, can effectively separate 5'-GMP from its primary degradation product, guanosine, as well as other potential impurities.

  • Detection: UV detection is standard for nucleotides, with an absorbance maximum typically around 254-260 nm.

  • Validation: Ensure the analytical method is validated to be "stability-indicating," meaning it can resolve the intact molecule from its degradation products without interference.

Q: How can I design a stability study for a new formulation containing 5'-GMP?

A: A well-designed stability study involves subjecting the formulation to various environmental conditions over time.

  • Protocol Outline:

    • Initial Analysis (Time Zero): Prepare your formulation and immediately test it to establish the initial concentration and purity of 5'-GMP.

    • Storage Conditions: Store aliquots of the formulation under different conditions. This should include your target storage condition (e.g., 4°C) and accelerated conditions (e.g., 25°C, 40°C) to predict long-term stability more quickly. Vary the pH if it is a relevant parameter for your formulation.

    • Time Points: Define specific time points for analysis (e.g., 0, 1, 3, 6, 12 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).

    • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to measure the remaining concentration of 5'-GMP and the formation of any degradation products.

    • Data Evaluation: Plot the concentration of 5'-GMP versus time to determine the degradation kinetics and calculate the shelf-life of your formulation.

Visualized Workflows and Pathways

Degradation Pathway of this compound

GMP This compound (5'-GMP) Products Guanosine + Phosphoric Acid GMP->Products  Hydrolysis (Primary Degradation) Further_Deg Guanine + Ribose Products->Further_Deg  Hydrolysis (Secondary Degradation)

Caption: Primary hydrolytic degradation pathway of this compound.

General Workflow for a 5'-GMP Stability Study

cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis Prep Prepare 5'-GMP Solution in Test Formulation T0 Analyze Initial Sample (Time = 0) Prep->T0 Store Store Aliquots at Varied (pH, Temperature) T0->Store Sample Collect Samples at Pre-defined Time Points Store->Sample HPLC Analyze via Stability-Indicating HPLC Method Sample->HPLC Data Calculate Degradation Rate & Determine Shelf-life HPLC->Data

Caption: Experimental workflow for assessing 5'-GMP stability.

References

Technical Support Center: 5'-Guanylic Acid (5'-GMP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5'-Guanylic Acid (5'-GMP) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their 5'-GMP synthesis experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound (5'-GMP)?

There are three primary strategies for 5'-GMP synthesis:

  • Chemical Synthesis: This typically involves the direct phosphorylation of the nucleoside guanosine (B1672433). A common laboratory method is the reaction of GMP with triphenylphosphine (B44618) and 2,2'-dipyridyldisulfide to form an intermediate, which is then further processed.[1]

  • Enzymatic Synthesis: This "green" alternative uses enzymes like nucleoside kinases to phosphorylate guanosine.[2] The process often involves a phosphate (B84403) donor like ATP or GTP and can be coupled with an ATP regeneration system to drive the reaction to completion.[2][3]

  • Microbial Fermentation: On a commercial scale, 5'-GMP is often produced through microbial fermentation.[4] This method utilizes specific strains of microorganisms, such as mutants of Bacillus subtilis or Escherichia coli, which are metabolically engineered to overproduce and secrete guanosine or GMP.

Q2: What is a typical or expected yield for 5'-GMP synthesis?

Yields are highly dependent on the chosen synthesis method and the scale of the reaction.

  • Chemical Synthesis: Laboratory-scale chemical syntheses can vary widely, but optimized procedures aim for high conversion rates. However, yields can be impacted by side reactions and purification losses.

  • Enzymatic Synthesis: Enzymatic methods can achieve high conversion rates, often in the 40-90% range, depending on the specific enzyme and substrate.

  • Fermentation: Industrial fermentation processes are highly optimized to produce significant titers, sometimes reaching several grams per liter of culture broth.

Q3: What are the primary factors that can lead to low yields?

Low yields in 5'-GMP synthesis can generally be attributed to three main areas:

  • Sub-optimal Reaction Conditions: Issues with reagent purity, moisture, temperature, pH, or catalyst choice can significantly hinder the reaction.

  • Enzyme-Related Issues (for enzymatic synthesis): Low enzyme activity, improper enzyme concentration, substrate inhibition, or the absence of necessary cofactors like Mg²⁺ can lead to poor conversion.

  • Product Loss During Purification: The product can be lost during downstream processing steps like precipitation, chromatography, or washing due to incomplete precipitation, co-elution with impurities, or product degradation.

Section 2: Troubleshooting Guides (Q&A Format)

Problem Area 1: Low Yield in Chemical Phosphorylation

Q: My chemical phosphorylation of guanosine shows low conversion to 5'-GMP. What should I check?

A: Low conversion in chemical synthesis is a common problem that can often be resolved by systematically evaluating your reagents and reaction setup.

Troubleshooting Steps:

  • Reagent Quality and Handling:

    • Purity: Ensure the guanosine starting material is of high purity. Impurities can interfere with the reaction.

    • Reagent Degradation: Reagents like triphenylphosphine can degrade over time. It is recommended to use fresh, high-purity reagents.

    • Moisture: The reaction is sensitive to moisture. Use anhydrous solvents (e.g., DMF) and ensure all glassware is thoroughly dried to prevent hydrolysis of activated intermediates.

  • Reaction Conditions:

    • Incomplete Dissolution: Guanosine monophosphate (GMP) must be fully dissolved before adding it to the reaction mixture to ensure it reacts efficiently. Gentle warming of the GMP/solvent mixture may be necessary.

    • Temperature Control: Excessive heat can lead to the decomposition of reactants or products, while insufficient heat may result in an incomplete reaction. Monitor the reaction temperature closely.

    • Reaction Time: An incomplete reaction can result in a gummy or oily precipitate instead of a clean solid. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding to purification.

  • Side Reactions:

    • Be aware of potential side reactions, such as the formation of guanosine polyphosphates (GDP, GTP), which can occur under certain conditions.

Problem Area 2: Inefficient Enzymatic Synthesis

Q: My enzymatic phosphorylation of guanosine is inefficient. What are the potential causes?

A: Enzymatic reactions are powerful but sensitive. Inefficiency often points to a problem with the enzyme itself or the reaction environment.

Troubleshooting Steps:

  • Enzyme Activity and Stability:

    • Enzyme Source and Specificity: The activity of nucleoside monophosphate kinases (NMPKs) can vary significantly based on their source and specificity for modified substrates. Consider screening different NMPKs.

    • Proper Storage: Ensure the enzyme has been stored correctly (typically at low temperatures) and has not lost activity due to improper handling.

    • Enzyme Concentration: The concentration of the enzyme may be suboptimal. Try increasing the enzyme concentration in small-scale pilot reactions.

  • Reaction Buffer and Conditions:

    • pH: Most kinases function optimally within a pH range of 7.0 to 8.5. The optimal pH for some kinases can be as high as 8.5. It is advisable to perform small-scale reactions to determine the optimal pH.

    • Cofactor Concentration: Divalent cations, particularly Mg²⁺, are essential for kinase activity. The optimal Mg²⁺ concentration is typically in a slight molar excess over the total nucleotide concentration.

    • Temperature: While higher temperatures (e.g., 50-70°C) can increase catalytic efficiency, they may also lead to the denaturation of the enzyme or degradation of the sensitive nucleotide products over long incubation times. A temperature of 37°C is often a safe starting point.

  • Substrate and Product Issues:

    • Substrate Purity: Impurities in the guanosine or the phosphate donor (e.g., ATP) can inhibit the kinase.

    • ATP Hydrolysis: ATP can hydrolyze over time, reducing the effective concentration of the phosphate donor. Use a fresh, high-quality ATP stock or consider implementing an ATP regeneration system.

Problem Area 3: Product Loss During Purification

Q: My yield is high immediately after the reaction but drops significantly after purification. Why is this happening?

A: Significant product loss during downstream processing is a frequent issue. The purification of nucleotides requires careful optimization.

Troubleshooting Steps:

  • Precipitation Issues:

    • Incorrect Solvent Ratios: When purifying by precipitation (e.g., with acetone/ether), the ratio of solvents is critical for achieving a solid precipitate.

    • Incomplete Precipitation: Ensure the reaction mixture is added slowly to the precipitation solution with vigorous stirring to maximize product recovery.

  • Washing and Handling:

    • Insufficient Washing: Byproducts can remain trapped in the precipitate. Perform multiple washes, ensuring the pellet is thoroughly resuspended during each wash to remove impurities.

    • Product Handling: The final product can be static and difficult to handle if residual solvents like ether remain. Ensure the product is dried thoroughly under a vacuum.

  • Chromatography Issues (HPLC/Ion-Exchange):

    • Poor Resolution: If using ion-exchange chromatography, optimize the salt gradient. A shallower gradient often provides better separation.

    • Co-elution: Your product may co-elute with unreacted starting materials or byproducts. Adjusting the pH or the salt type in the mobile phase can alter selectivity and improve separation.

Section 3: Data & Protocols

Data Presentation

Table 1: Comparison of 5'-GMP Synthesis Methods

FeatureChemical SynthesisEnzymatic SynthesisMicrobial Fermentation
Principle Direct phosphorylation of guanosineKinase-catalyzed phosphorylationEngineered metabolic pathways
Typical Yield Variable, dependent on optimizationHigh (often 40-90%)High titer (g/L scale)
Key Advantage Well-established laboratory methodsHigh specificity, mild conditionsCost-effective for large scale
Common Issues Side reactions, harsh conditionsEnzyme cost and stabilityComplex process optimization
Primary Reactants Guanosine, phosphorylating agentsGuanosine, ATP/GTP, KinaseCarbon source (e.g., sugars), nutrients

Table 2: Troubleshooting Checklist for Enzymatic Synthesis

ParameterOptimal RangePotential ProblemRecommended Action
pH 7.0 - 8.5Suboptimal enzyme activityTest a range of pH values in small-scale reactions.
Temperature 37°C - 60°CEnzyme denaturation or low activityStart at 37°C; test higher temps for efficiency vs. stability.
[Mg²⁺] Slight molar excess over [NTP]Insufficient cofactor for kinaseTitrate MgCl₂ concentration.
[Enzyme] Varies by enzyme activityToo low for efficient conversionIncrease enzyme concentration incrementally.
[ATP] Maintained at high concentrationDepletion of phosphate donorUse fresh ATP stock or an ATP regeneration system.
Experimental Protocols

Protocol 1: HPLC-UV Analysis for 5'-GMP Quantification

This protocol provides a general method for quantifying 5'-GMP in a reaction mixture.

  • Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates nucleotides based on their polarity. The concentration is determined by measuring UV absorbance at a specific wavelength (e.g., 250-260 nm) and comparing it to a standard curve.

  • Instrumentation:

    • HPLC system with a UV-Vis or PDA detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase (Isocratic):

    • A common mobile phase is a phosphate buffer. For example, a mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate. Another option is a 150 mM phosphate buffer (pH 6.0) mixed with methanol (B129727) (e.g., 97:3 v/v).

  • Procedure:

    • Sample Preparation: Quench enzymatic reactions (e.g., with 0.1% v/v HCl). Centrifuge the sample to remove any precipitated protein or particulates. Filter the supernatant through a 0.45 µm filter before injection.

    • Standard Curve Preparation: Prepare a series of 5'-GMP standards of known concentrations (e.g., 0.5, 1, 5, 10, 20, 50, 100 ppm) by diluting a stock solution.

    • Chromatography:

      • Set the detector wavelength to ~254 nm.

      • Equilibrate the C18 column with the mobile phase at a flow rate of approximately 1.0 mL/min.

      • Inject a fixed volume (e.g., 10 µL) of each standard and sample.

    • Data Analysis:

      • Construct a calibration curve by plotting the peak area of the 5'-GMP standards against their concentration.

      • Determine the concentration of 5'-GMP in the experimental samples by interpolating their peak areas on the calibration curve.

Section 4: Visual Guides

Diagram 1: General Troubleshooting Workflow for Low 5'-GMP Yield

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solution Solution Pathways cluster_end Outcome start Low 5'-GMP Yield Observed reagents Check Reagents & Solvents (Purity, Age, Moisture) start->reagents Step 1 conditions Verify Reaction Conditions (Temp, pH, Time) reagents->conditions If reagents OK quant Confirm Quantification Method (HPLC Calibration) conditions->quant If conditions OK optimize_chem Optimize Chemical Synthesis (Catalyst, Temp) quant->optimize_chem Chemical Synthesis Issue optimize_enz Optimize Enzymatic Synthesis (Enzyme Conc, Buffer) quant->optimize_enz Enzymatic Synthesis Issue optimize_pur Optimize Purification (Solvent Ratios, Gradient) quant->optimize_pur Purification Issue end_node Yield Improved optimize_chem->end_node optimize_enz->end_node optimize_pur->end_node

A workflow for diagnosing the cause of low 5'-GMP yields.

Diagram 2: Key Checkpoints in the Enzymatic Synthesis Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst & Cofactors cluster_reaction Reaction Environment cluster_products Products Guanosine Guanosine Reaction Phosphorylation Guanosine->Reaction ATP ATP (Phosphate Donor) ATP->Reaction Kinase Nucleoside Kinase Kinase->Reaction Catalyzes Mg Mg²⁺ Cofactor Mg->Reaction Required GMP 5'-GMP Reaction->GMP ADP ADP Reaction->ADP A Check Purity A->Guanosine B Check Purity & Concentration B->ATP C Check Activity & Concentration C->Kinase D Check Concentration D->Mg E Check pH, Temp, Time E->Reaction

Critical components to verify in an enzymatic synthesis reaction.

References

Technical Support Center: 5'-Guanylic Acid Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5'-Guanylic Acid (5'-GMP) preparations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help prevent and address contamination issues during experimental and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in 5'-GMP preparations?

A1: this compound preparations are susceptible to several types of contaminants, which can be broadly categorized as:

  • Microbial Contamination: This includes bacteria, yeasts, molds, and viruses. It is critical to maintain aseptic conditions throughout the production process.

  • Endotoxins (Pyrogens): These are lipopolysaccharides from the cell walls of Gram-negative bacteria, which can cause a febrile response if they enter the bloodstream.[1] Endotoxins are a major concern in parenteral drug formulations.

  • Heavy Metal Contamination: Trace amounts of heavy metals can be introduced from raw materials, catalysts used in synthesis, or leaching from manufacturing equipment like stainless steel pipes.[2][3] Common culprits include lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd).[2]

  • Process-Related Impurities: These are substances introduced or created during the manufacturing process. Examples include residual solvents, reagents, and by-products from chemical synthesis or fermentation. In nucleic acid synthesis, "failure sequences" (shorter, incomplete oligonucleotides) are a common process-related impurity.[]

  • Cross-Contamination: This occurs when residues from previous batches or other products are not properly cleaned from the equipment.

Q2: How can I prevent endotoxin (B1171834) contamination in my 5'-GMP solution?

A2: Preventing endotoxin contamination is crucial and is best managed with a proactive approach focusing on upstream controls. Key strategies include:

  • High-Quality Raw Materials: Use pyrogen-free raw materials, including water for injection (WFI) and excipients.

  • Depyrogenation of Equipment: Glassware and other heat-stable materials can be depyrogenated using dry heat, typically at 250°C to 400°C.

  • Aseptic Techniques: Maintain strict aseptic procedures during manufacturing to prevent the growth of Gram-negative bacteria.

  • Filtration: Use specialized filters, such as those with a positive charge (Zeta potential), to remove negatively charged endotoxins through electrostatic adsorption. Ultrafiltration can also separate large endotoxin micelles.

  • Chromatography: Anion-exchange chromatography is effective as endotoxins are negatively charged at a pH above 2 and will bind strongly to the column, allowing the target molecule to flow through.

Q3: What are the regulatory limits for heavy metal impurities?

A3: Regulatory bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the International Council for Harmonisation (ICH) set limits for elemental impurities in pharmaceutical products. The ICH Q3D guideline provides a framework for controlling these impurities. Limits are specific to the element and the route of administration of the final drug product.

Table 1: Example Permitted Daily Exposures (PDEs) for Elemental Impurities (ICH Q3D)
ElementClassRoute of AdministrationPDE (µ g/day )
Cadmium (Cd)1Oral5
Lead (Pb)1Oral5
Arsenic (As)1Oral15
Mercury (Hg)1Oral30
Nickel (Ni)2AOral500
Chromium (Cr)3Oral11000
Note: This table provides a simplified summary. Researchers must consult the official and most current ICH Q3D guidelines for complete and detailed information.

Troubleshooting Guides

Issue 1: Unexpected Low Purity or Presence of Extra Peaks in HPLC Analysis

Possible Cause & Solution

  • Cause: Presence of process-related impurities, such as unreacted starting materials or side-products from the synthesis. During oligonucleotide synthesis, incomplete coupling can lead to "failure sequences".

    • Troubleshooting Steps:

      • Review the synthesis or fermentation process parameters.

      • Optimize the purification steps, such as adjusting the gradient in ion-exchange or reverse-phase chromatography.

      • Characterize the impurity peaks using mass spectrometry (MS) to identify their origin.

  • Cause: Degradation of 5'-GMP. Exposure to high temperatures can lead to desulfurization (if applicable) or depurination of guanosine (B1672433) and adenosine.

    • Troubleshooting Steps:

      • Ensure proper storage conditions (temperature, pH) for all intermediates and the final product.

      • Analyze samples at different stages of the process to pinpoint where degradation occurs.

Issue 2: Low A260/A280 Ratio in UV-Vis Spectrophotometry

Possible Cause & Solution

  • Cause: Protein contamination. Proteins have a strong absorbance at 280 nm, which lowers the A260/A280 ratio. A ratio below ~1.8 for DNA/RNA-like molecules often suggests protein presence.

    • Troubleshooting Steps:

      • Introduce or enhance a protein removal step, such as phenol-chloroform extraction or the use of a protease.

      • Optimize chromatography steps to better separate 5'-GMP from proteins.

  • Cause: Phenol (B47542) contamination from nucleic acid extraction steps.

Issue 3: Positive Result in Endotoxin Test (LAL Assay)

Possible Cause & Solution

  • Cause: Contamination from water, raw materials, equipment, or personnel during the manufacturing process.

    • Troubleshooting Steps:

      • Isolate the Source: Test all incoming raw materials, the water system, and swab equipment surfaces to identify the source of the endotoxin.

      • Review Procedures: Audit the aseptic handling and gowning procedures of personnel.

      • Implement Removal Steps: If contamination is found in the product, use an appropriate endotoxin removal method such as anion-exchange chromatography or specialized affinity chromatography.

Experimental Protocols & Methodologies

Protocol 1: Endotoxin Detection using the Limulus Amebocyte Lysate (LAL) Gel-Clot Assay

This method detects the presence of endotoxins by observing the formation of a gel clot when the sample reacts with Limulus Amebocyte Lysate (LAL) reagent.

Materials:

  • LAL Reagent Kit (Gel-Clot method)

  • Pyrogen-free test tubes and pipette tips

  • Heating block or water bath set to 37°C ± 1°C

  • Vortex mixer

  • 5'-GMP sample and positive control (endotoxin standard)

  • LAL Reagent Water (LRW) for dilutions

Procedure:

  • Reconstitute the LAL reagent and the endotoxin standard according to the manufacturer's instructions using LRW.

  • Prepare a dilution series of your 5'-GMP sample with LRW.

  • Prepare a positive control by spiking a sample with a known amount of endotoxin.

  • Add 100 µL of each sample, control, and blank (LRW) to separate pyrogen-free test tubes.

  • Add 100 µL of the reconstituted LAL reagent to each tube. Gently mix.

  • Incubate the tubes undisturbed at 37°C for 60 minutes.

  • After incubation, carefully invert each tube 180°.

  • Interpretation: A solid gel that remains at the bottom of the tube indicates a positive result (endotoxin present). A liquid or viscous solution that flows down the side of the tube is a negative result.

Protocol 2: Heavy Metal Analysis using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for detecting heavy metals and other elemental impurities at trace levels.

Materials:

  • ICP-MS instrument

  • Certified reference standards for each metal of interest (e.g., Pb, As, Cd, Hg)

  • High-purity nitric acid (trace metal grade)

  • 5'-GMP sample

  • Microwave digestion system

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh a small amount of the 5'-GMP sample into a clean microwave digestion vessel.

    • Add a specific volume of high-purity nitric acid.

    • Seal the vessel and place it in the microwave digestion system.

    • Run a digestion program with controlled temperature and pressure to break down the organic matrix.

    • After cooling, dilute the digested sample to a final volume with ultrapure water.

  • Instrument Calibration:

    • Prepare a series of calibration standards of the target metals using the certified reference materials.

    • Run the standards on the ICP-MS to generate a calibration curve.

  • Sample Analysis:

    • Introduce the prepared 5'-GMP sample into the ICP-MS. The sample is nebulized into an aerosol and introduced into the high-temperature argon plasma, where it is ionized.

    • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

    • The detector counts the ions for each element, and the software calculates the concentration in the original sample based on the calibration curve.

Visualizations

Troubleshooting Workflow for Purity Issues

G start Purity Issue Detected (e.g., HPLC, UV-Vis) check_hplc Analyze HPLC Chromatogram start->check_hplc check_uv Analyze UV-Vis Spectrum (A260/A280 & A260/230) start->check_uv extra_peaks Extra Peaks Present? check_hplc->extra_peaks low_280 Low A260/A280 Ratio? check_uv->low_280 impurity_id Identify Impurity (MS) Review Synthesis/Process extra_peaks->impurity_id Yes optimize_purification Optimize Purification Steps extra_peaks->optimize_purification No low_230 Low A260/230 Ratio? low_280->low_230 No protein_contam Suspect Protein Contamination Optimize Protein Removal low_280->protein_contam Yes reagent_contam Suspect Reagent Contamination (Phenol, Guanidine) Improve Wash Steps low_230->reagent_contam Yes low_230->optimize_purification No impurity_id->optimize_purification protein_contam->optimize_purification reagent_contam->optimize_purification end Purity Issue Resolved optimize_purification->end

Caption: A logical workflow for troubleshooting common purity issues.

Contamination Control Workflow

G cluster_0 Upstream Control cluster_1 In-Process Control cluster_2 Downstream & Final Product raw_materials Qualify Raw Materials (Test for Endotoxins, Metals) synthesis 5'-GMP Synthesis (Fermentation/Enzymatic) raw_materials->synthesis equipment Prepare Equipment (Cleaning, Sterilization, Depyrogenation) equipment->synthesis personnel Aseptic Gowning & Personnel Training personnel->synthesis purification Purification (Chromatography, Filtration) synthesis->purification in_process_testing In-Process Testing (Bioburden, Purity) purification->in_process_testing final_product Final Product Formulation in_process_testing->final_product release_testing Final QC Release Testing (Sterility, Endotoxin, Purity) final_product->release_testing

Caption: A workflow for contamination control in 5'-GMP production.

Simplified GMP De Novo Synthesis Pathway

G PRPP Ribose-5-Phosphate IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP + NAD+ enzyme1 IMP Dehydrogenase IMP->enzyme1 GMP Guanosine Monophosphate (GMP) XMP->GMP + ATP + Glutamine enzyme2 GMP Synthetase XMP->enzyme2 enzyme1->XMP enzyme2->GMP

Caption: The de novo biosynthesis pathway from IMP to GMP.

References

Technical Support Center: 5'-Guanylic Acid in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-Guanylic acid (5'-GMP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the impact of impurities on experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercially available this compound?

A1: Common impurities in this compound can be broadly categorized as follows:

  • Related Nucleotides and Nucleosides: These include isomers like 2'-GMP and 3'-GMP, the cyclic form cGMP, and precursors or degradation products such as guanosine (B1672433) and guanine.

  • Heavy Metals: Trace amounts of heavy metals like lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As) can be present from the manufacturing process or raw materials.

  • Residual Solvents: Organic solvents used during the synthesis and purification of 5'-GMP may remain in the final product.

  • Degradation Products: 5'-GMP can degrade under certain conditions, such as acidic or alkaline hydrolysis, leading to the formation of guanosine and free phosphate.

Q2: How can I detect and quantify impurities in my 5'-GMP sample?

A2: Several analytical techniques can be employed to assess the purity of your 5'-GMP sample. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying related nucleotides and nucleosides.[1][2][3] For more sensitive and specific detection, especially for trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[4] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for quantifying trace heavy metal impurities.

Q3: What are the general storage recommendations for this compound to minimize degradation?

A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage, keeping it in a freezer at -20°C in an inert atmosphere is advisable.[5] Avoid repeated freeze-thaw cycles of solutions. Prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Enzymatic Assays (e.g., Kinase Assays)

Symptoms:

  • Variable enzyme kinetics (Km, Vmax, Ki) between different batches of 5'-GMP.

  • Lower than expected enzyme activity.

  • Non-reproducible dose-response curves.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Presence of Nucleotide Impurities (e.g., 2'-GMP, 3'-GMP, Guanosine) These can act as competitive inhibitors or may not be recognized by the enzyme, leading to apparent lower activity. Analyze the purity of your 5'-GMP lot using HPLC. If significant impurities are detected, consider purchasing a higher purity grade of 5'-GMP.
Heavy Metal Contamination Heavy metals can inhibit enzyme activity by binding to active sites or critical residues. Screen for heavy metals using ICP-MS. If levels are high, switch to a supplier that provides certification of low heavy metal content.
Incorrect pH of 5'-GMP Solution This compound is acidic. Ensure the final pH of your reaction buffer is adjusted after the addition of the 5'-GMP solution.

Experimental Workflow for Troubleshooting Kinase Assay Variability

start Inconsistent Kinase Assay Results check_purity Analyze 5'-GMP Purity (HPLC) start->check_purity check_metals Screen for Heavy Metals (ICP-MS) check_purity->check_metals Purity OK high_impurities High Nucleotide Impurities Detected check_purity->high_impurities Impurities > Specification check_ph Verify Final Reaction pH check_metals->check_ph Metals OK high_metals High Heavy Metals Detected check_metals->high_metals Metals > Specification incorrect_ph Incorrect Reaction pH check_ph->incorrect_ph pH Out of Range end_node Consistent Assay Results check_ph->end_node pH OK solution1 Source High-Purity 5'-GMP high_impurities->solution1 solution2 Source Low Metal Content 5'-GMP high_metals->solution2 solution3 Adjust Buffer pH Post-5'-GMP Addition incorrect_ph->solution3 solution1->end_node solution2->end_node solution3->end_node cluster_0 Normal cGMP Signaling cluster_1 Interference by Heavy Metals sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP NO activation GTP GTP GTP->sGC PDE Phosphodiesterase (PDE) cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates Five_GMP 5'-GMP PDE->Five_GMP Downstream Downstream Effects (e.g., Vasodilation) PKG->Downstream HM Heavy Metals (e.g., Cd, Pb, Hg) ROS Reactive Oxygen Species (ROS) HM->ROS Enzyme_Inhibition Enzyme Inhibition HM->Enzyme_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->sGC Inhibits Enzyme_Inhibition->sGC Inhibits Enzyme_Inhibition->PDE Inhibits start Start: 5'-GMP Sample prep Sample Preparation (Dissolve & Filter) start->prep hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Peak Integration & Quantification) data->analysis report Purity Report (% 5'-GMP & % Impurities) analysis->report

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 5'-Guanylic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of 5'-Guanylic acid (5'-GMP) is crucial. This essential nucleotide plays a significant role in various biological processes and serves as a key component in numerous pharmaceutical formulations and food products. This guide provides a comprehensive comparison of four prominent analytical methods for 5'-GMP detection: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Electrochemical Biosensors. We will delve into their performance characteristics, supported by experimental data, and provide detailed methodologies to aid in the selection of the most suitable technique for your specific research needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance metrics. The following table summarizes the key quantitative data for the detection of this compound using the four discussed techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)
HPLC-UV 2.32 - 2.77 mg/kg[1]7.73 - 9.23 mg/kg (calculated from LOD)0.5 - 100 ppm[1]91.5 - 103.9[1]
UV-Vis Spectrophotometry 0.045 µg/mL[2]0.119 µg/mL[2]5 - 30 µg/mL[2]97.1 - 98[2]
Capillary Electrophoresis 6 mg/L[3] 18 mg/L[3]50 - 150% of working concentration[3] 94.7 - 100[3]
Electrochemical Biosensor 0.0014 mmol L⁻¹[4]0.0047 mmol L⁻¹ (calculated from LOD)0.01 - 0.5 mmol L⁻¹[4]Not Reported

*Data for Gallic Acid, presented as a representative example due to the lack of specific data for 5'-GMP. **Data for Metronidazole, presented as a representative example due to the lack of specific data for 5'-GMP.

Methodologies and Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are the methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method separates 5'-GMP from other components in a sample mixture based on its interaction with a stationary phase (column) and a mobile phase. The separated 5'-GMP is then detected and quantified by its absorbance of ultraviolet light.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a C18 column (250 mm × 4.6 mm, 5 µm), a PDA detector, a high-pressure pump, and an automatic injector.[1]

  • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) and 5 mM sodium heptanesulfonate.[1] The pH of the mobile phase is a critical parameter and should be optimized.

  • Detection: The UV detector is set to a wavelength of 250 nm for the detection of 5'-GMP.[1]

  • Sample Preparation: Food samples are first treated to remove fat, followed by extraction with water. The extract is then centrifuged and filtered before injection into the HPLC system.[1]

  • Standard Preparation: Stock standard solutions of 5'-GMP are prepared by dissolving a known amount in water. Working standards at various concentrations are then prepared by diluting the stock solution.[1]

  • Quantification: A calibration curve is constructed by plotting the peak area of the 5'-GMP standard against its concentration. The concentration of 5'-GMP in the sample is then determined from this calibration curve.

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Homogenization Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injector Autosampler/Injector Filtration->Injector Standard Standard Preparation Standard->Injector Column C18 Column Injector->Column Detector UV Detector (250 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for 5'-GMP analysis using HPLC-UV.

UV-Visible (UV-Vis) Spectrophotometry

Principle: This technique measures the amount of UV or visible light absorbed by a sample containing 5'-GMP. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.

Experimental Protocol (Generalised):

  • Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Solvent: A suitable solvent in which 5'-GMP is soluble and does not absorb at the analytical wavelength (e.g., deionized water or a specific buffer).

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for 5'-GMP is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm). For 5'-GMP, the λmax is typically around 256 nm.[2]

  • Sample Preparation: Samples are dissolved in the chosen solvent and diluted to fall within the linear range of the assay.

  • Standard Preparation: A stock solution of 5'-GMP is prepared, and a series of dilutions are made to create a calibration curve.

  • Quantification: The absorbance of the standards and samples is measured at the λmax. A calibration curve of absorbance versus concentration is plotted for the standards, and the concentration of 5'-GMP in the samples is determined from this curve.

Principle of UV-Vis Spectrophotometry

Light_Source Light Source (UV/Vis) Monochromator Monochromator Light_Source->Monochromator Polychromatic Light Sample_Cell Sample Cell (Cuvette) Monochromator->Sample_Cell Monochromatic Light (I₀) Detector Detector Sample_Cell->Detector Transmitted Light (I) Readout Readout (Absorbance) Detector->Readout

Caption: Basic principle of UV-Vis spectrophotometry.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. The time it takes for 5'-GMP to migrate through the capillary to the detector is used for identification and quantification.

Experimental Protocol (Generalised):

  • Instrumentation: A capillary electrophoresis system with a fused-silica capillary, a high-voltage power supply, and a UV detector.

  • Background Electrolyte (BGE): A buffer solution that fills the capillary and the electrode reservoirs. The choice of BGE is crucial for achieving good separation.

  • Injection: The sample is introduced into the capillary by either hydrodynamic or electrokinetic injection.

  • Separation: A high voltage is applied across the capillary, causing the ions to migrate at different velocities depending on their charge and size.

  • Detection: A UV detector is typically used to monitor the separated analytes as they pass through a detection window in the capillary.

  • Quantification: The peak area or height of the 5'-GMP peak is proportional to its concentration. A calibration curve is prepared using standards to quantify the analyte in samples.

Capillary Zone Electrophoresis Separation Principle

Caption: Separation principle in Capillary Zone Electrophoresis.

Electrochemical Biosensors

Principle: These devices utilize a biological recognition element (e.g., an enzyme or antibody) immobilized on an electrode surface. The interaction between the recognition element and 5'-GMP generates an electrical signal (e.g., a change in current or potential) that is proportional to the concentration of the analyte.

Experimental Protocol (Example using a Glassy Carbon Electrode):

  • Electrode Modification: A glassy carbon electrode (GCE) is modified with a nanocomposite material, for example, gold nanoparticles and sulfonated multi-walled carbon nanotubes, to enhance its conductivity and surface area.[4]

  • Immobilization of Recognition Element: A substance that specifically interacts with 5'-GMP, such as a ruthenium complex, is immobilized on the modified electrode surface.[4]

  • Electrochemical Measurement: The fabricated biosensor is immersed in a solution containing 5'-GMP. An electrochemical technique, such as cyclic voltammetry or differential pulse voltammetry, is applied.

  • Signal Transduction: The interaction between the immobilized complex and 5'-GMP causes a change in the electrochemical signal.

  • Quantification: The change in the signal is measured and correlated to the concentration of 5'-GMP using a calibration curve.

Electrochemical Biosensor Working Principle

Analyte This compound (Analyte) Bioreceptor Biorecognition Element (e.g., Ruthenium Complex) Analyte->Bioreceptor Binding Transducer Transducer (Modified Electrode) Bioreceptor->Transducer Interaction Signal Electrical Signal Transducer->Signal Signal Generation Readout Readout System Signal->Readout

Caption: Working principle of an electrochemical biosensor.

Conclusion

The choice of an analytical method for this compound detection depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput.

  • HPLC-UV stands out as a robust and well-established method, offering good sensitivity, selectivity, and the ability to analyze complex mixtures. It is particularly suitable for routine quality control in pharmaceutical and food industries.

  • UV-Vis Spectrophotometry is a simpler and more cost-effective technique, ideal for rapid screening and quantification in less complex samples where high sensitivity is not the primary requirement.

  • Capillary Electrophoresis provides high separation efficiency and requires minimal sample and reagent volumes, making it a "green" analytical technique. It is a powerful tool for separating charged molecules and can be an excellent alternative to HPLC.

  • Electrochemical Biosensors offer the potential for high sensitivity, selectivity, and rapid, real-time measurements. This technology is particularly promising for the development of portable and point-of-care diagnostic devices.

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers and professionals can make an informed decision to select the most appropriate analytical method for their this compound detection needs.

References

A Comparative Guide to HPLC Validation for 5'-Guanylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the precise quantification of 5'-Guanylic acid, a crucial nucleotide with significant roles in various biological processes and as a flavor enhancer in the food industry. This guide provides a comprehensive comparison of HPLC with alternative methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical approach for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification hinges on several key performance parameters. Below is a summary of these parameters for HPLC and a common alternative, UV-Vis Spectrophotometry.

ParameterHPLCUV-Vis Spectrophotometry
Linearity (R²)
> 0.999[1]Typically > 0.99
Limit of Detection (LOD) 2.32 mg/kg[2]~0.2 mg/L
Limit of Quantitation (LOQ) 2.77 mg/kg (as GMP)~0.5 mg/L
Accuracy (% Recovery) 91.5 - 103.9%Not always reported, can be lower due to matrix interference
Precision (%RSD) < 3%Generally higher than HPLC
Specificity High (separation of analytes)Low (potential for interference from other UV-absorbing compounds)

Note: The performance of UV-Vis Spectrophotometry can be enhanced with chemometric techniques like Partial Least Squares (PLS) regression to improve accuracy in complex matrices.

In-depth Look at HPLC Method Validation

A properly validated HPLC method ensures reliable and reproducible quantification of this compound. The validation process, guided by international standards such as those from the International Council for Harmonisation (ICH), encompasses several key experiments.

Key HPLC Validation Parameters:
  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components. This is typically demonstrated by the separation of the this compound peak from other compounds in the sample matrix.

  • Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range. A high correlation coefficient (R² > 0.999) is desirable.

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries between 90% and 110% are generally considered acceptable.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocols

HPLC Method for this compound Quantification

This protocol is a generalized procedure based on common practices for nucleotide analysis.

1. Sample Preparation:

  • For solid samples (e.g., food products), a homogenized sample of approximately 3g is weighed.

  • Lipids are removed by extraction with an organic solvent like diethyl ether, followed by centrifugation.

  • The defatted sample is then extracted with deionized water, followed by centrifugation to pellet any remaining solids.

  • The aqueous extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase is a mixture of a phosphate (B84403) buffer and an ion-pairing agent. For example, 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate.

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.

  • Detection: UV detection at or near the absorbance maximum of this compound, which is approximately 250-260 nm.

  • Injection Volume: 10-20 µL.

3. Calibration:

  • A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system.

  • A calibration curve is constructed by plotting the peak area against the concentration of the standards.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Alternative Method: UV-Vis Spectrophotometry

1. Sample Preparation:

  • Similar to the HPLC method, an aqueous extract of the sample is prepared. The clarity of the final solution is critical to minimize light scattering.

2. Measurement:

  • The absorbance of the sample solution is measured at the wavelength of maximum absorbance for this compound (around 250-260 nm) using a UV-Vis spectrophotometer.

  • A blank solution (the extraction solvent) is used to zero the instrument.

3. Quantification:

  • A calibration curve is prepared using standard solutions of this compound.

  • The concentration of this compound in the sample is calculated based on its absorbance and the calibration curve.

  • For complex matrices, multivariate calibration techniques like PLS regression may be necessary to de-convolute the spectra and improve accuracy.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC validation and a comparison of the analytical approaches.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Prepare Standard Solutions HPLC_Run HPLC Analysis Standard_Prep->HPLC_Run Sample_Prep Prepare Sample Extracts Sample_Prep->HPLC_Run Data_Acquisition Data Acquisition (Peak Areas) HPLC_Run->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness

Caption: Workflow for HPLC Method Validation.

Caption: Comparison of HPLC and UV-Vis Spectrophotometry Workflows.

Conclusion

For the quantification of this compound, HPLC offers superior specificity, precision, and accuracy compared to direct UV-Vis spectrophotometry, making it the method of choice for regulatory submissions and quality control in complex matrices. While UV-Vis spectrophotometry provides a simpler and more rapid analysis, its susceptibility to interference from other UV-absorbing compounds can compromise accuracy. The choice between these methods should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the need for high accuracy and precision, and the available instrumentation. A thorough method validation is crucial to ensure the reliability of the obtained results, regardless of the chosen technique.

References

The Dichotomy of Guanosine Monophosphates in Cellular Communication: 5'-Guanylic Acid vs. Cyclic GMP

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of intracellular signaling, the precise orchestration of molecular interactions governs cellular responses to a myriad of stimuli. Among the key players in these complex networks are guanosine (B1672433) monophosphates. While structurally similar, 5'-Guanylic acid (GMP) and cyclic Guanosine Monophosphate (cGMP) play vastly different roles. This guide provides an in-depth comparison of these two molecules, detailing their distinct functions in cell signaling, presenting supporting experimental data, and outlining the methodologies used to elucidate their actions.

At a Glance: Key Distinctions

FeatureCyclic GMP (cGMP) This compound (GMP)
Primary Role Second MessengerInactive Metabolite
Synthesis Guanylate Cyclase (GC) from GTP[1][2]Phosphodiesterase (PDE) hydrolysis of cGMP
Key Effectors Protein Kinase G (PKG), cGMP-gated ion channels, Phosphodiesterases (PDEs)[3][4]Generally considered inactive in signaling
Signaling Pathways Nitric oxide signaling, natriuretic peptide signaling, phototransduction[5][6]Termination of cGMP signaling
Physiological Effects Vasodilation, retinal phototransduction, calcium homeostasis, neurotransmission[2][7]No direct signaling effects

The Dynamic Role of Cyclic GMP as a Second Messenger

Cyclic GMP is a pivotal second messenger molecule that translates extracellular signals into intracellular responses.[2] Its synthesis is catalyzed by the enzyme guanylate cyclase (GC), which exists in two primary forms: soluble GC (sGC) and particulate GC (pGC). sGC is typically activated by nitric oxide (NO), while pGCs are cell-surface receptors for hormones like natriuretic peptides.[8][6][9]

Upon its formation from guanosine triphosphate (GTP), cGMP exerts its effects by binding to and modulating the activity of three main classes of downstream effector proteins:[3][4]

  • cGMP-dependent Protein Kinases (PKG): These serine/threonine kinases, upon activation by cGMP, phosphorylate a wide array of substrate proteins, leading to diverse physiological responses such as smooth muscle relaxation and inhibition of platelet aggregation.[2][3][10]

  • Cyclic Nucleotide-Gated (CNG) Ion Channels: These non-selective cation channels are directly opened by the binding of cGMP, playing crucial roles in processes like phototransduction in the retina and olfactory sensory transduction.[11][12][13]

  • Phosphodiesterases (PDEs): cGMP can allosterically regulate the activity of certain PDEs, enzymes that hydrolyze cyclic nucleotides. This creates a complex feedback loop where cGMP can influence its own degradation as well as that of cyclic adenosine (B11128) monophosphate (cAMP).[2][14]

The signaling cascade initiated by cGMP is terminated by its hydrolysis into the inactive 5'-GMP by various PDE isoforms.[2]

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC NPs Natriuretic Peptides (NPs) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC cGMP Cyclic GMP (cGMP) pGC->cGMP sGC->cGMP GTP GTP GTP->pGC converts GTP->sGC converts PKG Protein Kinase G (PKG) cGMP->PKG activates CNG_Channel CNG Ion Channel cGMP->CNG_Channel opens PDEs Phosphodiesterases (PDEs) cGMP->PDEs regulates cGMP->PDEs Cellular_Response Cellular Response PKG->Cellular_Response CNG_Channel->Cellular_Response 5_GMP 5'-GMP PDEs->5_GMP hydrolyzes cGMP to FRET_Sensor_Workflow Transfection Transfect cells with FRET sensor plasmid Imaging_Setup Mount cells on fluorescence microscope Transfection->Imaging_Setup Baseline Record baseline fluorescence Imaging_Setup->Baseline Stimulation Apply stimulus (e.g., NO donor) Baseline->Stimulation Image_Acquisition Acquire time-lapse FRET images Stimulation->Image_Acquisition Analysis Calculate FRET ratio (Acceptor/Donor) Image_Acquisition->Analysis Result Real-time cGMP dynamics Analysis->Result

References

A Comparative Analysis of 5'-Guanylic Acid and Its Analogs in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5'-Guanylic acid (5'-GMP) and its key analogs, focusing on their roles in modulating the cyclic GMP (cGMP) signaling pathway. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their mechanisms of action and therapeutic potential.

Introduction to this compound and cGMP Signaling

This compound, a purine (B94841) nucleotide, is a fundamental building block for RNA and a key player in various physiological processes, including energy metabolism and signal transduction.[1][2][3] Its cyclic form, cyclic guanosine (B1672433) monophosphate (cGMP), acts as a crucial second messenger in a signaling pathway that governs processes such as smooth muscle relaxation, inhibition of inflammation, and thrombosis.[4][5] The intracellular levels of cGMP are tightly regulated by its synthesis by soluble guanylate cyclase (sGC) and its degradation by phosphodiesterases (PDEs). Analogs of 5'-GMP, particularly those that modulate sGC activity and PDE inhibition, are of significant interest in drug development for cardiovascular and other diseases.

Comparative Efficacy of this compound Analogs

The primary mechanism through which this compound analogs exert their effects is by modulating the activity of soluble guanylate cyclase (sGC), the enzyme responsible for converting GTP to cGMP.[4] These analogs can be broadly categorized as sGC stimulators and sGC activators.

sGC Stimulators are heme-dependent and enhance the sensitivity of reduced sGC to nitric oxide (NO).[4][6] They can also directly stimulate sGC to a lesser extent in the absence of NO.

sGC Activators , on the other hand, are heme-independent and activate sGC that is in an oxidized or heme-free state, conditions often found in pathological states with high oxidative stress.[4][6]

Another class of compounds that functionally act as analogs in modulating cGMP levels are Phosphodiesterase (PDE) inhibitors . These agents do not directly interact with sGC but prevent the breakdown of cGMP, thereby amplifying the signaling cascade. Guanine analogs have been developed as selective inhibitors for various PDE isoforms.

The following tables summarize the quantitative data on the efficacy of various analogs.

Compound ClassCompound NameTargetEC50 / IC50Organism/SystemReference
sGC Activator BAY 58-2667 (Cinaciguat)Heme-free/oxidized sGC~10 nM (EC50)Purified rat sGC[7]
sGC Activator AtaciguatsGC0.51 µM (EC50)Vascular smooth muscle cells[8]
sGC Activator GSK2181236ANO-insensitive sGC27 nM (EC50)Cell-free rat sGC[5]
sGC Activator A-350619sGC80 µM (EC50 for relaxation)Rabbit cavernosum tissue[9]
sGC Stimulator YC-1sGC50 µM (EC50 for relaxation)Rabbit cavernosum tissue[9]
PDE7 Inhibitor BMS-586353 (Guanine analog)PDE78 nM (IC50)Not specified[10]

Signaling Pathways and Experimental Workflows

To understand the comparative effects of this compound and its analogs, it is essential to visualize the key signaling pathways and the experimental procedures used to assess their activity.

cGMP Signaling Pathway

The diagram below illustrates the central role of sGC and PDEs in regulating cGMP levels and the points of intervention for sGC stimulators, sGC activators, and PDE inhibitors.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_reduced Reduced sGC (Heme-Fe2+) NO->sGC_reduced Stimulates sGC_oxidized Oxidized sGC (Heme-Fe3+ or Heme-free) sGC_reduced->sGC_oxidized Oxidative Stress GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC GMP 5'-GMP cGMP->GMP Hydrolyzed by PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets sGC_Stimulators sGC Stimulators (e.g., YC-1) sGC_Stimulators->sGC_reduced Sensitizes & Stimulates sGC_Activators sGC Activators (e.g., Cinaciguat) sGC_Activators->sGC_oxidized Activates PDE_Inhibitors PDE Inhibitors (Guanine Analogs) PDE_Inhibitors->PDE Inhibits

Caption: The cGMP signaling pathway and points of therapeutic intervention.

Experimental Workflow: sGC Activity Assay

This diagram outlines a typical workflow for determining the in vitro activity of sGC in the presence of this compound analogs.

sGC_Activity_Assay_Workflow Start Start: Prepare Reagents Purified_sGC Purified sGC Enzyme Start->Purified_sGC Buffer Assay Buffer (Tris-HCl, MgCl2) Start->Buffer GTP_Substrate GTP Substrate (including [α-32P]GTP) Start->GTP_Substrate Test_Compound Test Compound (5'-GMP Analog) Start->Test_Compound Incubation Incubate at 37°C Purified_sGC->Incubation Buffer->Incubation GTP_Substrate->Incubation Test_Compound->Incubation Stop_Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop_Reaction Separation Separate [α-32P]cGMP (e.g., Chromatography) Stop_Reaction->Separation Quantification Quantify [α-32P]cGMP (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Calculate EC50/IC50) Quantification->Data_Analysis

Caption: Workflow for a radioactive soluble guanylate cyclase (sGC) activity assay.

Detailed Experimental Protocols

Soluble Guanylate Cyclase (sGC) Activity Assay (Radiometric)

This protocol is adapted from methods described for measuring the enzymatic conversion of GTP to cGMP.[11]

Objective: To determine the potency (EC50) of a test compound in activating or stimulating purified sGC.

Materials:

  • Purified recombinant sGC enzyme

  • Assay Buffer: 50 mM Triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM DTT, 3 mM MgCl2

  • GTP Substrate Mix: 1 mM GTP, [α-³²P]GTP (specific activity ~10-30 Ci/mmol)

  • Test compounds (5'-GMP analogs) at various concentrations

  • Stop Solution: 125 mM EDTA

  • Neutral alumina (B75360) columns

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, GTP substrate mix, and the desired concentration of the test compound.

  • Initiate the reaction by adding the purified sGC enzyme.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains within the linear range.

  • Terminate the reaction by adding the stop solution.

  • Separate the product, [α-³²P]cGMP, from the substrate, [α-³²P]GTP, using neutral alumina column chromatography.

  • Elute the [α-³²P]cGMP and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity of sGC (pmol cGMP/min/mg protein).

  • Plot the sGC activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cellular cGMP Quantification Assay (ELISA)

This protocol provides a method for measuring intracellular cGMP levels in response to treatment with 5'-GMP analogs.

Objective: To assess the effect of test compounds on cGMP accumulation in a cellular context.

Materials:

  • Cell line expressing sGC (e.g., RFL-6 cells)

  • Cell culture medium and supplements

  • Test compounds (5'-GMP analogs) at various concentrations

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation (optional, but recommended)

  • Lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP ELISA kit

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with a PDE inhibitor (if used) for a short period.

  • Add the test compounds at various concentrations to the cell culture medium and incubate for a specified time (e.g., 15-30 minutes).

  • Terminate the stimulation by aspirating the medium and adding lysis buffer to lyse the cells and stop enzymatic activity.

  • Collect the cell lysates and centrifuge to remove cellular debris.

  • Perform the cGMP ELISA on the supernatants according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

  • Measure the absorbance using a microplate reader.

  • Calculate the cGMP concentration in each sample based on a standard curve.

  • Plot the cGMP concentration against the logarithm of the test compound concentration to determine the dose-response relationship.

VASP Phosphorylation Assay (Western Blot)

This assay indirectly measures the activation of the cGMP pathway by assessing the phosphorylation of a key downstream target, Vasodilator-Stimulated Phosphoprotein (VASP).[5][11]

Objective: To determine the functional consequence of increased cGMP levels by measuring the phosphorylation of VASP at Ser239.

Materials:

  • Cells or tissue expressing VASP

  • Test compounds (5'-GMP analogs)

  • Lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells or tissue with the test compounds as described in the cellular cGMP assay.

  • Lyse the cells or homogenize the tissue in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-VASP (Ser239).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.

  • Quantify the band intensities and express the results as the ratio of phospho-VASP to total VASP.

Conclusion

The study of this compound and its analogs has led to the development of potent modulators of the cGMP signaling pathway. sGC stimulators and activators, along with PDE inhibitors, offer promising therapeutic avenues for a range of cardiovascular and other diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and novel compounds, facilitating the discovery of next-generation therapeutics targeting this critical signaling cascade.

References

Comparative Guide to the Cross-Reactivity of Antibodies Against 5'-Guanylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates its reliability and utility in various applications. This guide provides a comparative overview of the cross-reactivity of antibodies targeting 5'-Guanylic acid (5'-GMP), a nucleotide of significant biological importance. Understanding the potential for cross-reactivity with other structurally similar molecules is paramount for accurate experimental design and data interpretation.

Executive Summary

Antibodies raised against this compound have demonstrated a degree of specificity, with studies indicating a lack of binding to their deoxyribonucleotide counterpart, deoxyguanylic acid. However, the potential for cross-reactivity with other nucleosides and nucleotides exists and can vary between different antibody preparations. This guide outlines the methodologies used to assess this cross-reactivity and presents a framework for comparing the performance of anti-5'-GMP antibodies. While specific quantitative data from commercial datasheets or peer-reviewed literature is not always readily available, this guide provides the experimental context to generate and interpret such data.

Data on Antibody Cross-Reactivity

The specificity of anti-5'-Guanylic acid antibodies is primarily determined by their ability to distinguish 5'-GMP from other endogenous molecules, particularly other nucleotides. The most common method to quantify this is through competitive immunoassays, such as ELISA or RIA. In these assays, the ability of various related compounds to inhibit the binding of the antibody to labeled 5'-GMP is measured.

Based on available literature, a key finding is that antibodies specific for this compound (pG) do not show cross-reactivity with deoxyguanylic acid. However, varying degrees of cross-reactivity with other nucleosides and nucleotides have been observed.

The following table provides a template for presenting quantitative cross-reactivity data. Researchers should populate this table with data obtained from specific antibody datasheets or through their own experimental validation.

Table 1: Comparative Cross-Reactivity of Anti-5'-Guanylic Acid Antibody

Competitor MoleculeChemical Class% Cross-Reactivity*
This compound (5'-GMP) Target Analyte 100%
GuanosineNucleosideData not available
Guanosine triphosphate (GTP)NucleotideData not available
Adenosine monophosphate (AMP)NucleotideData not available
Cytidine monophosphate (CMP)NucleotideData not available
Uridine monophosphate (UMP)NucleotideData not available
Deoxyguanylic acid (dGMP)DeoxynucleotideNot Detected

% Cross-Reactivity is typically calculated as (IC50 of 5'-GMP / IC50 of Competitor) x 100, where IC50 is the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay. "Data not available" indicates that specific quantitative values were not found in the reviewed literature. "Not Detected" indicates that no significant cross-reactivity was observed.

Experimental Protocols for Assessing Cross-Reactivity

The determination of antibody cross-reactivity is crucial for validating its specificity. A competitive immunoassay is the most common and effective method for this purpose. Below are detailed protocols for both Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

Competitive ELISA Protocol

This protocol outlines the steps to determine the cross-reactivity of an anti-5'-GMP antibody by measuring the competition between free 5'-GMP (or other potential cross-reactants) and immobilized 5'-GMP for antibody binding.

Materials:

  • 96-well microtiter plates

  • Anti-5'-Guanylic acid antibody

  • This compound standard

  • Potential cross-reacting compounds (e.g., GTP, AMP, CMP, UMP, guanosine)

  • 5'-GMP conjugated to a carrier protein (e.g., BSA or KLH) for coating

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the 5'-GMP-carrier protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the coating solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the 5'-GMP standard and each potential cross-reacting compound in Blocking Buffer.

    • In separate tubes, pre-incubate a fixed, limiting concentration of the anti-5'-GMP antibody with an equal volume of each dilution of the standard or competitor for 1-2 hours at room temperature.

    • Add 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance against the log of the competitor concentration to generate sigmoidal dose-response curves.

    • Determine the IC50 value (the concentration of competitor that causes 50% inhibition of the maximum signal) for 5'-GMP and each potential cross-reactant.

    • Calculate the percent cross-reactivity for each compound.

Competitive Radioimmunoassay (RIA) Protocol

This protocol provides an alternative method using a radiolabeled tracer to assess cross-reactivity.[1][2][3]

Materials:

  • Polypropylene tubes

  • Anti-5'-Guanylic acid antibody

  • This compound standard

  • Potential cross-reacting compounds

  • Radiolabeled 5'-GMP (e.g., ³H-GMP or ¹²⁵I-GMP derivative)

  • Assay Buffer (e.g., phosphate (B84403) buffer with BSA)

  • Separating agent (e.g., charcoal-dextran suspension or a secondary antibody to precipitate the primary antibody)

  • Scintillation fluid and counter (for ³H) or a gamma counter (for ¹²⁵I)

Procedure:

  • Assay Setup:

    • Set up tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, and test compounds.

    • Add Assay Buffer to all tubes except the total count tubes.

  • Competition:

    • Add serial dilutions of the 5'-GMP standard or potential cross-reacting compounds to the appropriate tubes.

    • Add a fixed, limiting amount of the anti-5'-GMP antibody to all tubes except the total count and NSB tubes.

    • Vortex and incubate for a predetermined time (e.g., 2 hours) at 4°C.

  • Tracer Addition:

    • Add a fixed amount of radiolabeled 5'-GMP to all tubes.

    • Vortex and incubate for a longer period (e.g., 16-24 hours) at 4°C to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Tracer:

    • Add the separating agent (e.g., cold charcoal-dextran suspension) to all tubes except the total count tubes to adsorb the free radiolabeled 5'-GMP.

    • Vortex and incubate for a short period (e.g., 15 minutes) at 4°C.

    • Centrifuge all tubes (except total counts) to pellet the adsorbent or the antibody-bound complex.

  • Counting:

    • For charcoal separation, decant the supernatant (containing the antibody-bound radiolabel) into scintillation vials.

    • For secondary antibody precipitation, aspirate the supernatant and count the radioactivity in the pellet.

    • Add scintillation fluid to the vials (if using ³H) and count the radioactivity in a scintillation or gamma counter.

  • Data Analysis:

    • Calculate the percentage of bound radiolabel for each standard and competitor concentration.

    • Plot the percentage of bound tracer against the log of the competitor concentration.

    • Determine the IC50 values and calculate the percent cross-reactivity as described for the ELISA protocol.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for competitive immunoassays.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with 5'-GMP Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c2 Add Mixture to Plate p4->c2 c1 Pre-incubate Antibody with Standard or Competitor c1->c2 c3 Incubate c2->c3 c4 Wash c3->c4 d1 Add Secondary Antibody-Enzyme Conjugate c4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Incubate & Stop d4->d5 a1 Read Absorbance d5->a1 a2 Calculate % Cross-Reactivity a1->a2 Competitive_RIA_Workflow cluster_incubation Competitive Incubation cluster_separation Separation cluster_counting Radioactivity Counting cluster_analysis Data Analysis i1 Combine Standard/Competitor, Antibody, and Radiolabeled 5'-GMP i2 Incubate to Equilibrium i1->i2 s1 Add Separating Agent (e.g., Charcoal) i2->s1 s2 Centrifuge s1->s2 s3 Separate Bound from Free s2->s3 co1 Measure Radioactivity of Bound Fraction s3->co1 a1 Generate Standard Curve co1->a1 a2 Calculate % Cross-Reactivity a1->a2

References

Validating the Role of 5'-Guanylic Acid's Successor, cGMP, in the Nitric Oxide Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key molecular tools used to validate the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. While 5'-Guanylic acid (5'-GMP) is the degradation product of cGMP, the pathway's validation hinges on the modulation of its precursor, cGMP. Here, we objectively compare the performance of molecules that increase intracellular cGMP levels—sGC activators, sGC stimulators, and phosphodiesterase 5 (PDE5) inhibitors—with a direct-acting cGMP analogue. This comparison is supported by experimental data on downstream functional outcomes, namely protein phosphorylation and vasodilation. Detailed experimental protocols are provided to facilitate the replication of these validation studies.

The NO-sGC-cGMP pathway is a cornerstone of cardiovascular physiology, regulating processes such as vasodilation. Dysregulation of this pathway is implicated in various cardiovascular diseases, making the precise validation of its components crucial for therapeutic development.[1][2] This guide will delve into the experimental validation of this pathway by comparing different classes of pharmacological modulators.

Comparative Efficacy of cGMP Pathway Modulators

To quantitatively assess the roles of different components in the NO-sGC-cGMP pathway, researchers utilize various compounds that modulate cGMP levels and its downstream effects. The following tables summarize the comparative efficacy of an sGC activator, an sGC stimulator, and a selection of PDE5 inhibitors. A cGMP analogue serves as a direct activator of the pathway's downstream effectors.

VASP Phosphorylation and Vasodilation

Vasodilator-stimulated phosphoprotein (VASP) is a key substrate of protein kinase G (PKG), a primary downstream effector of cGMP. The phosphorylation of VASP at the Ser239 residue is a reliable marker of PKG activation and, consequently, cGMP pathway activity.[3] The potency (pEC50) and maximum effect (Emax) of the sGC activator GSK2181236A and the sGC stimulator BAY 60-4552 on VASP phosphorylation and vasodilation in rat aortic smooth muscle cells are presented below.

Compound ClassCompoundAssaypEC50 (M)Emax (% of Control)
sGC ActivatorGSK2181236AVASP Phosphorylation7.6 ± 0.1100 ± 8
sGC StimulatorBAY 60-4552VASP Phosphorylation6.8 ± 0.1100 ± 10
sGC ActivatorGSK2181236AVasodilation7.1 ± 0.1100 ± 2
sGC StimulatorBAY 60-4552Vasodilation7.5 ± 0.1100 ± 2

Table 1: Comparative efficacy of an sGC activator and an sGC stimulator on VASP phosphorylation and vasodilation. Data is presented as mean ± SEM.[4]

Inhibition of cGMP Hydrolysis by PDE5 Inhibitors

Phosphodiesterase 5 (PDE5) is the primary enzyme responsible for the degradation of cGMP to 5'-GMP.[5] By inhibiting PDE5, the intracellular concentration of cGMP is increased, thereby amplifying the downstream signaling cascade. The inhibitory constants (Ki) and IC50 values for several widely used PDE5 inhibitors are compared below.

CompoundKi (nM)IC50 (nM)
Vardenafil0.70.9
Sildenafil (B151)3.55.6
Tadalafil1.83.1

Table 2: Comparative inhibitory potency of selected PDE5 inhibitors on PDE5. Ki and IC50 values represent the binding affinity and the concentration required for 50% inhibition of the enzyme, respectively.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future validation studies.

Quantification of VASP Phosphorylation by Western Blot

This protocol details the steps for assessing the phosphorylation of VASP at Ser239 in response to treatment with cGMP pathway modulators.

1. Cell Culture and Treatment:

  • Culture rat aortic smooth muscle cells to 80-90% confluency.

  • Serum-starve the cells for 24 hours prior to the experiment.

  • Treat the cells with varying concentrations of the test compounds (e.g., sGC activator, sGC stimulator, cGMP analogue) for a predetermined time (e.g., 30 minutes).

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP or a housekeeping protein like GAPDH.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Express the level of phosphorylated VASP as a ratio to the total VASP or housekeeping protein.

  • Plot the dose-response curves and calculate pEC50 and Emax values.

Measurement of Isometric Tension in Isolated Aortic Rings

This protocol describes the methodology for assessing the vasodilatory effects of cGMP pathway modulators on isolated rat aortic rings.

1. Aortic Ring Preparation:

  • Euthanize a rat according to approved institutional guidelines.

  • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

  • For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

2. Isometric Tension Measurement:

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Connect the rings to an isometric force transducer.

  • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes.

  • Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).

  • Once the contraction has reached a stable plateau, add the test compounds in a cumulative concentration-dependent manner.

3. Data Analysis:

  • Record the changes in isometric tension.

  • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the concentration-response curves and calculate the pEC50 and Emax values for each compound.

Visualizing the NO-sGC-cGMP Signaling Pathway and Experimental Workflow

To further clarify the relationships between the molecules discussed and the experimental procedures, the following diagrams are provided.

NO_sGC_cGMP_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Substrate PKG PKG cGMP->PKG Activates 5GMP 5GMP PDE5->5GMP Degrades to VASP VASP PKG->VASP Phosphorylates pVASP pVASP VASP->pVASP Vasodilation Vasodilation pVASP->Vasodilation Leads to sGC_Activator sGC_Activator sGC_Activator->sGC Activates sGC_Stimulator sGC_Stimulator sGC_Stimulator->sGC Stimulates PDE5_Inhibitor PDE5_Inhibitor PDE5_Inhibitor->PDE5 Inhibits

Caption: The NO-sGC-cGMP signaling pathway and points of intervention.

Experimental_Workflow cluster_vasp VASP Phosphorylation Assay cluster_vasodilation Vasodilation Assay Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot VASP_Data_Analysis Data Analysis (pEC50, Emax) Western_Blot->VASP_Data_Analysis Comparative_Analysis Comparative Analysis of Pathway Modulators VASP_Data_Analysis->Comparative_Analysis Input Aortic_Ring_Prep Aortic Ring Preparation Isometric_Tension Isometric Tension Measurement Aortic_Ring_Prep->Isometric_Tension Vaso_Data_Analysis Data Analysis (pEC50, Emax) Isometric_Tension->Vaso_Data_Analysis Vaso_Data_Analysis->Comparative_Analysis Input Start Start Start->Cell_Culture Start->Aortic_Ring_Prep

Caption: Workflow for validating the cGMP pathway.

References

A Comparative Analysis of 5'-Guanylic Acid and Inosinic Acid: From Metabolism to Sensory Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 5'-Guanylic acid (Guanosine-5'-monophosphate, GMP) and Inosinic acid (Inosine-5'-monophosphate, IMP), two critical purine (B94841) nucleotides. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct and overlapping roles in cellular metabolism, signal transduction, and their well-known effects as flavor enhancers. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction to this compound and Inosinic Acid

This compound (GMP) and Inosinic acid (IMP) are ribonucleotides, fundamental components for life.[1][2] Inosinic acid stands as the central precursor in the biosynthesis of all purine nucleotides, making it a pivotal branch-point intermediate.[3][4] From IMP, two-step enzymatic pathways lead to the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the essential building blocks for RNA and DNA.[5]

Beyond their foundational role in nucleic acid synthesis, both GMP and IMP, particularly as their sodium salts (disodium guanylate and disodium (B8443419) inosinate), are renowned for their ability to elicit and enhance the "umami" or savory taste. They exhibit a powerful synergistic effect with monosodium glutamate (B1630785) (MSG), a property extensively utilized in the food industry. This guide will explore the biochemical pathways that define their function and compare their physiological effects, with a particular focus on their impact on sensory perception.

Biochemical Roles and Signaling Pathways

The primary distinction between IMP and GMP in metabolism is their position in the purine biosynthesis pathway. IMP is the first nucleotide formed in the de novo synthesis pathway, serving as the common precursor for both GMP and AMP.

Inosinic Acid (IMP): The Central Precursor

  • De Novo Synthesis: The complex de novo pathway begins with ribose-5-phosphate (B1218738) and, through a series of enzymatic steps, assembles the purine ring to form IMP.

  • Purine Salvage: IMP is also central to the energy-conserving salvage pathway, which recycles purine bases like hypoxanthine (B114508). The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the conversion of hypoxanthine back to IMP.

  • Metabolic Fate: IMP can be hydrolyzed to its nucleoside, inosine (B1671953), or serve as the substrate for the synthesis of AMP and GMP. Recent studies have highlighted inosine as a bioactive molecule with potential neuroprotective, cardioprotective, and immunomodulatory effects.

This compound (GMP): A Building Block and Signaling Precursor

  • Synthesis from IMP: The conversion of IMP to GMP is a two-step process. First, IMP dehydrogenase oxidizes IMP to xanthosine (B1684192) monophosphate (XMP). Then, GMP synthetase converts XMP to GMP.

  • Role in Nucleic Acids: GMP is a primary monomeric unit of RNA. For DNA synthesis, it is first converted to its deoxy-form, dGMP.

  • Signal Transduction via cGMP: GMP is the precursor to the crucial second messenger, cyclic guanosine monophosphate (cGMP). The enzyme guanylate cyclase catalyzes the conversion of Guanosine Triphosphate (GTP), which is derived from GMP, into cGMP. The cGMP signaling pathway is integral to numerous physiological processes, including vasodilation, phototransduction, and neurotransmission.

cluster_DeNovo De Novo Purine Synthesis cluster_Conversion IMP Conversion cluster_Salvage Salvage Pathway cluster_Downstream Downstream Roles Ribose-5-Phosphate Ribose-5-Phosphate PRPP 5-Phosphoribosyl- 1-pyrophosphate Ribose-5-Phosphate->PRPP PRPP Synthetase IMP Inosinic Acid (IMP) PRPP->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase & Lyase XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase ATP ATP AMP->ATP GMP Guanylic Acid (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Guanine (B1146940) Guanine Guanine->GMP HGPRT RNA / DNA RNA / DNA ATP->RNA / DNA GTP->RNA / DNA cGMP Cyclic GMP GTP->cGMP Guanylate Cyclase

Caption: Overview of Purine Nucleotide Biosynthesis and Metabolism.

Comparative Analysis of Physiological Effects

While structurally similar, GMP and IMP exhibit distinct profiles in their physiological and sensory effects.

Umami Taste and Flavor Enhancement

The most prominent shared effect of GMP and IMP is their role in umami taste perception. Both act as potent enhancers, synergistically amplifying the savory taste of monosodium glutamate (MSG). This synergy is mediated by the T1R1+T1R3 G protein-coupled receptor on the tongue. It is believed that while glutamate binds to one part of the receptor, IMP or GMP binds to a different, allosteric site, stabilizing the receptor's active conformation and enhancing the signal.

Behavioral studies in rats have shown that while the tastes of IMP and GMP are nearly indistinguishable from each other, they can be discriminated from MSG, suggesting that while they all elicit an umami sensation, the qualities are not identical.

Signal Transduction and Other Biological Roles

GMP's role extends into direct signal transduction through its conversion to cGMP. The nitric oxide (NO)/cGMP pathway is a well-established mechanism for smooth muscle relaxation and vasodilation. Extracellular guanine and its derivatives can also stimulate this NO system, playing a role in modulating cognitive functions. Furthermore, GMP has been shown to regulate the expression of genes involved in fatty acid metabolism and may exhibit neuroprotective effects by acting as a weak agonist for ionotropic glutamate receptors.

Inosinic acid's downstream effects are largely tied to its role as a precursor to AMP and GMP, and thus to the energy currency ATP and the signaling molecule GTP. However, its degradation product, inosine, has been investigated for its own bioactive properties, including immunomodulation and potential benefits in models of neurological disorders. Dietary IMP has also been studied for its potential to improve gut health and immune function.

Quantitative Data Summary

The following tables summarize the key properties and comparative performance of this compound and Inosinic acid.

Table 1: Biochemical and Physical Properties

PropertyThis compound (GMP)Inosinic Acid (IMP)Reference(s)
Chemical Formula C₁₀H₁₄N₅O₈PC₁₀H₁₃N₄O₈P,
Molar Mass 363.22 g/mol 348.21 g/mol ,
E Number (Disodium Salt) E627 (Disodium Guanylate)E631 (Disodium Inosinate)
Typical Source Microbial fermentation, yeast extract, dried shiitake mushrooms.Meat, fish, microbial fermentation of sugars.,

Table 2: Comparative Umami Flavor Enhancement

ParameterThis compound (GMP)Inosinic Acid (IMP)Reference(s)
Relative Potency More potent flavor enhancer.Less potent than GMP.
Synergy with MSG Strong synergistic effect.Strong synergistic effect.,
Taste Profile Imparts a distinct umami taste, often described as "meaty" or "brothy".Imparts a distinct umami taste, similar to GMP.,
Receptor Interaction Binds to an allosteric site on the T1R1/T1R3 umami receptor.Binds to an allosteric site on the T1R1/T1R3 umami receptor.,

Table 3: Summary of Primary Physiological Roles

Physiological RoleThis compound (GMP)Inosinic Acid (IMP)Reference(s)
Metabolism Synthesized from IMP; precursor to GTP and dGTP for nucleic acid synthesis.Central precursor in de novo and salvage pathways for all purine nucleotides.,
Signal Transduction Precursor to the second messenger cGMP, which mediates vasodilation, phototransduction, etc.Precursor to AMP/ATP and GMP/GTP, essential for energy and signaling.,
Other Effects Regulates fatty acid metabolism; potential neuroprotective effects.Precursor to bioactive inosine; may support gut health and immune function.,,

Key Experimental Methodologies

Understanding the effects of GMP and IMP requires robust experimental protocols. Below are methodologies for assessing their key functions.

Experimental Protocol 1: Sensory Evaluation of Umami Synergy

This protocol is designed to quantify the synergistic flavor-enhancing effect of IMP or GMP when combined with MSG.

  • Objective: To determine the perceived umami intensity of solutions containing MSG alone versus MSG combined with a set concentration of disodium inosinate or disodium guanylate.

  • Method: A two-alternative forced-choice (2-AFC) sensory panel test.

  • Panelists: Trained sensory panelists (n=20-30) screened for taste acuity.

  • Sample Preparation:

    • Prepare a baseline salt solution (e.g., 0.5% NaCl in purified water).

    • Prepare a reference solution: Baseline solution + a fixed concentration of MSG (e.g., 0.05%).

    • Prepare test solutions: Reference solution + varying concentrations of disodium inosinate or disodium guanylate. All solutions must have identical sodium concentrations to control for saltiness.

  • Procedure:

    • Panelists are presented with pairs of samples: the reference solution and one of the test solutions.

    • For each pair, they must identify the sample with the stronger umami/savory taste.

    • The order of presentation is randomized across panelists. Panelists rinse with purified water between samples.

  • Data Analysis: The number of correct identifications for each test solution is recorded. Statistical analysis (e.g., binomial test or chi-squared test) is used to determine if the test solution is perceived as significantly more intense than the reference. The results can quantify the enhancement effect at different nucleotide concentrations.

start Start: Panelist Screening prep Sample Preparation (MSG Ref vs. MSG+IMP/GMP Test) Control for Sodium Content start->prep present Present Randomized Pairs (Reference vs. Test) prep->present task Panelist Task: Identify Stronger Umami Sample (2-AFC Method) present->task record Record Responses task->record analyze Statistical Analysis (e.g., Binomial Test) record->analyze end End: Quantify Synergistic Effect analyze->end

Caption: Workflow for Sensory Evaluation of Umami Synergy.
Experimental Protocol 2: Guanylate Cyclase Activity Assay

This protocol measures the synthesis of cGMP from GTP, a key downstream effect of the GMP pathway.

  • Objective: To quantify the activity of guanylate cyclase (GC) in cell lysates or purified enzyme preparations.

  • Method: Enzyme-linked immunosorbent assay (ELISA) for cGMP.

  • Materials: Cell or tissue lysate, purified GC enzyme, GTP substrate, GC activators (e.g., nitric oxide donor like sodium nitroprusside for soluble GC), reaction buffer, and a commercial cGMP ELISA kit.

  • Procedure:

    • Prepare the reaction mixture containing buffer, GTP, and a phosphodiesterase inhibitor (to prevent cGMP degradation).

    • Add the enzyme source (lysate or purified GC) to the reaction mixture.

    • Add an activator (e.g., sodium nitroprusside) to stimulate the enzyme. Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding an acid or by heat inactivation.

    • Centrifuge the samples to pellet protein debris.

    • Measure the cGMP concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using known cGMP concentrations. Calculate the amount of cGMP produced in each sample by interpolating from the standard curve. Express enzyme activity as pmol of cGMP produced per minute per mg of protein.

cluster_Pathway cGMP Signaling Pathway Signal Signal (e.g., Nitric Oxide) GC Guanylate Cyclase (sGC) Signal->GC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Substrate Phosphorylation PKG->Phosphorylation Response Cellular Response (e.g., Vasodilation) Phosphorylation->Response

Caption: The cGMP Signal Transduction Pathway.

Conclusion

This compound and inosinic acid, while closely related biochemically, have distinct and crucial roles in cellular function. IMP is the foundational precursor from which all purine nucleotides are derived, placing it at the heart of nucleic acid metabolism. GMP, synthesized from IMP, serves not only as a vital component of RNA and DNA but also as the gateway to the cGMP signaling cascade, a pathway with far-reaching physiological consequences.

In the realm of sensory science, both nucleotides are powerful umami flavor enhancers that work in synergy with glutamate, though evidence suggests GMP is the more potent of the two. Their shared ability to activate the T1R1+T1R3 receptor underscores a common mechanism for umami perception. For researchers and drug development professionals, understanding the divergent metabolic and signaling pathways of IMP and GMP is critical for targeting processes related to cell proliferation, signal transduction, and metabolic regulation.

References

A Comparative Guide to the Analysis of 5'-Guanylic Acid in Biological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal purine (B94841) nucleotide essential for a multitude of physiological processes. It serves as a monomer for RNA synthesis, participates in energy metabolism, and functions as a signaling molecule.[1][2] Its cyclic form, cyclic GMP (cGMP), is a critical second messenger in various signaling cascades, while extracellular GMP itself can modulate neuronal activity through interactions with glutamate (B1630785) receptors.[1][3] Given its involvement in processes ranging from neurotransmission to cancer cell metabolism, the accurate quantification of GMP in different biological models is crucial for advancing research and therapeutic development.[4]

This guide provides an objective comparison of common analytical methods for this compound, complete with supporting experimental protocols and visualizations of key signaling pathways.

Quantitative Analysis Methods: A Comparative Overview

The choice of analytical method for GMP quantification depends on the specific research question, the biological matrix, required sensitivity, and available instrumentation. The following table summarizes and compares the performance of prevalent techniques.

Method Principle Typical Sample Types Sensitivity Throughput Advantages Limitations
HPLC-UV/MS Chromatographic separation followed by UV or Mass Spectrometry detection.Cell lysates, Tissue homogenates, Plasma, UrineHigh (pmol to nmol range)MediumHigh specificity and accuracy; can quantify GMP, GDP, and GTP simultaneously.Requires complex sample preparation; high instrument cost.
GC-MS Gas chromatography separation of volatile derivatives followed by Mass Spectrometry.Urine, Plasma, Amniotic fluidHighLow to MediumExcellent for profiling a wide range of organic acids and metabolites.Requires derivatization, which can be time-consuming; not ideal for routine GMP quantification.
ELISA Competitive immunoassay using antibodies specific for the target molecule (typically cGMP).Tissue homogenates, Cell lysates, SerumVery High (detects down to 0.1 pmol/mL for cGMP)HighHigh sensitivity; suitable for high-throughput screening; relatively low cost.Commercial kits are more common for cGMP than for GMP; potential for cross-reactivity.
FRET-based Indicators Genetically encoded sensors that change fluorescence upon binding to the target (primarily cGMP).Live cellsHigh (EC50 in the 0.17-0.89 µM range for cGMP sensors)LowEnables real-time measurement of GMP/cGMP dynamics in living cells with high spatial resolution.Primarily for cGMP; requires cell transfection and specialized microscopy.
Radioimmunoassay Competitive assay using radiolabeled antigens.Cell lysates, TissuesHighMediumHighly sensitive and specific.Involves handling of radioactive materials; being replaced by non-radioactive methods like ELISA.

Key Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below are protocols for two common methods of GMP/cGMP analysis.

Protocol 1: Quantification of Cellular Nucleotides by HPLC

This protocol is adapted for the analysis of intracellular guanosine nucleotides in cultured cells.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HeLa, HEK293) to approximately 80% confluency in appropriate vessels. A starting number of ~10⁷ cells per sample is recommended.

  • Treat cells with the compound of interest for the desired duration. Include untreated control samples.

2. Nucleotide Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 0.4 M perchloric acid to the cell monolayer.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Incubate on ice for 15 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (acid-soluble extract) to a new tube.

  • Neutralize the extract by adding an appropriate volume of 2 M KOH.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

  • The resulting supernatant contains the nucleotides and can be stored at -80°C or analyzed immediately.

3. HPLC Analysis:

  • Use a reverse-phase C18 column for separation.

  • Employ an isocratic or gradient elution method with a mobile phase consisting of a phosphate (B84403) buffer (e.g., 100 mM KH₂PO₄, pH 6.0) and a modifier like methanol.

  • Set the UV detector to monitor absorbance at 254 nm.

  • Inject 20-50 µL of the nucleotide extract.

  • Quantify GMP concentration by comparing the peak area to a standard curve generated with known concentrations of a GMP standard.

Protocol 2: Measurement of cGMP in Solid Tissues by Competitive ELISA

This protocol provides a method for quantifying cGMP in solid tissue samples, which can be adapted based on commercially available ELISA kits.

1. Tissue Collection and Homogenization:

  • Excise the tissue of interest and immediately freeze it in liquid nitrogen to halt enzymatic activity. Store at -80°C until use.

  • Weigh the frozen tissue (~50-100 mg).

  • Homogenize the tissue in 5-10 volumes of 0.1 M HCl or 5% trichloroacetic acid (TCA) using a tissue homogenizer on ice. This both lyses the cells and precipitates proteins.

  • Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C.

2. Sample Preparation:

  • Collect the supernatant. If using TCA, extract the TCA from the supernatant by adding 5 volumes of water-saturated diethyl ether, vortexing, and aspirating the upper ether layer. Repeat this extraction four times.

  • Lyophilize the samples to dryness.

  • Reconstitute the dried samples in the assay buffer provided with the ELISA kit.

3. Competitive ELISA Procedure:

  • Follow the manufacturer's instructions for the specific cGMP competitive ELISA kit.

  • Typically, the procedure involves adding standards and samples to a microplate pre-coated with a capture antibody.

  • Add a fixed amount of enzyme-conjugated cGMP (e.g., cGMP-acetylcholinesterase) to each well. This will compete with the cGMP in the sample for binding to the capture antibody.

  • Incubate the plate as recommended (e.g., 18-24 hours at 4°C).

  • Wash the plate to remove unbound reagents.

  • Add the enzyme substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Read the absorbance at the appropriate wavelength (e.g., 412 nm) using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Use the standard curve to determine the cGMP concentration in the samples (in pmol/mL).

  • Normalize the concentration to the initial weight of the tissue to report the final value as nmol of cGMP per gram of tissue.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological context of GMP and the analytical processes is essential for a comprehensive understanding.

Signaling Pathways Involving GMP/cGMP

5'-GMP and its cyclic counterpart, cGMP, are integral to several signaling networks.

cGMP_Signaling_Pathway cluster_synthesis Synthesis cluster_action Downstream Action cluster_degradation Degradation GTP GTP sGC Soluble Guanylyl Cyclase (sGC) GTP->sGC pGC Particulate Guanylyl Cyclase (pGC) GTP->pGC cGMP cGMP sGC->cGMP pGC->cGMP NO Nitric Oxide (NO) NO->sGC Activates NP Natriuretic Peptides NP->pGC Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG Cyclic Nucleotide-Gated Ion Channels cGMP->CNG Activates PDE Phosphodiesterases (PDEs) cGMP->PDE Substrate Response Physiological Response (e.g., Vasodilation) PKG->Response CNG->Response GMP 5'-GMP PDE->GMP Hydrolyzes

Caption: The canonical cGMP signaling pathway.

The diagram illustrates the synthesis of cGMP from GTP by guanylyl cyclases (GC), its downstream effects via protein kinase G (PKG) and ion channels, and its degradation back to 5'-GMP by phosphodiesterases (PDEs).

GMP_Glutamate_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Effects iGluR Ionotropic Glutamate Receptors (NMDA/AMPA) Ion_Flux Ca²⁺/Na⁺ Influx iGluR->Ion_Flux GMP 5'-GMP GMP->iGluR Weak Agonist Glutamate Glutamate Glutamate->iGluR Agonist Signaling Downstream Signaling Ion_Flux->Signaling Neuroprotection Neuroprotection (Low GMP) Neurotoxicity Neurotoxicity (High GMP) Signaling->Neuroprotection Signaling->Neurotoxicity via Excitotoxicity

Caption: Interaction of 5'-GMP with glutamate receptors.

This diagram shows how extracellular 5'-GMP can act as a weak agonist at ionotropic glutamate receptors (iGluRs), leading to either neuroprotective or neurotoxic effects depending on its concentration and the cellular context.

General Experimental Workflow

The analysis of GMP in any biological model follows a structured workflow from sample acquisition to data interpretation.

Experimental_Workflow A 1. Biological Model Selection (Cells, Tissues, Biofluids) B 2. Sample Collection & Treatment A->B C 3. Homogenization / Lysis & Protein Precipitation B->C D 4. Analyte Extraction (e.g., SPE, LLE) C->D E 5. Analytical Method (HPLC, ELISA, etc.) D->E F 6. Data Acquisition E->F G 7. Data Analysis (Standard Curve, Normalization) F->G H 8. Biological Interpretation G->H

Caption: A generalized workflow for GMP analysis.

This flowchart outlines the critical steps involved in the quantitative analysis of this compound, from initial sample selection to the final interpretation of results.

References

A Comparative Guide to Enzyme Specificity for 5'-Guanylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal nucleotide involved in numerous critical cellular processes, including the synthesis of nucleic acids, signal transduction, and energy metabolism. The metabolic fate of GMP is tightly controlled by a cohort of enzymes, each exhibiting distinct substrate specificities. Understanding the specificity of these enzymes is paramount for researchers in drug development and molecular biology, as it allows for the targeted modulation of specific metabolic pathways. This guide provides an objective comparison of the primary enzymes that utilize GMP as a substrate, supported by experimental data and detailed methodologies.

Enzymes Utilizing this compound

The primary enzymes that directly interact with GMP are GMP Reductase (GMPR), Guanylate Kinase (GK), and various 5'-Nucleotidases (5'-NTs). Each plays a unique role in the purine (B94841) metabolic pathway.

  • GMP Reductase (GMPR): This enzyme catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to inosine (B1671953) monophosphate (IMP).[1] This reaction is a key control point in the purine salvage pathway, maintaining the intracellular balance of guanine (B1146940) and adenine (B156593) nucleotides.[1]

  • Guanylate Kinase (GK): GK is responsible for the phosphorylation of GMP to guanosine diphosphate (B83284) (GDP), using ATP as the phosphate (B84403) donor.[2][3] This is an essential step for the synthesis of GTP, which is a precursor for RNA and a key molecule in cellular signaling.[4]

  • 5'-Nucleotidases (5'-NTs): This is a broad class of enzymes that catalyze the hydrolysis of 5'-nucleotides, including GMP, into their corresponding nucleosides (guanosine in this case) and inorganic phosphate. They are involved in nucleotide degradation and salvage pathways.

Another related enzyme is:

  • GMP Synthetase (GMPS): This enzyme is responsible for the final step in the de novo synthesis of GMP, catalyzing the amination of xanthosine (B1684192) 5'-monophosphate (XMP) to produce GMP. While GMP is the product and not the substrate, its kinetics are relevant for understanding the overall regulation of GMP pools.

Quantitative Comparison of Enzyme Specificity

The specificity of an enzyme for its substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate. The ratio kcat/Km represents the catalytic efficiency and is the most direct measure of substrate specificity.

EnzymeOrganismSubstrateKm (µM)Vmax or kcatCatalytic Efficiency (kcat/Km) (M-1s-1)Conditions
GMP Reductase HumanGMP4.4 - 7.540% increase with GTPNot explicitly statedGTP acts as a nonessential activator, decreasing Km
Human2'-dGMP8.21-4% of GMP VmaxSignificantly lower than GMP
Human8-azaGMP4.21-4% of GMP VmaxSignificantly lower than GMP
E. coliGMP2.6Not specifiedNot specified
Guanylate Kinase HumanGMP6 - 11Not specifiedNot specified
5'-Nucleotidase (cN-II) BovineIMP180Not specifiedNot specifiedAlso hydrolyzes GMP
BovineGMP250Not specifiedNot specified
GMP Synthetase E. coliXMP29 - 1660.048 - 0.094 s-1 (kcat)Not specifiedThis enzyme produces GMP
HumanXMP8.8 - 166Not specifiedNot specifiedExhibits sigmoidal kinetics for XMP
M. jannaschiiXMP30 - 611.91 - 1.94 s-1 (kcat)Not specifiedAssayed at 70°C

Key Observations:

  • GMP Reductase from humans exhibits a high affinity for its primary substrate, GMP, with a Km in the low micromolar range. Its activity is significantly lower with GMP analogs like 2'-dGMP and 8-azaGMP, highlighting its specificity. The enzyme shows a marked preference for NADPH as its coenzyme.

  • Guanylate Kinase also demonstrates a high affinity for GMP. It is essential for recycling GMP and is highly conserved across species, from prokaryotes to vertebrates.

  • 5'-Nucleotidases generally have a broader substrate specificity. For instance, some cytosolic 5'-nucleotidases (cN-II) can hydrolyze both IMP and GMP. Studies in digenetic trematodes showed a substrate preference order of AMP > CMP > GMP > TMP > UMP.

  • GMP Synthetase uses XMP as its primary substrate to produce GMP. The Km for XMP varies across different species. Interestingly, human GMP synthetase shows positive cooperativity in its interaction with XMP.

Signaling Pathways and Experimental Workflows

To visualize the roles of these enzymes and the methods used to study them, the following diagrams are provided.

PurineMetabolism XMP Xanthosine Monophosphate (XMP) GMP This compound (GMP) XMP->GMP IMP Inosine Monophosphate (IMP) GMP->IMP GMP Reductase (GMPR) GDP Guanosine Diphosphate (GDP) GMP->GDP Guanylate Kinase (GK) Guanosine Guanosine GMP->Guanosine

Caption: Overview of key enzymatic reactions involving this compound (GMP) in purine metabolism.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sol_Prep Prepare Enzyme, Substrate, & Buffer Solutions Blanks Prepare Blank (no enzyme) & Control Samples Sol_Prep->Blanks Mix Combine Enzyme, Substrate, & Buffer in Cuvette Blanks->Mix Set Baseline Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Mix->Monitor Plot Plot Initial Rate vs. [Substrate] Monitor->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Params Determine Km and Vmax Fit->Params

Caption: A generalized experimental workflow for determining enzyme kinetic parameters like Km and Vmax.

Experimental Protocols

A common method for determining the kinetic parameters of these enzymes is the spectrophotometric assay. The principle is to continuously monitor the change in absorbance of a substrate or product at a specific wavelength.

Example Protocol: GMP Reductase Activity Assay

This protocol is adapted from methodologies used for characterizing GMPR.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM MgCl₂.

    • Enzyme: Purified GMP Reductase diluted to an appropriate concentration in assay buffer.

    • Substrates: Stock solutions of GMP (ranging from 0.5 µM to 200 µM) and NADPH (typically a saturating concentration, e.g., 200 µM).

  • Assay Procedure:

    • Set up a series of reactions in a 96-well UV-transparent plate or individual cuvettes.

    • To each well/cuvette, add the assay buffer and a specific concentration of GMP.

    • Add NADPH to the mixture.

    • Initiate the reaction by adding a small volume of the diluted GMP Reductase enzyme. The final reaction volume is typically 100-200 µL.

    • Immediately place the plate/cuvette in a spectrophotometer capable of reading at 340 nm.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺.

    • The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Convert the rate of change in absorbance to the rate of reaction in terms of concentration per unit time using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial reaction rates (V₀) against the corresponding GMP concentrations.

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the Km for GMP and the Vmax of the reaction.

This guide provides a comparative overview of enzyme specificity for this compound. The presented data and methodologies offer a foundation for researchers to design experiments, interpret results, and develop targeted therapeutic strategies that modulate purine metabolism.

References

The Synergistic Power of Umami: A Comparative Guide to 5'-Guanylic Acid Derivatives with Monosodium Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of taste perception is critical. This guide provides an in-depth comparison of the synergistic effects between monosodium glutamate (B1630785) (MSG) and various 5'-guanylic acid derivatives, offering a quantitative analysis of their umami-enhancing properties. The experimental data and detailed protocols presented herein serve as a valuable resource for further research and development in the field of taste modulation.

The phenomenon of umami, the fifth basic taste, is significantly amplified through a synergistic interaction between L-glutamate and certain 5'-ribonucleotides. This guide focuses on the derivatives of this compound (GMP), which are known to be potent enhancers of the umami taste elicited by MSG. The synergistic effect is not merely additive; instead, it results in a multiplied taste intensity, a cornerstone of culinary arts and food science.

The molecular basis for this synergy lies in the allosteric modulation of the T1R1/T1R3 taste receptor, a G-protein coupled receptor (GPCR) responsible for umami perception.[1] Glutamate binds to the Venus flytrap domain of the T1R1 subunit, and the binding of a this compound derivative to a nearby site stabilizes the closed conformation of the receptor, thereby amplifying the taste signal.[1]

Comparative Analysis of Synergistic Effects

The synergistic potency of various this compound derivatives can be quantified and compared. A key study by Cairoli et al. (2008) synthesized a series of N2-substituted GMP derivatives and evaluated their synergistic effect with MSG using sensory panels. The capacity to enhance the taste intensity of MSG was determined, and the relative potency of each derivative was expressed as a β value, assuming β = γ[nucleotide]/γ[IMP], where IMP (inosine 5'-monophosphate) is a reference umami-enhancing nucleotide.[2]

The results, summarized in the table below, demonstrate that modifications to the N2-position of the guanine (B1146940) moiety significantly influence the synergistic activity.

Derivativeβ Value (Relative to IMP)
N2-Methyl-GMP1.2
N2-Ethyl-GMP1.5
N2-Propyl-GMP2.1
N2-Butyl-GMP2.8
N2-Isopentyl-GMP3.5
N2-Hexyl-GMP4.1
N2-Heptyl-GMP4.8
N2-Octyl-GMP5.7
N2-Acetyl-GMP1.8
N2-Propionyl-GMP2.5
N2-Butyryl-GMP3.2
N2-Valeryl-GMP3.9
N2-Hexanoyl-GMP4.6
N2-(Methylthio)acetyl-GMP2.9
N2-[(Ethylthio)acetyl]-GMP3.6

Data sourced from Cairoli et al., J. Agric. Food Chem. 2008, 56, 3, 1043–1050.[2]

These findings indicate that the exocyclic NHR group of the guanine moiety is actively implicated in the synergism between GMP derivatives and MSG.[2] The β values, which range from 1.2 to 5.7, show a clear trend where longer alkyl or acyl chains at the N2 position result in a stronger synergistic effect.

Experimental Protocols

To ensure the reproducibility and validity of sensory evaluation data, a well-defined experimental protocol is essential. The following is a detailed methodology for conducting sensory panel tests to evaluate the synergistic effects of MSG and this compound derivatives, based on established practices.

Objective

To quantify and compare the umami taste intensity of solutions containing MSG alone versus mixtures of MSG and various this compound derivatives.

Materials
  • Monosodium glutamate (MSG)

  • This compound derivatives (e.g., N2-substituted GMPs)

  • Inosine 5'-monophosphate (IMP) as a reference

  • Purified, tasteless water

  • Standard laboratory glassware

  • Unsalted crackers and purified water at 45°C for palate cleansing

Panelist Selection and Training
  • Selection: Recruit a panel of 10-15 individuals who are non-smokers and have good sensory acuity. Screen panelists for their ability to detect and differentiate the five basic tastes (sweet, sour, salty, bitter, and umami).

  • Training: Conduct several training sessions to familiarize panelists with the umami taste and the concept of synergy.

    • Basic Taste Identification: Present panelists with standard solutions of sucrose (B13894) (sweet), citric acid (sour), sodium chloride (salty), caffeine (B1668208) (bitter), and MSG (umami) to ensure correct identification.

    • Intensity Rating: Train panelists to rate the intensity of umami taste using a labeled magnitude scale (LMS) or a category scale (e.g., 0-10).

    • Synergy Recognition: Provide panelists with a solution of MSG alone and a solution of MSG mixed with a known synergistic agent like IMP to demonstrate the enhancement effect.

Sample Preparation
  • Prepare a stock solution of MSG in purified water (e.g., 0.5 g/L).

  • Prepare stock solutions of each this compound derivative and IMP at a specific concentration (e.g., 0.5 g/L).

  • Prepare the test solutions by mixing the MSG stock solution with each derivative stock solution in a 1:1 ratio.

  • Prepare a reference solution of MSG alone at the same concentration as in the mixtures.

  • All solutions should be presented at room temperature and coded with random three-digit numbers.

Sensory Evaluation Procedure
  • Methodology: Employ a two-alternative forced-choice (2-AFC) test or a paired comparison test to directly compare the umami intensity of the MSG-derivative mixture against the MSG-only reference.

  • Presentation: Present panelists with pairs of samples in a randomized and balanced order. One sample in the pair is the MSG-only reference, and the other is the MSG-derivative mixture.

  • Evaluation: Instruct panelists to taste each sample, cleanse their palate with unsalted crackers and warm water between samples, and identify which sample has a stronger umami taste.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., binomial test for 2-AFC, t-test for paired comparison) to determine if there is a significant difference in umami intensity between the samples. The synergistic effect (γ value) can be quantified based on the number of correct identifications or the magnitude of the intensity difference.

Visualizing the Molecular Mechanism and Experimental Process

To further elucidate the concepts discussed, the following diagrams illustrate the umami taste signaling pathway and a typical experimental workflow for sensory evaluation.

umami_signaling_pathway cluster_receptor T1R1/T1R3 Receptor cluster_ligands Ligands cluster_cell Taste Receptor Cell T1R1 T1R1 G_protein G-protein (Gustducin) T1R1->G_protein Activation T1R3 T1R3 MSG MSG MSG->T1R1 GMP_derivative This compound Derivative GMP_derivative->T1R1 Allosteric Binding PLC PLCβ2 G_protein->PLC IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Signal Signal to Brain Ca_release->Signal

Figure 1. Umami Taste Signaling Pathway

sensory_evaluation_workflow start Start: Define Objective panelist_selection Panelist Selection & Training start->panelist_selection sample_prep Sample Preparation (MSG, Derivatives, Controls) panelist_selection->sample_prep sensory_test Sensory Testing (e.g., 2-AFC, Paired Comparison) sample_prep->sensory_test data_collection Data Collection (Intensity Ratings, Choices) sensory_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation (Quantify Synergy) data_analysis->results end_report End: Generate Report results->end_report

Figure 2. Experimental Workflow for Sensory Evaluation

References

A Comparative Analysis of 5'-Guanylic Acid Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5'-Guanylic acid (5'-GMP), a nucleotide of significant interest in the food and pharmaceutical industries, is produced through various methods, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the primary production methods: direct fermentation, enzymatic hydrolysis of ribonucleic acid (RNA), and chemical synthesis. The comparison focuses on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Comparison of Production Methods

The selection of a production method for 5'-GMP depends on several factors, including desired yield, purity requirements, cost-effectiveness, and environmental impact. The following table summarizes the key quantitative parameters for each method.

ParameterDirect FermentationEnzymatic Hydrolysis of RNAChemical Synthesis
Yield 1-20 g/LHigh (dependent on RNA source)Variable, generally lower for complex multi-step synthesis
Purity High, but requires extensive purificationHigh, requires separation from other nucleotidesHigh, but potential for isomeric impurities
Cost Potentially low, utilizes renewable resourcesModerate, dependent on enzyme and RNA source costHigh, due to expensive reagents and complex procedures
Environmental Impact Moderate, involves large-scale fermentation and waste treatmentLower, often utilizes waste biomass (e.g., spent yeast)High, involves hazardous chemicals and organic solvents
Scalability High, well-established industrial fermentation processesHigh, adaptable to large-scale enzymatic reactorsLower, challenges in scaling up complex chemical reactions

Direct Fermentation

Direct fermentation utilizes microorganisms to produce 5'-GMP from simple carbon sources. This method is attractive due to its potential for high yields and the use of renewable feedstocks. Genetically engineered strains of bacteria, such as Corynebacterium glutamicum and Bacillus subtilis, are commonly employed.

Experimental Protocol: Direct Fermentation of 5'-GMP using Corynebacterium glutamicum

This protocol outlines a typical laboratory-scale fermentation process for 5'-GMP production.

1. Strain and Pre-culture Preparation:

  • Use a genetically modified strain of Corynebacterium glutamicum engineered for 5'-GMP overproduction.

  • Inoculate a single colony into a 50 mL flask containing 10 mL of seed medium (e.g., LBHIS medium).

  • Incubate at 37°C and 220 rpm for 24 hours.

2. Fermentation:

  • Inoculate a 2 L shake flask containing 200 mL of fermentation medium with the seed culture at a 10% (v/v) ratio.

  • The fermentation medium typically contains glucose (e.g., 100 g/L), corn steep liquor, mineral salts, and a nitrogen source like urea (B33335).

  • Maintain the culture at 30-37°C with agitation (e.g., 220 rpm) for 12 to 24 hours.

  • Control the pH around 7.0 by adding ammonia (B1221849) or urea.

  • Fed-batch strategies can be employed by feeding a concentrated glucose and urea solution to maintain optimal substrate levels and prolong the production phase.

3. Product Recovery and Purification:

  • After fermentation, centrifuge the broth to separate the cells.

  • The supernatant containing 5'-GMP is then subjected to purification steps such as ion-exchange chromatography and crystallization to obtain a high-purity product.

Signaling Pathway: De Novo Biosynthesis of GMP

The production of 5'-GMP in microorganisms like Corynebacterium glutamicum and Bacillus subtilis occurs through the de novo purine (B94841) biosynthesis pathway. This pathway starts from ribose-5-phosphate (B1218738) and proceeds through a series of enzymatic reactions to synthesize inosine (B1671953) monophosphate (IMP), which is a key intermediate. IMP is then converted to 5'-GMP in two steps.

GMP_De_Novo_Pathway Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase GMP This compound (GMP) XMP->GMP GMP Synthetase GMP->IMP Feedback Inhibition

De Novo Biosynthesis Pathway of 5'-GMP.

Metabolic engineering strategies for enhancing 5'-GMP production often focus on overexpressing key enzymes like IMP dehydrogenase and GMP synthetase, and deregulating feedback inhibition mechanisms.

Enzymatic Hydrolysis of RNA

This method involves the breakdown of RNA, typically from yeast, into its constituent 5'-mononucleotides using enzymes. The resulting mixture is then purified to isolate 5'-GMP. This process is valued for its specificity and the ability to utilize waste biomass.

Experimental Protocol: Enzymatic Production of 5'-GMP from Yeast RNA

This protocol describes the enzymatic hydrolysis of RNA from yeast to produce 5'-GMP.

1. RNA Extraction from Yeast:

  • Yeast cells, such as Saccharomyces cerevisiae, are autolyzed to release their cellular contents, including RNA. The RNA content in yeast is typically 7-12% (w/w).

  • The autolysis is often carried out at a controlled temperature (e.g., 50-55°C) and pH (e.g., 5.0-5.5) for several hours.

  • The resulting yeast extract is then treated to precipitate and isolate the RNA.

2. Enzymatic Hydrolysis:

  • The extracted RNA is dissolved in a suitable buffer (e.g., Tris-HCl, pH 7.0).

  • A crude or purified 5'-phosphodiesterase (5'-PDE) is added to the RNA solution. 5'-PDE can be sourced from various organisms, including malt (B15192052) rootlets or germinated mung bean seeds.

  • The reaction is incubated at an optimal temperature (e.g., 60°C) and pH (e.g., 7.0) for a specific duration (e.g., 1-14 hours) to allow for the complete hydrolysis of RNA into 5'-mononucleotides.

  • In some processes, 5'-adenylate deaminase is also used to convert 5'-adenosine monophosphate (AMP) to 5'-inosine monophosphate (IMP), another flavor enhancer.

3. Purification of 5'-GMP:

  • The reaction mixture, containing 5'-GMP, 5'-AMP, 5'-cytidine monophosphate (CMP), and 5'-uridine monophosphate (UMP), is subjected to purification.

  • Ion-exchange chromatography is a common method used to separate the different nucleotides based on their charge, allowing for the isolation of high-purity 5'-GMP.

Experimental Workflow: Enzymatic Hydrolysis

The following diagram illustrates the workflow for producing 5'-GMP through the enzymatic hydrolysis of yeast RNA.

Enzymatic_Hydrolysis_Workflow Yeast Yeast Cells Autolysis Autolysis Yeast->Autolysis RNA_Extraction RNA Extraction Autolysis->RNA_Extraction RNA Yeast RNA RNA_Extraction->RNA Hydrolysis Enzymatic Hydrolysis (5'-PDE) RNA->Hydrolysis Nucleotide_Mix Mixture of 5'-Mononucleotides Hydrolysis->Nucleotide_Mix Purification Purification (e.g., Ion Exchange) Nucleotide_Mix->Purification GMP This compound (GMP) Purification->GMP

Workflow for Enzymatic Production of 5'-GMP.

Chemical Synthesis

Chemical synthesis of 5'-GMP involves a series of chemical reactions to construct the molecule from simpler starting materials. While this method offers high purity, it is often complex, costly, and has a significant environmental footprint due to the use of hazardous reagents and solvents.

Experimental Protocol: Chemical Synthesis of 5'-GMP

A common approach for the chemical synthesis of 5'-GMP involves the phosphorylation of a protected guanosine (B1672433) derivative.

1. Protection of Guanosine:

  • The hydroxyl groups of the ribose moiety and the amino group of the guanine (B1146940) base in guanosine are protected using appropriate protecting groups to prevent unwanted side reactions during phosphorylation.

2. Phosphorylation:

  • The protected guanosine is then reacted with a phosphorylating agent, such as pyrophosphoryl chloride, to introduce the phosphate (B84403) group at the 5'-position of the ribose.

3. Deprotection:

  • The protecting groups are removed to yield this compound.

4. Purification:

  • The final product is purified using techniques like crystallization or chromatography to obtain high-purity 5'-GMP.

Due to the complexity and the use of hazardous materials, detailed modern protocols for the large-scale chemical synthesis of 5'-GMP are often proprietary.

Logical Relationship: Chemical Synthesis Steps

The diagram below outlines the logical progression of the chemical synthesis of 5'-GMP.

Chemical_Synthesis_Logic Guanosine Guanosine Protection Protection of Functional Groups Guanosine->Protection Protected_Guanosine Protected Guanosine Protection->Protected_Guanosine Phosphorylation Phosphorylation Protected_Guanosine->Phosphorylation Phosphorylated_Intermediate Phosphorylated Intermediate Phosphorylation->Phosphorylated_Intermediate Deprotection Deprotection Phosphorylated_Intermediate->Deprotection Crude_GMP Crude 5'-GMP Deprotection->Crude_GMP Purification Purification Crude_GMP->Purification Pure_GMP Pure 5'-GMP Purification->Pure_GMP

Logical Steps in the Chemical Synthesis of 5'-GMP.

Conclusion

The choice of production method for this compound is a trade-off between yield, cost, purity, and environmental considerations. Direct fermentation offers a scalable and potentially cost-effective route using renewable resources, especially with advances in metabolic engineering. Enzymatic hydrolysis provides a "greener" alternative by utilizing waste biomass and offering high specificity. Chemical synthesis, while capable of producing high-purity products, is generally less favored for bulk production due to its complexity, cost, and environmental impact. For industrial-scale production, direct fermentation and enzymatic hydrolysis are the more prevalent and economically viable methods.

5'-Guanylic Acid: A Potential Biomarker in Oncology? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and reliable biomarkers is a cornerstone of advancing cancer diagnostics, prognostics, and therapeutic development. In the realm of metabolic biomarkers, purine (B94841) metabolism has emerged as a critical pathway frequently dysregulated in cancer. This guide provides a comprehensive validation overview of 5'-Guanylic acid (5'-GMP), a key intermediate in purine metabolism, as a potential cancer biomarker. We will objectively compare its standing with other metabolites in the same pathway and provide supporting data and experimental methodologies.

Introduction to this compound and its Biological Significance

This compound, also known as guanosine (B1672433) monophosphate (GMP), is a ribonucleotide consisting of a guanine (B1146940) base, a ribose sugar, and a phosphate (B84403) group. It is a fundamental building block for RNA synthesis and plays a crucial role in various cellular processes, including energy metabolism, signal transduction, and the regulation of gene expression.[1][2] Given its central role in cellular proliferation and metabolism, alterations in 5'-GMP levels could potentially serve as an indicator of pathological states such as cancer.

The Purine Metabolism Pathway and the Central Role of this compound

This compound is a key intermediate in both the de novo and salvage pathways of purine synthesis. The de novo pathway builds purines from simpler molecules, while the salvage pathway recycles purine bases from the degradation of nucleic acids. In rapidly proliferating cells, such as cancer cells, there is an increased demand for nucleotides, often leading to the upregulation of the de novo synthesis pathway.

Purine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_interconversion Interconversion R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps Xanthine Xanthine IMP->Xanthine GMP This compound (GMP) IMP->GMP IMPDH AMP Adenosine Monophosphate (AMP) IMP->AMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->GMP HGPRT UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP RNA RNA GTP->RNA Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (Tissue/Biofluid) Extraction Metabolite Extraction Sample->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quant Quantification & Normalization MS->Quant Stats Statistical Analysis Quant->Stats Biomarker Biomarker Stats->Biomarker Biomarker Identification & Validation

References

Safety Operating Guide

Proper Disposal of 5'-Guanylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is a cornerstone of responsible research. This document provides essential, step-by-step guidance for the proper disposal of 5'-Guanylic acid, a common nucleotide used in various biological research applications. Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment for all personnel.

Immediate Safety and Handling Precautions

While this compound is generally considered to have a low hazard profile, proper handling is crucial to minimize any potential risks.[1] Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or latexTo protect hands from direct contact with the chemical.
Lab Coat Standard laboratory coatTo protect skin and clothing from potential spills.
Safety Glasses ANSI Z87.1 approvedTo protect eyes from splashes and aerosols.

Handle the compound in a well-ventilated area. In case of a spill, sweep up the solid material to avoid generating dust and place it in a suitable, sealed container for disposal.[2][3]

Hazard Classification Overview

Multiple safety data sheets (SDS) classify this compound and its common salt form (disodium 5'-guanylate) as not hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] A summary of hazard ratings from various sources is provided below.

SourceHazard ClassificationKey Recommendations
Cayman Chemical Not classified as hazardousSmaller quantities can be disposed of with household waste. For larger amounts, disposal must be made according to official regulations.[4]
Cole-Parmer Low hazard for usual industrial handlingMay cause eye, skin, and respiratory tract irritation.[1]
SD Fine-Chem Not hazardousConsult State Land Waste Management Authority for disposal. Incinerate residue at an approved site.[2]
Thermo Fisher Scientific Not classified as hazardousChemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations.[5]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity and the specific regulations of your institution and region. The following workflow provides a general decision-making process for its disposal.

G start Start: this compound Waste check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity (e.g., residual amounts on labware) check_quantity->small_quantity Small large_quantity Large Quantity (e.g., bulk powder, concentrated solutions) check_quantity->large_quantity Large dispose_regular Dispose as Non-Hazardous Waste (e.g., regular lab trash) small_quantity->dispose_regular consult_ehs Consult Institutional EHS Guidelines & Local Regulations large_quantity->consult_ehs end End dispose_regular->end hazardous_waste Dispose as Chemical Waste consult_ehs->hazardous_waste hazardous_waste->end

Disposal workflow for this compound.

Experimental Protocol for Disposal of this compound Waste

  • Waste Identification and Segregation :

    • Solid Waste: Collect dry, solid this compound waste in a dedicated, clearly labeled container. This includes contaminated weighing paper and pipette tips.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container. Do not mix with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal of Small Quantities :

    • For trace amounts of solid waste, such as residue on contaminated labware (e.g., weighing boats, tubes), it is often acceptable to dispose of these items in the regular laboratory trash.[4]

    • Ensure that any containers are empty and rinsed before disposal.

  • Disposal of Large Quantities :

    • For bulk amounts of solid this compound or concentrated solutions, it is imperative to consult your institution's EHS guidelines and local hazardous waste regulations.[2][5]

    • While not typically classified as hazardous, some jurisdictions may have specific requirements for the disposal of any chemical waste.

    • Your EHS department will provide guidance on whether the waste needs to be collected by a licensed hazardous waste disposal company.

  • Documentation :

    • Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in your laboratory notebook or chemical inventory system.

It is important to note that while this compound itself is not inherently hazardous, it is often used in solutions containing other, more hazardous chemicals.[6] The disposal procedure must always be dictated by the most hazardous component of the waste stream. Always refer to the Safety Data Sheet for every chemical in a solution to determine the appropriate disposal method.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5'-Guanylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5'-Guanylic acid, a nucleotide vital in various physiological processes. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is generally considered to have low toxicity; however, it can cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] The toxicological properties of this material have not been fully investigated, warranting careful handling.[1]

To minimize exposure, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid or solution form.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety Goggles or Face ShieldMust be worn at all times to protect from dust particles and splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2]
Body Protection Laboratory CoatShould be worn to prevent skin contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to use is critical for safety and to prevent contamination.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

    • Keep the container tightly closed.

  • Preparation for Use (Weighing and Dissolving):

    • Handle the solid form in a chemical fume hood or a designated area with adequate ventilation to minimize dust generation and inhalation.

    • Before handling, ensure all required PPE is correctly worn.

    • Use a clean, dedicated spatula and weighing paper for measuring the desired amount.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • During Experimental Use:

    • Always handle solutions containing this compound with the same level of precaution as the solid form.

    • Avoid direct contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling and before leaving the laboratory.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated disposables (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's EHS department.

    • While smaller quantities may be permissible for disposal with household waste, it is best practice in a laboratory setting to treat all chemical waste as hazardous unless otherwise specified.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops.
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms appear.

In case of a spill, immediately evacuate the area. For small spills of solid material, carefully sweep or vacuum the material to avoid generating dust and place it in a suitable, sealed disposal container. Ensure proper PPE is worn during cleanup.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive & Inspect store Store in Cool, Dry Place receive->store ppe Don PPE store->ppe weigh Weigh Solid ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate_solid Segregate Solid Waste experiment->segregate_solid segregate_liquid Segregate Liquid Waste experiment->segregate_liquid collect Collect in Labeled Hazardous Waste Container segregate_solid->collect segregate_liquid->collect dispose Dispose via EHS collect->dispose

Caption: Workflow from receiving to disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.